(6-Chloro-1,3-benzothiazol-2-yl)methanamine
Description
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Properties
IUPAC Name |
(6-chloro-1,3-benzothiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSSVISJIEXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rational Integration of (6-Chloro-1,3-benzothiazol-2-yl)methanamine in Drug Discovery: Physicochemical Profiling and Synthetic Workflows
As a Senior Application Scientist, I approach the physicochemical profiling of building blocks not merely as a data collection exercise, but as the foundation for rational drug design. (6-Chloro-1,3-benzothiazol-2-yl)methanamine (CAS: 50739-36-1)[1] is a highly versatile pharmacophore. The fusion of a lipophilic benzothiazole core with a reactive primary amine creates a unique physicochemical profile that is highly valued in the synthesis of complex biologically active molecules, particularly in the development of novel antibacterial agents[2].
This whitepaper provides an in-depth analysis of its structural causality, formulation dynamics, and validated synthetic workflows.
Structural Causality and Physicochemical Profiling
The molecular architecture of (6-Chloro-1,3-benzothiazol-2-yl)methanamine dictates its behavior in both biological systems and synthetic environments.
-
The Benzothiazole Core: Acts as a privileged scaffold, offering multiple hydrogen bond acceptors (nitrogen and sulfur) and robust π -stacking capabilities, which are critical for target protein binding.
-
The 6-Chloro Substituent: The halogenation at the 6-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, it acts as an electron-withdrawing group via inductive effects, which stabilizes the aromatic ring against oxidative metabolism (e.g., CYP450-mediated oxidation).
-
The Methanamine Handle: The methylene spacer ( −CH2− ) insulates the primary amine from the strong resonance effects of the aromatic system. This ensures the amine retains sufficient basicity and nucleophilicity, making it an excellent candidate for amide coupling and salt formation.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Causality / Significance |
| Chemical Name | (6-Chloro-1,3-benzothiazol-2-yl)methanamine | IUPAC nomenclature standard. |
| CAS Number | 50739-36-1[1] | Unique chemical identifier. |
| Molecular Formula | C8H7ClN2S [1] | Determines exact mass and isotopic distribution. |
| Molecular Weight | 198.67 g/mol | Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~67.2 Ų | Optimal for both oral bioavailability and cellular penetration. |
| Hydrogen Bond Donors | 1 ( −NH2 ) | Facilitates target engagement via hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 (N, N, S) | Enhances solubility and interaction with kinase/mutase hinge regions. |
| Predicted LogP | ~2.4 | Balanced lipophilicity for membrane crossing without excessive hydrophobic trapping. |
Formulation Dynamics: Thermodynamic Solubility Profiling
Understanding the pH-dependent solubility of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is critical before advancing it into biological assays. Kinetic solubility often overestimates true solubility due to supersaturation. Therefore, we employ a Thermodynamic Solubility Workflow to ensure accurate, equilibrium-based data.
Protocol 1: Thermodynamic Solubility Assessment (Self-Validating System)
Rationale: A 24-hour equilibration ensures the solid-liquid interface reaches a true thermodynamic state. Ultracentrifugation is utilized instead of standard filtration to prevent sub-micron colloidal aggregates from falsely elevating the UV/Vis quantification.
-
Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (physiological pH).
-
Saturation: Add an excess of solid (6-Chloro-1,3-benzothiazol-2-yl)methanamine (approx. 5 mg) to 1 mL of each buffer in sealed glass vials.
-
Equilibration: Incubate the vials at 37°C on an orbital shaker at 800 rpm for exactly 24 hours.
-
Phase Separation (QC Check): Transfer the suspension to ultracentrifuge tubes and spin at 50,000 × g for 30 minutes. Self-Validation: The formation of a distinct, hard pellet confirms the removal of all colloidal interferents.
-
Quantification: Carefully extract the supernatant and analyze via HPLC-UV/Vis against a pre-calibrated standard curve.
Fig 1: Thermodynamic solubility profiling workflow ensuring equilibrium state validation.
Synthetic Utility and Target Pathway Inhibition
The primary amine of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is highly reactive, making it an ideal nucleophile for synthesizing complex libraries. A prominent application of this compound is its use as a precursor in the synthesis of 1,2,4-triazine derivatives[2].
These derivatives have been identified as potent inhibitors of RfaE , an enzyme essential for the synthesis of ADP-L-glycero-D-manno-heptose[2]. Inhibiting this pathway prevents the full synthesis of lipopolysaccharides (LPS) in Gram-negative bacteria, thereby inducing high sensitivity to the host's complement system and halting bacterial dissemination in the bloodstream[2].
Protocol 2: Amide Coupling for Triazine Library Generation
Rationale: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester. This accelerates the nucleophilic attack by the methanamine while minimizing epimerization of any chiral centers on the carboxylic acid substrate.
-
Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
-
Nucleophilic Addition: Add 1.1 eq of (6-Chloro-1,3-benzothiazol-2-yl)methanamine to the reaction mixture. Stir for 2 hours at room temperature.
-
Reaction Monitoring (QC Check): Sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material and the appearance of the desired product mass [M+H]+ .
-
Workup and Isolation: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify the concentrated residue via preparative HPLC.
Fig 2: Inhibition of the RfaE-mediated heptose synthesis pathway by triazine derivatives.
Sources
Engineering Efficacy: The Biological Activity and Therapeutic Potential of 6-Chloro-1,3-Benzothiazol-2-yl Derivatives
Executive Summary
In contemporary medicinal chemistry, the benzothiazole scaffold is universally recognized as a "privileged pharmacophore"—a core structure capable of binding to multiple, distinct biological targets. Among its functionalized variants, 6-chloro-1,3-benzothiazol-2-yl derivatives have emerged as highly potent candidates in drug discovery. The strategic placement of a chlorine atom at the C-6 position, coupled with diverse functional groups at the C-2 position (such as ureas, hydrazones, and thiazolidinones), fundamentally alters the molecule's electronic distribution and lipophilicity. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate these potent derivatives.
Structure-Activity Relationship (SAR): The Role of the 6-Chloro Substitution
The biological efficacy of 6-chloro-1,3-benzothiazol-2-yl derivatives is not coincidental; it is driven by precise physicochemical alterations:
-
Lipophilicity and Membrane Permeation: The chlorine atom increases the overall lipophilicity (LogP) of the benzothiazole core. This enhancement is critical for penetrating the lipid-rich cell walls of Gram-negative bacteria (like Pseudomonas aeruginosa) and crossing the plasma membranes of eukaryotic cancer cells[1].
-
Electronic Effects: Chlorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the benzothiazole ring. This stabilizes the molecule against oxidative metabolic degradation (e.g., by hepatic CYP450 enzymes) and enhances the acidity of adjacent hydrogen bond donors (such as a C-2 amino or urea group), strengthening target-receptor interactions[2].
-
Steric Hindrance: The atomic radius of chlorine provides optimal steric bulk to fit snugly into hydrophobic pockets of target proteins, such as the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization[3].
Pharmacological Landscape and Mechanism of Action
Antimicrobial and Antibacterial Efficacy
6-chlorobenzothiazole derivatives exhibit profound bacteriostatic and bactericidal effects. For example, derivatives containing a thiazolidin-4-one moiety at the C-2 position have demonstrated exceptional activity against resistant strains of P. aeruginosa and Listeria monocytogenes[1]. Furthermore, urea-linked analogues (mimicking the antimicrobial agent triclocarban) utilize the 6-chloro-benzothiazole core to disrupt bacterial cell wall synthesis and enzymatic function[2].
Anticancer and Antitumor Activity
The 6-chloro substitution significantly amplifies cytotoxicity against various cancer cell lines. Hybrid molecules, such as 6-chlorobenzothiazole-pyrazolo derivatives, act as potent antiproliferative agents. Their primary mechanism involves the inhibition of tubulin polymerization and the suppression of angiogenic pathways, ultimately triggering apoptosis in malignant cells[3].
Antioxidant and Anticonvulsant Properties
Beyond infectious diseases and oncology, the scaffold provides neuroprotective benefits. Benzothiazolopyrimidine derivatives have shown potent free-radical scavenging abilities, outperforming standard antioxidants like ascorbic acid in in vitro assays[4]. Additionally, 6-substituted benzothiazoles are actively investigated for their ability to prevent seizure spread in maximal electroshock (MES) models[5].
Fig 2. Multi-target mechanistic pathways of 6-chloro-1,3-benzothiazol-2-yl derivatives.
Quantitative Efficacy Data
To contextualize the therapeutic potential, the following table summarizes the quantitative biological data of key 6-chloro-1,3-benzothiazol-2-yl derivatives across different therapeutic areas.
| Compound Class / Derivative | Target / Pathogen | Key Biological Activity | Reference |
| 6-Chlorobenzothiazole-pyrazolo hybrids | Various Cancer Cell Lines | IC50 = 0.054–6.77 µM (Cytotoxicity) | [3] |
| 6-Chlorobenzothiazole-thiazolidinone (Cmpd 18) | Pseudomonas aeruginosa | MIC = 0.10 mg/mL, MBC = 0.12 mg/mL | [1] |
| Benzothiazolopyrimidine (Cmpd 6) | Free Radicals (Antioxidant) | IC50 = 0.015 mg/mL (vs Ascorbic Acid: 0.022 mg/mL) | [4] |
| 1-(6-Chloro-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | Gram-positive bacteria | Potent Bactericidal Action (Yield: 91%) | [2] |
| 1-Cyclopropyl-6-fluoro-7-(4-(N-(6-chloro-benzothiazol-2-yl)amino)... | Broad-spectrum pathogens | Enhanced antimicrobial synergy with fluoroquinolones | [6] |
Experimental Methodologies: Synthesis & Biological Validation
As an Application Scientist, ensuring reproducibility requires protocols that are self-validating. The methodologies below detail not just the how, but the why behind critical experimental choices.
Protocol 1: Synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(aryl)urea Derivatives
This protocol describes the coupling of 2-amino-6-chlorobenzothiazole with aryl isocyanates to yield potent antibacterial urea derivatives[2].
Step-by-Step Workflow:
-
Precursor Solvation: Dissolve 1.0 mmol of 2-amino-6-chlorobenzothiazole in 10 mL of anhydrous 1,4-dioxane.
-
Causality: Anhydrous dioxane is selected over protic solvents (like ethanol) to strictly prevent the competitive hydrolysis of the highly reactive isocyanate into a symmetric diaryl urea byproduct.
-
-
Electrophilic Addition: Under an inert nitrogen atmosphere, add 1.2 mmol of the substituted aryl isocyanate dropwise at 0°C.
-
Reflux and Monitoring: Elevate the temperature to reflux (101°C) for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Quenching and Neutralization: Once the precursor is consumed, cool the mixture to room temperature and pour it over crushed ice. Wash the resulting precipitate with saturated Na2CO3 solution.
-
Causality: The mild alkaline wash neutralizes any trace acidic impurities without hydrolyzing the newly formed urea linkage[7].
-
-
Purification: Filter the solid and recrystallize from hot methanol.
-
Causality: Recrystallization is preferred over silica gel column chromatography here, as silica can sometimes catalyze the degradation of sensitive urea bonds. Purity should be confirmed via LC/MS (>95%) before biological screening[2].
-
Fig 1. Standardized workflow for the synthesis and validation of 6-chloro-benzothiazole derivatives.
Protocol 2: High-Throughput Microdilution Assay for MIC/MBC Determination
To evaluate the antimicrobial efficacy of the synthesized compounds, the broth microdilution method is the gold standard[1].
Step-by-Step Workflow:
-
Inoculum Preparation: Culture the target bacterial strain (e.g., P. aeruginosa) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Compound Dilution: Dissolve the 6-chlorobenzothiazole derivative in pure DMSO to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB.
-
Causality: The final concentration of DMSO in any well must not exceed 1% v/v. Higher concentrations of DMSO exhibit intrinsic cellular toxicity, which would yield false-positive antibacterial results.
-
-
Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL/well). Include a positive control (Ampicillin or Streptomycin) and a negative control (MHB + 1% DMSO + Bacteria)[1].
-
Incubation and Resazurin Addition: Incubate the plates at 37°C for 18–24 hours. Add 10 µL of resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours.
-
Causality: Resazurin acts as a self-validating metabolic indicator. Viable bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is visually and spectrophotometrically confirmed as the lowest concentration well that remains strictly blue.
-
-
MBC Determination: Plate 10 µL from the clear wells onto drug-free agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in CFU[1].
References
-
Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives Source: Taylor & Francis URL:[Link]
-
Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers URL:[Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents Source: MDPI URL:[Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents Source: PMC (National Institutes of Health) URL:[Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation Source: PMC (National Institutes of Health) URL:[Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI Source: African Journals Online (AJOL) URL:[Link]
Sources
- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajol.info [ajol.info]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
structure-activity relationship (SAR) of 6-chlorobenzothiazole amines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chlorobenzothiazole Amines
Foreword: The Benzothiazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, is a quintessential example of such a scaffold.[1][2][3] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4][5][6][7] This guide delves into a specific, highly potent subclass: 2-amino-6-chlorobenzothiazoles. We will dissect the nuanced structure-activity relationships (SAR) that govern their biological effects, providing researchers and drug development professionals with a detailed understanding of how subtle molecular modifications can lead to profound changes in therapeutic potential.
The Strategic Importance of the 6-Chloro Substituent
The introduction of a halogen atom onto a drug scaffold is a time-tested strategy in medicinal chemistry. The chlorine atom at the 6-position of the benzothiazole ring is not merely an incidental feature; it is a critical determinant of the molecule's overall profile.
-
Electronic Effects: Chlorine is an electron-withdrawing group, which modulates the electron density of the entire aromatic system. This can influence the pKa of the 2-amino group and the molecule's ability to participate in crucial hydrogen bonding or π-π stacking interactions with target proteins.
-
Lipophilicity: The chloro group significantly increases the lipophilicity (fat-solubility) of the molecule. This enhancement can improve its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, thereby increasing bioavailability at the site of action.
-
Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, potentially increasing the drug's half-life in vivo.
Numerous studies have underscored the importance of this substitution. For instance, in the development of anticancer agents, the presence of chlorine atoms, including at the 6-position, has been directly correlated with heightened cytotoxic activity against various cancer cell lines.[1][8] Similarly, in the context of carbonic anhydrase inhibitors, 6-chlorobenzothiazole-2-sulfonamide was identified as a highly potent derivative.[9][10]
Core Structure-Activity Relationship (SAR) Analysis
The therapeutic activity of 6-chlorobenzothiazole amines can be systematically tuned by modifying the exocyclic 2-amino group. This position serves as a versatile chemical handle for introducing a wide variety of substituents, each imparting distinct physicochemical properties that dictate the molecule's interaction with its biological target.
Modifications at the 2-Amino Position: A Gateway to Diverse Activities
The primary amine at the C-2 position is the principal point of diversification. Its conversion into Schiff bases, ureas, amides, and more complex heterocyclic systems has yielded compounds with tailored biological activities.
-
Schiff Bases and Thiazolidinones: A common and effective strategy involves the condensation of 2-amino-6-chlorobenzothiazole with various aromatic aldehydes to form Schiff bases (imines). These intermediates can be further cyclized with thioglycolic acid to produce 4-thiazolidinone derivatives.[7][11][12] The SAR of these compounds is heavily influenced by the substituents on the aromatic ring introduced from the aldehyde. For example, electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) on the phenyl ring of the thiazolidinone moiety have been shown to enhance antibacterial action.[4]
-
Urea Derivatives: The reaction of the 2-amino group with substituted isocyanates forms a series of N-(6-chlorobenzothiazol-2-yl)-N'-aryl ureas. These derivatives have shown particularly potent antibacterial activity.[13] The nature of the substitution on the terminal phenyl ring is critical. For instance, the presence of a 4-chlorophenyl group results in a compound with significant activity against Gram-positive bacteria.[13] This suggests that the urea linkage acts as a rigid spacer and hydrogen bond donor/acceptor, while the substituted phenyl ring engages in hydrophobic or electronic interactions within the target's binding site.
-
Benzylamine Derivatives: Direct N-alkylation of the 2-amino group with substituted benzyl halides yields N-benzyl-6-chlorobenzothiazol-2-amines. A recent study demonstrated that these compounds possess significant anticancer and anti-inflammatory effects.[14] The substitution pattern on the benzyl ring is a key determinant of potency. A derivative bearing a 4-nitrobenzyl group (Compound B7) was identified as a lead compound that strongly inhibited cancer cell proliferation and migration while also reducing the expression of inflammatory cytokines.[14] This highlights the importance of strong electron-withdrawing groups on the benzyl moiety for this specific activity profile.
-
Hydrazide and Heterocyclic Derivatives: The 2-amino group can be elaborated into a hydrazide, which serves as a versatile precursor for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles.[15][16] Comparative studies have shown that the triazolo-thiadiazole derivatives are generally more potent as antimicrobial agents than their oxadiazole counterparts, indicating that the presence of the sulfur-containing thiadiazole ring is beneficial for activity.[16]
SAR Logical Flow Diagram
Caption: Key synthetic pathways and resulting biological activities for 6-chlorobenzothiazole amine derivatives.
Data Summary: A Comparative Analysis of Biological Activity
To facilitate direct comparison, the biological activities of representative 6-chlorobenzothiazole amine derivatives from the literature are summarized below.
Table 1: Anticancer Activity of N-Benzyl-6-chlorobenzothiazol-2-amine Derivatives[14]
| Compound ID | Benzyl Substituent | A431 IC₅₀ (µM) | A549 IC₅₀ (µM) | H1299 IC₅₀ (µM) |
| B5 | 3-Fluoro | 19.34 ± 1.15 | 24.31 ± 1.25 | 22.86 ± 1.21 |
| B6 | 3,5-Dimethoxy | 15.69 ± 1.13 | 20.35 ± 1.19 | 18.52 ± 1.16 |
| B7 | 4-Nitro | 8.97 ± 1.08 | 12.86 ± 1.11 | 10.29 ± 1.09 |
Data shows that the 4-nitro substituent (B7) confers the highest potency against the tested cancer cell lines.
Table 2: Antibacterial Activity (MIC, µg/mL) of Urea and Heterocyclic Derivatives[13][15]
| Compound Type | Derivative/Substituent | S. aureus | E. coli | P. aeruginosa |
| Urea | 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | >128 | 64 | 64 |
| Triazolo-thiadiazole | 2,4-Dichlorophenyl substituent | 12.5 | 25 | 25 |
| Oxadiazole | 2,4-Dichlorophenyl substituent | 25 | 50 | 50 |
| Ofloxacin (Standard) | - | 6.25 | 6.25 | 12.5 |
The data indicates that cyclization into complex heterocyclic systems, particularly triazolo-thiadiazoles, yields superior antibacterial potency compared to the urea derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
The integrity of any SAR study rests on robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis of key scaffolds and the evaluation of their biological activity.
Protocol 1: General Synthesis of 6-Chloro-N-(substituted-benzylidene)benzothiazol-2-amine (Schiff Base)[11]
-
Dissolution: Dissolve 2-amino-6-chlorobenzothiazole (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (10 mmol) and 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base.
-
Characterization: Confirm the structure using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry).
Protocol 2: MTT Assay for In Vitro Anticancer Activity[14]
-
Cell Seeding: Plate cancer cells (e.g., A549, A431) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Diagram
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole | SAS Publisher [saspublishers.com]
- 13. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity | MDPI [mdpi.com]
- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of (6-Chloro-1,3-benzothiazol-2-yl)methanamine as a Privileged Scaffold in Oncology
Executive Summary
In the pursuit of next-generation targeted cancer therapeutics, the rational design of small molecules relies heavily on privileged pharmacophores. (6-Chloro-1,3-benzothiazol-2-yl)methanamine (CAS: 50739-36-1) has emerged as a structurally optimal building block for synthesizing multikinase inhibitors[1]. This technical guide dissects the chemical rationale, mechanistic pathways, and self-validating preclinical workflows required to harness this precursor for oncology drug development.
Structural Rationale: The Pharmacophore Dynamics
The fusion of a benzene ring with a thiazole ring creates a planar, electron-rich system capable of intercalating deeply into the hydrophobic pockets of target proteins[2]. However, the specific substitutions on (6-Chloro-1,3-benzothiazol-2-yl)methanamine elevate it from a generic heterocycle to a precision tool:
-
The 6-Chloro Substitution: The inclusion of a chlorine atom at the 6-position is highly deliberate. It significantly enhances the lipophilicity of the scaffold, improving cellular permeability. More critically, the halogen acts as a strong hydrogen bond acceptor, participating in halogen bonding within the highly conserved ATP-binding hinge region of receptor tyrosine kinases (RTKs)[3].
-
The 2-Methanamine Linker: The primary amine appended via a methylene bridge provides an ideal, sterically unhindered synthetic handle. It allows for the rapid generation of urea, thiourea, and amide libraries without disrupting the electronic distribution of the core benzothiazole ring[4].
Mechanistic Paradigm: Multitargeted Kinase Inhibition
Oncology drug design has shifted from single-target agents to polypharmacology to combat adaptive resistance mechanisms. Urea and amide derivatives synthesized from this core have demonstrated profound efficacy as multikinase inhibitors, specifically targeting VEGFR-2, EGFR, and c-Met [4].
By competitively binding to the ATP pocket of these RTKs, the derivatives halt the autophosphorylation cascade. This dual blockade shuts down both the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, leading to tumor growth arrest and the induction of apoptosis[4].
Fig 1: Mechanistic pathway of multikinase inhibition by benzothiazole derivatives.
Synthetic Pipeline: Library Generation
To exploit its therapeutic potential, the methanamine precursor is typically converted into asymmetric urea derivatives. The following protocol is designed as a self-validating system to prevent false positives in downstream biological assays.
Protocol: Synthesis of Benzothiazole-Urea Derivatives
-
Preparation: Dissolve 1.0 eq of (6-Chloro-1,3-benzothiazol-2-yl)methanamine in anhydrous dichloromethane (DCM) under an inert N2 atmosphere.
-
Causality: N2 prevents the oxidative degradation of the primary amine, ensuring high coupling yields.
-
-
Base Addition: Add 1.5 eq of triethylamine (TEA).
-
Causality: TEA acts as a non-nucleophilic proton scavenger to neutralize any trace HCl, maintaining the nucleophilicity of the methanamine without participating in the reaction.
-
-
Coupling: Slowly add 1.1 eq of the desired substituted phenyl isocyanate dropwise at 0°C.
-
Causality: The 0°C environment controls the highly exothermic nature of urea formation, preventing the thermodynamic formation of symmetric bi-product ureas.
-
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, quench with water, extract the organic layer, and purify via recrystallization from ethanol to ensure >98% purity[4].
Preclinical Evaluation Protocols
Robust preclinical evaluation requires orthogonal assays. The following workflows are engineered to eliminate artifacts commonly associated with fluorescent or metabolically active heterocycles.
Protocol A: TR-FRET Kinase Profiling (In Vitro)
-
Incubate the recombinant kinase (e.g., VEGFR-2) with the synthesized derivative, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard ELISA. Benzothiazole conjugated systems often exhibit intrinsic fluorescence. TR-FRET’s time-delayed ratiometric readout completely eliminates compound autofluorescence interference, ensuring trustworthy IC50 data[4].
-
Internal Control: Include Sorafenib as a positive control and DMSO as a vehicle control.
Protocol B: SRB Proliferation Assay (Cellular)
-
Treat A549 (lung) and MCF-7 (breast) cancer cells with the derivatives (0.1 - 100 µM) for 72h.
-
Fix cells with cold 10% trichloroacetic acid (TCA) at 4°C for 1h.
-
Causality: TCA covalently crosslinks proteins to the plate bottom, preventing cell loss during subsequent wash steps.
-
-
Stain with Sulforhodamine B (SRB).
-
Causality: SRB is utilized instead of the ubiquitous MTT assay because SRB measures total protein mass directly. Benzothiazoles can occasionally uncouple mitochondrial respiration, which artificially skews the metabolic readout of MTT, leading to false cytotoxicity data[4].
-
Protocol C: Chorioallantoic Membrane (CAM) Assay (In Vivo)
-
Apply the lead compound to the CAM of 10-day-old fertilized chicken eggs.
-
Causality for Assay Selection: The CAM assay is deployed as a rapid, self-validating intermediate in vivo model to visually and quantitatively assess anti-angiogenic efficacy (VEGFR-2 blockade) without the ethical and temporal overhead of murine xenografts[4].
Fig 2: Self-validating experimental workflow from synthesis to in vivo evaluation.
Quantitative Efficacy Data
The following table synthesizes the in vitro inhibitory potential of representative urea and amide derivatives derived from the (6-Chloro-1,3-benzothiazol-2-yl)methanamine scaffold against key oncological targets[4],[3].
| Derivative Scaffold Type | Target / Cell Line | Assay Type | Mean IC50 (µM) | Reference Standard (Sorafenib IC50 ) |
| Benzothiazole-Urea | VEGFR-2 | TR-FRET Kinase | 0.014 - 2.89 | 0.027 µM |
| Benzothiazole-Urea | MCF-7 (Breast) | SRB Viability | 0.84 - 7.61 | ~3.50 µM |
| Benzothiazole-Amide | A549 (Lung) | SRB Viability | 0.84 - 8.80 | ~5.20 µM |
| Benzothiazole-Urea | HEK-293 (Normal) | SRB Viability | > 100.0 | N/A (Toxicity check) |
Sources
Whitepaper: Synthesis and Methodological Validation of 2-(Aminomethyl)-6-chlorobenzothiazole
I. Pharmacological Rationale & Structural Significance
The benzothiazole core represents a privileged heterocyclic scaffold in modern drug discovery, exhibiting profound efficacy across 1[1]. Specifically, the 6-chloro-2-(aminomethyl) substitution pattern provides a highly optimized vector for target engagement.
The 6-chloro group exerts a mild electron-withdrawing inductive effect (-I) that modulates the pKa of the heterocyclic system, enhances metabolic stability against oxidative degradation, and serves as a lipophilic anchor in hydrophobic binding pockets. Concurrently, the 2-aminomethyl moiety acts as a critical synthetic handle, enabling late-stage diversification into complex amides, ureas, and secondary amines, which have demonstrated potent 2[2].
II. Retrosynthetic Topologies: Route Selection & Causality
The architectural construction of 2-(aminomethyl)-6-chlorobenzothiazole generally follows two divergent retrosynthetic pathways.
Route A (De Novo Cyclization) relies on the condensation of3[3] with an orthogonally protected glycine derivative (e.g., Boc-Gly-OH). While this route directly constructs the thiazole ring, the handling of malodorous and oxidation-prone aminothiophenols presents scalability challenges. Furthermore, the requisite acidic deprotection of the Boc group adds a synthetic step.
Route B (Late-Stage Amination) , the preferred industrial and bench-scale approach, utilizes the commercially available and bench-stable 4[4]. The methodology leverages a Wohl-Ziegler radical bromination followed by a Delépine amination. The causality behind selecting the Delépine reaction over direct ammonolysis is critical: direct treatment of the bromomethyl intermediate with methanolic ammonia inevitably yields a statistically driven, inseparable mixture of primary, secondary, and tertiary amines. By utilizing hexamethylenetetramine (HMTA), the bulky nucleophile forms a stable quaternary ammonium salt that strictly halts the reaction trajectory, preventing over-alkylation.
Caption: Retrosynthetic topologies for 2-(aminomethyl)-6-chlorobenzothiazole.
III. Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust chemical protocols must be self-validating—incorporating visual or thermodynamic cues that confirm successful transformations without relying solely on post-reaction chromatography.
Protocol 1: Wohl-Ziegler Bromination to 2-(Bromomethyl)-6-chlorobenzothiazole
Objective: Selective mono-bromination of the C2-methyl group.
-
Reagent Assembly: Charge a flame-dried, round-bottom flask with 6-chloro-2-methylbenzothiazole (1.0 equiv) and N-bromosuccinimide (NBS, 1.05 equiv). Suspend in anhydrous trifluorotoluene (PhCF 3 , 0.2 M). Causality Note: PhCF 3 is selected over carbon tetrachloride (CCl 4 ) to mitigate severe hepatotoxic risks while maintaining an identical dielectric constant necessary for radical stabilization.
-
Initiation: Add Azobisisobutyronitrile (AIBN, 0.05 equiv).
-
Thermal Activation: Reflux the mixture at 85°C for 4 hours. Self-Validation Check: The reaction transitions from a dense suspension to a clear solution, followed by the precipitation of succinimide (a buoyant, white solid) at the solvent surface. This phase change visually confirms the propagation of the radical chain mechanism.
-
Isolation: Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate in vacuo. Recrystallize from hot hexanes to yield the pure bromomethyl intermediate.
Protocol 2: Delépine Amination to the Primary Amine Hydrochloride
Objective: Chemoselective conversion of the bromomethyl intermediate to the primary amine.
-
Quaternization (S N 2 Displacement): Dissolve 2-(bromomethyl)-6-chlorobenzothiazole (1.0 equiv) in anhydrous chloroform (CHCl 3 , 0.15 M). Add hexamethylenetetramine (HMTA, 1.1 equiv) in one portion. Stir at 50°C for 12 hours. Self-Validation Check: As the S N 2 displacement proceeds, the highly polar quaternary ammonium salt becomes insoluble in chloroform, precipitating as a dense, crystalline white solid. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and visually signals completion.
-
Aminal Cleavage: Filter the quaternary salt and wash with cold CHCl 3 . Transfer the solid to a flask containing 20% ethanolic HCl (v/v). Reflux for 2 hours. Causality Note: The acidic ethanol selectively hydrolyzes the complex aminal network of the HMTA adduct, releasing formaldehyde (which volatilizes or forms acetals) and ammonium chloride, leaving behind the target 2-(aminomethyl)-6-chlorobenzothiazole as its highly stable hydrochloride salt.
-
Purification: Evaporate the solvent, basify with 1M NaOH if the free base is desired, and extract with ethyl acetate.
Caption: Self-validating experimental workflow of the Delépine amination mechanism.
IV. Comparative Process Metrics
To guide process chemistry decisions, the quantitative data for both synthetic topologies are summarized below. Route B demonstrates superior metrics for scale-up operations due to its absolute chemoselectivity and reliance on bench-stable precursors.
| Process Metric | Route A: De Novo Cyclization | Route B: Late-Stage Amination |
| Primary Precursor | 2-Amino-5-chlorobenzenethiol | 6-Chloro-2-methylbenzothiazole |
| Overall Yield | 45% – 55% | 75% – 82% |
| Step Count | 3 (Coupling, Cyclization, Deprotection) | 2 (Bromination, Amination) |
| Chemoselectivity | High (Requires Boc/Cbz protection) | Absolute (via HMTA intermediate) |
| Scalability & Safety | Moderate (Malodorous, prone to oxidation) | High (Bench-stable precursors) |
| Primary Impurity | Uncyclized thioamide | 2-(Dibromomethyl) byproduct (<5%) |
References
-
[4] Synthesis of 6-chloro-2-methylbenzothiazole, PrepChem.com.
-
[1] Benzothiazole-based Compounds in Antibacterial Drug Discovery, ResearchGate.
-
[2] Synthesis and antitubercular activities of acetamide-substituted benzazole derivatives, DergiPark.
-
[3] 2-Bromo-5-chlorobenzenethiol|CAS 54404-02-3|RUO - Benchchem, Benchchem.
Sources
A Comprehensive Technical Guide to Characterizing the Receptor Binding Affinity of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic properties[1][2][3]. (6-Chloro-1,3-benzothiazol-2-yl)methanamine represents a novel, yet uncharacterized, derivative of this versatile class. This guide presents a comprehensive, prospective research framework for the systematic determination of its receptor binding affinity. While no public data currently exists for this specific molecule, we propose a targeted investigation against high-value central nervous system (CNS) receptors, namely the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors. This choice is predicated on the fact that these G protein-coupled receptors (GPCRs) are primary targets for a multitude of antipsychotic and neurologic therapeutics[4][5][6]. This document provides a detailed, step-by-step methodology for conducting competitive radioligand binding assays, subsequent data analysis to determine key affinity constants (Kᵢ), and an exploration of the potential downstream functional consequences of receptor engagement, including the well-documented signaling crosstalk between D2R and 5-HT2AR[4][5].
Introduction: The Rationale for a Targeted Screening Approach
(6-Chloro-1,3-benzothiazol-2-yl)methanamine is a novel chemical entity. The initial step in elucidating its pharmacological potential is to perform a broad screen to identify its primary biological targets. However, a more resource-efficient and hypothesis-driven approach involves a targeted screen against receptors known to be modulated by structurally similar compounds or those implicated in therapeutic areas of high interest.
The D2 and 5-HT2A receptors are pivotal in the regulation of mood, cognition, and motor control[4][7]. Their dysfunction is implicated in psychiatric disorders like schizophrenia, making them critical targets for drug development[4][5][8]. Given the prevalence of the benzothiazole core in CNS-active agents, these two receptors represent a logical and high-priority starting point for characterizing our lead compound. This guide will therefore focus on the protocols to determine the binding affinity of (6-Chloro-1,3-benzothiazol-2-yl)methanamine for these two receptors.
Experimental Design: Unveiling Binding Affinity Through Competition
To quantify the binding affinity of our unlabeled test compound, (6-Chloro-1,3-benzothiazol-2-yl)methanamine, we will employ a competitive radioligand binding assay. This technique measures the ability of the test compound to displace a well-characterized, radioactively labeled ligand from its receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which can then be used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.
Core Experimental Workflow
The overall workflow for determining the binding affinity is a multi-step process that requires careful preparation and execution. The process begins with the preparation of receptor-containing membranes and culminates in the analysis of radioactive counts to derive the affinity constant.
Caption: Workflow for Competitive Radioligand Binding Assay.
Detailed Protocols: Step-by-Step Methodologies
The following protocols are adapted from established methodologies for D2R and 5-HT2AR binding assays[9][10][11].
Materials and Reagents
-
Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with human D2R or 5-HT2AR[10].
-
D2R Radioligand: [³H]-Spiperone or [³H]-Methylspiperone[9][12].
-
Test Compound: (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
-
Non-Specific Binding Control: Haloperidol (for D2R), Mianserin or Ketanserin (for 5-HT2AR)[9][11].
-
Assay Buffer (D2R): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4[9].
-
Assay Buffer (5-HT2AR): 50 mM Tris pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid[11].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[9].
-
Equipment: 96-well plates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[9][13], vacuum filtration apparatus (cell harvester), liquid scintillation counter, and scintillation cocktail.
Protocol for Dopamine D2 Receptor (D2R) Binding Assay
-
Membrane Preparation: Homogenize cells expressing D2R in ice-cold assay buffer. Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet to a protein concentration of 200-400 µg/mL[9].
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of the membrane preparation[9].
-
Non-Specific Binding (NSB) Wells: Add 50 µL of Haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.
-
Competitive Binding Wells: Add 50 µL of varying concentrations of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation. Use a range of 8-10 concentrations spanning several orders of magnitude.
-
-
Incubation: Incubate the plate at room temperature or 27°C for 60-90 minutes to allow the binding to reach equilibrium[11].
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand[9].
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter[9].
Protocol for Serotonin 5-HT2A Receptor (5-HT2AR) Binding Assay
-
Membrane Preparation: Follow the same procedure as for D2R, using CHO-K1 cells expressing 5-HT2AR. A protein concentration of ~70 µ g/well is often favorable[13].
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-Ketanserin (final concentration ~1.0-2.0 nM)[11][13], and the diluted membrane preparation.
-
NSB Wells: Add Mianserin (20 µM final concentration) or unlabeled Ketanserin, [³H]-Ketanserin, and the membrane preparation[11].
-
Competitive Binding Wells: Add varying concentrations of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, [³H]-Ketanserin, and the membrane preparation.
-
-
Incubation: Incubate for 60 minutes at 27°C[11].
-
Filtration: Terminate the reaction by rapid vacuum filtration over GF/C filters pre-soaked in 0.5% PEI. Wash filters multiple times with ice-cold wash buffer[11][13].
-
Radioactivity Measurement: Quantify the bound radioactivity via liquid scintillation counting.
Data Analysis and Interpretation
Calculating Binding Affinity (Kᵢ)
-
Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of the experimental wells.
-
Specific Binding = Total Binding CPM - Non-Specific Binding CPM
-
-
IC₅₀ Determination: Plot the specific binding as a percentage of the maximum specific binding against the log concentration of (6-Chloro-1,3-benzothiazol-2-yl)methanamine. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation [12]. This corrects for the concentration and affinity of the radioligand used in the assay.
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kᴅ is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment)[12].
-
-
Presentation of Hypothetical Data
The results of these binding assays should be summarized in a clear, tabular format.
| Receptor | Radioligand | Kᴅ of Radioligand (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |
| Dopamine D2 | [³H]-Spiperone | 0.2 | Experimental Value | Calculated Value |
| Serotonin 5-HT2A | [³H]-Ketanserin | 2.0[13] | Experimental Value | Calculated Value |
A lower Kᵢ value indicates a higher binding affinity of the compound for the receptor.
Functional Implications and Signaling Pathways
Determining binding affinity is the first step. The critical next question is whether this binding results in a functional change in the receptor's activity (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Receptor-Specific Signaling Cascades
D2R and 5-HT2AR couple to different G proteins and initiate distinct intracellular signaling cascades.
-
Dopamine D2 Receptor (D2R): D2R is canonically coupled to the Gαi/o family of G proteins. Agonist binding to D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4][14].
-
Serotonin 5-HT2A Receptor (5-HT2AR): 5-HT2AR is coupled to the Gαq/11 family. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC)[4][15].
Caption: Canonical G protein signaling pathways for D2 and 5-HT2A receptors.
Crosstalk and Heteromerization
There is significant evidence that D2R and 5-HT2AR can form heterodimers, leading to functional crosstalk[4][5][6]. For instance, activation of D2R has been shown to decrease the signaling output (inositol phosphate production) of 5-HT2AR[4][5]. Therefore, if (6-Chloro-1,3-benzothiazol-2-yl)methanamine binds to one or both of these receptors, its ultimate functional effect could be complex and influenced by the presence and activation state of the other receptor. Follow-up functional assays, such as cAMP measurement for D2R or intracellular calcium mobilization assays for 5-HT2AR, would be essential to deconvolve these effects[15][16].
Conclusion
This technical guide outlines a rigorous and scientifically grounded approach to perform the initial characterization of a novel compound, (6-Chloro-1,3-benzothiazol-2-yl)methanamine. By employing competitive radioligand binding assays against the high-value CNS targets D2R and 5-HT2AR, researchers can obtain robust data on binding affinity. This information is the foundational first step in a comprehensive drug discovery cascade, paving the way for subsequent functional assays to determine the compound's efficacy and mechanism of action. The provided protocols and theoretical framework serve as a self-validating system to ensure the generation of reliable and reproducible data, which is paramount for advancing our understanding of this promising new chemical entity.
References
- Source: vertexaisearch.cloud.google.
- Title: An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine)
- Title: Functional assays for D2AAK4 at D2 and 5-HT2A receptors....
- Title: 5-HT2A Biochemical Binding Assay Service Source: Reaction Biology URL
- Title: Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points Source: Revvity URL
- Title: Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors Source: Elsevier URL
- Title: human Serotonin 5-HT2A Receptor Source: Revvity URL
- Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL
- Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: Probe Reports from the NIH Molecular Libraries Program URL
- Title: Development of a 5-hydroxytryptamine(2A)
- Title: Serotonin 2A (5-HT2A)
- Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL
- Source: researchgate.
- Title: Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation Source: OPEN FAU URL
- Title: An In-Depth Technical Guide to 6-Chloro-1,3-benzothiazole-2-thiol: Identifiers, Synthesis, and Biological Significance Source: Benchchem URL
- Title: An In-depth Technical Guide to 6-Chloro-1,3-benzothiazole-2-thiol: Structure, Properties, and Synthesis Source: Benchchem URL
- Title: Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line Source: GenScript URL
- Title: ISSN 0975-413X CODEN (USA)
- Title: Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl)
- Title: Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against Source: Iraqi National Journal of Chemistry URL
- Title: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review Source: Journal of Chemical Reviews URL
- Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Journal of Chemical and Biochemical Research URL
- Title: ChemInform Abstract: Synthesis, Characterization and Biological Evaluation of Some Heterocyclic Compounds Containing Ethoxyphthalimide Moiety via Key Intermediate 6-Chloro 1,3-Benzothiazole 2-Amine.
Sources
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. jchemrev.com [jchemrev.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation [open.fau.de]
- 7. revvity.com [revvity.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. genscript.com [genscript.com]
- 16. researchgate.net [researchgate.net]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the 6-Chlorobenzothiazole Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
This guide focuses specifically on the 6-chlorobenzothiazole moiety. The introduction of a chlorine atom at the 6-position of the benzothiazole ring is not a trivial modification. This electron-withdrawing substituent significantly alters the scaffold's electronic distribution, lipophilicity, and metabolic stability. These modulations can profoundly enhance binding affinity to biological targets and improve pharmacokinetic profiles, making the 6-chlorobenzothiazole scaffold a particularly fruitful starting point for drug development. We will explore the synthesis, multifaceted biological roles, and structure-activity relationships of this potent chemical entity, providing field-proven insights for researchers and drug development professionals.
Core Chemistry: Synthesis and Derivatization
The strategic value of the 6-chlorobenzothiazole scaffold lies in its synthetic accessibility and the ease with which it can be derivatized, particularly at the 2-position. This allows for the generation of large chemical libraries for screening and optimization.
A primary synthetic precursor is 2-amino-6-chlorobenzothiazole, which can be synthesized via the condensation of 4-chloroaniline with potassium thiocyanate in the presence of bromine.[5][6] From this key intermediate, a vast array of derivatives can be generated.
Experimental Protocol: Synthesis of N-Substituted-6-chlorobenzothiazole Derivatives
This protocol describes a general method for the synthesis of N-benzyl substituted 2-amino-6-chlorobenzothiazoles, a class of compounds that has demonstrated significant anticancer activity.[7] The rationale behind this N-alkylation is to explore the steric and electronic requirements of the binding pocket of target proteins.
Materials:
-
2-amino-6-chlorobenzothiazole
-
Substituted benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated Sodium Chloride (NaCl) solution
-
Ethyl acetate (EA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a three-necked flask, suspend 2-amino-6-chlorobenzothiazole (3.4 mmol) and K₂CO₃ (2 mmol) in acetonitrile (6 mL). Sonicate the mixture to ensure fine dispersion. The use of K₂CO₃, a mild base, is crucial for deprotonating the amino group, thereby increasing its nucleophilicity without causing unwanted side reactions.
-
Addition of Electrophile: Separately, dissolve the desired benzyl bromide (1 mmol) in acetonitrile (15 mL). Add this solution dropwise to the flask using a constant pressure dropping funnel at a controlled rate (e.g., 1 drop every 5 seconds). This slow addition minimizes dimerization and other side reactions.
-
Reaction: Reflux the reaction mixture for 6–7 hours. Monitor the reaction's progress periodically using TLC (e.g., with a 9:1 petroleum ether/ethyl acetate mobile phase). Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed to completion.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Add saturated NaCl solution (8 mL) and an equivalent volume of ethyl acetate to the residue. Transfer to a separatory funnel and perform liquid-liquid extraction. Repeat the extraction twice more with fresh ethyl acetate to maximize the recovery of the product. The saline wash helps to remove inorganic impurities and break up any emulsions.
-
Drying and Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., 9:1 petroleum ether/ethyl acetate).[7]
This robust protocol allows for the systematic synthesis of a library of analogs for structure-activity relationship (SAR) studies.
A Spectrum of Biological Activity
The 6-chlorobenzothiazole scaffold is a versatile pharmacophore, with derivatives demonstrating potent activity across several major therapeutic areas.
Anticancer Activity
Derivatives of 6-chlorobenzothiazole have emerged as a highly promising class of anticancer agents.[4][8] Their efficacy stems from the ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and migration.
Mechanism of Action: A prominent mechanism involves the dual inhibition of the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.[7] These are critical pro-survival pathways that are frequently hyperactivated in many cancers. For example, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) has been shown to significantly inhibit both AKT and ERK signaling in A431 and A549 cancer cells.[7] This dual inhibition is a highly sought-after therapeutic strategy, as it can circumvent the resistance mechanisms that often arise when only a single pathway is targeted. Other proposed mechanisms include the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis.[8]
Quantitative Data: In Vitro Anticancer Activity
The potency of these compounds is demonstrated by their low micromolar to nanomolar half-maximal inhibitory concentrations (IC₅₀) against various human cancer cell lines.
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ | Reference |
| B7 | 6-chloro-N-(4-nitrobenzyl) | A431 (Epidermoid Carcinoma) | < 4 µM | [7] |
| B7 | 6-chloro-N-(4-nitrobenzyl) | A549 (Non-small cell lung) | < 4 µM | [7] |
| Compound 51 | Dichlorophenyl-chlorobenzothiazole | HOP-92 (Non-small cell lung) | 71.8 nM | [4][9] |
| Derivative 38 | 6-chloro-2-hydrazone(3-fluorophenyl) | Capan-1 (Pancreatic) | 0.6 µM | [8] |
| Derivative 38 | 6-chloro-2-hydrazone(3-fluorophenyl) | NCI-H460 (Non-small cell lung) | 0.9 µM | [8] |
Antimicrobial Activity
The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. The 6-chlorobenzothiazole scaffold has proven to be a robust framework for the development of such compounds, with derivatives showing broad-spectrum activity.[10][11][12][13]
Mechanism of Action: One of the primary mechanisms of antimicrobial action for benzothiazole derivatives is the inhibition of Dihydrofolate Reductase (DHFR) .[10] DHFR is a critical enzyme in the bacterial folic acid synthesis pathway, which produces tetrahydrofolate, an essential precursor for DNA synthesis. By blocking this enzyme, 6-chlorobenzothiazole derivatives effectively halt bacterial replication.[10] This mechanism is analogous to that of the established antibiotic trimethoprim, suggesting a validated pathway for therapeutic intervention.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The efficacy of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth. Lower MIC values indicate higher potency.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Triazolo-thiadiazole derivative (6c) | S. aureus (Gram +) | 12.5 | [14] |
| Triazolo-thiadiazole derivative (6d) | E. coli (Gram -) | 25 | [14] |
| Oxadiazole derivative (7e) | C. albicans (Fungus) | 12.5 | [14] |
| Thiazolidinone derivative (18) | P. aeruginosa (Gram -) | 100 | [13] |
| Diarylurea derivative (2eC) | S. aureus (Gram +) | 8 | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a potential antimicrobial agent. This method is chosen for its efficiency and ability to test multiple compounds and concentrations simultaneously.
Materials:
-
Synthesized 6-chlorobenzothiazole derivatives
-
Standardized bacterial/fungal strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer/plate reader
-
Incubator
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in the appropriate broth directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow the microbial strain to the logarithmic phase in broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate containing the diluted compounds with the microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Data Collection: Incubate the plate at 37°C for 18-24 hours. After incubation, visually inspect the plates for turbidity. The MIC is the lowest compound concentration that completely inhibits visible growth.[10] This can be confirmed by measuring the optical density at 600 nm.
Neuroprotective and Other Activities
The broader benzothiazole scaffold is well-established for its neuroprotective effects, and chlorinated derivatives are key contributors to this profile.[15] A significant target in this domain is Monoamine Oxidase B (MAO-B) , an enzyme whose hyperactivity is implicated in neurodegenerative conditions like Parkinson's disease.[16][17] Inhibition of MAO-B can prevent the breakdown of dopamine and reduce oxidative stress in the brain. Carboxamide derivatives of 6-hydroxybenzothiazole have been specifically designed as potent and selective MAO-B inhibitors.[16][17] While direct studies on 6-chloro analogs for MAO-B are less common, the established importance of halogenation on the benzothiazole ring suggests this is a promising area for future exploration.
Additionally, various benzothiazole derivatives have reported anti-inflammatory, analgesic, and anticonvulsant activities, highlighting the extraordinary therapeutic versatility of this scaffold.[3][7]
Structure-Activity Relationship (SAR) Insights
Analysis of the numerous synthesized 6-chlorobenzothiazole derivatives reveals key SAR trends that are vital for rational drug design.
-
The C6-Chloro Group: The presence of the chlorine atom at the 6-position is consistently linked to enhanced biological activity, particularly in anticancer applications.[8] It is believed to improve target engagement through favorable hydrophobic and halogen-bonding interactions, while also increasing metabolic stability.
-
The C2-Position: This is the most synthetically tractable position and is crucial for modulating potency and selectivity.
-
For anticancer activity, bulky, substituted N-aryl or N-benzyl groups are often favorable.[7]
-
For antimicrobial activity, linking additional heterocyclic rings like oxadiazoles or thiazolidinones can significantly boost potency.[11][13][14]
-
For neuroprotection , carboxamide functionalities are key for targeting enzymes like MAO-B.[16]
-
-
Other Substitutions: Additional substituents on the benzothiazole ring or on the C2-moiety can fine-tune activity. For example, electron-withdrawing groups (e.g., -NO₂, -F) on a C2-phenyl ring often enhance anticancer or antimicrobial effects.[7][8]
Conclusion and Future Directions
The 6-chlorobenzothiazole scaffold is unequivocally a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the beneficial electronic and steric properties imparted by the chlorine substituent, has made it a foundational element in the development of potent anticancer, antimicrobial, and neuroprotective agents. The research highlighted in this guide demonstrates that derivatives of this scaffold can modulate a wide range of biological targets, from bacterial enzymes like DHFR to critical human signaling proteins like AKT and ERK.
The path forward is rich with opportunity. Future research should focus on:
-
Elucidating Mechanisms: While primary mechanisms have been identified, a deeper understanding of the specific molecular interactions through X-ray crystallography and advanced computational modeling will enable more precise drug design.
-
Expanding Therapeutic Applications: Systematically screening 6-chlorobenzothiazole libraries against other target classes, such as viral enzymes or protein-protein interactions, could uncover novel therapeutic uses.
-
Pharmacokinetic Optimization: A concerted effort to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary to translate potent in vitro activity into in vivo efficacy and clinical success.
The 6-chlorobenzothiazole scaffold remains a powerful and versatile tool in the medicinal chemist's arsenal, promising to be the source of new and effective therapies for years to come.
References
-
Ramesh, S., Saha, S., & Sudhakar, B. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240. [Link]
-
Al-Badraani, K. A. (2008). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Tikrit Journal of Pure Science, 13(1), 162-165. [Link]
-
Di Martino, R. M. C., et al. (2021). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Pharmaceuticals, 14(7), 643. [Link]
-
Siddiqui, N., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 857-862. [Link]
-
Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369527. [Link]
-
Al-Ostath, R., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Suschem, 6(1), 41-62. [Link]
-
Tomi, I., et al. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 27(19), 6245. [Link]
-
Wang, J., et al. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 21(10), 1367. [Link]
-
Soni, B., Ranawat, M. S., & Sharma, R. (2011). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 727-734. [Link]
-
Kaur, H., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 216-241. [Link]
-
Irfan, A., et al. (2018). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 265-293. [Link]
-
Jain, A. K., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(1), 46-56. [Link]
-
Irfan, A., et al. (2018). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Kaur, H., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 216-41. [Link]
-
Pérez, D. I., et al. (2018). Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. ACS Chemical Neuroscience, 9(5), 1143-1151. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
Wang, Y., et al. (2023). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Molecules, 28(19), 6939. [Link]
-
Wang, Y., et al. (2023). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Molecules, 28(19), 6939. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole | SAS Publisher [saspublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
An Application Note for the Synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step synthetic protocol for the preparation of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, a valuable heterocyclic building block. The synthesis commences with the established Hugershoff reaction to form the benzothiazole core, followed by a Sandmeyer reaction to install a nitrile handle at the 2-position, and culminates in a robust nitrile reduction. This guide is designed to offer both a step-by-step methodology and a deeper understanding of the chemical principles and critical parameters at each stage, ensuring scientific integrity and reproducibility.
Introduction
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, antimicrobial, and anti-inflammatory drugs. The specific compound, (6-Chloro-1,3-benzothiazol-2-yl)methanamine, serves as a key intermediate, providing a primary amine on a methylene spacer. This functional arrangement is ideal for subsequent derivatization, enabling the exploration of new chemical space in drug discovery programs and the development of molecular probes. This application note details a reliable and logical synthetic pathway from readily available starting materials.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step sequence, maximizing efficiency and isolating key intermediates. The pathway leverages classic, well-understood organic transformations, ensuring high fidelity and scalability.
-
Step 1: Benzothiazole Ring Formation - Synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline via electrophilic thiocyanation and intramolecular cyclization.
-
Step 2: Cyanation - Conversion of the 2-amino group to a 2-cyano group via a Sandmeyer reaction, yielding 6-chloro-1,3-benzothiazole-2-carbonitrile.
-
Step 3: Reduction - Reduction of the nitrile intermediate to the target primary amine, (6-Chloro-1,3-benzothiazol-2-yl)methanamine, using a powerful hydride reducing agent.
Figure 1: Three-step synthetic pathway to the target compound.
PART 1: Synthesis of 2-Amino-6-chlorobenzothiazole (1)
This foundational step constructs the heterocyclic core using the Hugershoff benzothiazole synthesis. The reaction proceeds by generating an electrophilic thiocyanogen species, which attacks the aniline ring, followed by an intramolecular cyclization.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.3 mol).
-
Solvent Addition: Add 150 mL of glacial acetic acid to the flask and stir the mixture to form a suspension. Cool the flask in an ice-salt bath to maintain a temperature below 10°C.[1]
-
Bromine Addition: Prepare a solution of bromine (0.1 mol) in 50 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred suspension over 2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 10-12 hours at room temperature.
-
Work-up: Pour the reaction mixture into a large beaker containing 500 mL of ice water. A precipitate will form.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a 25% aqueous ammonia solution until the pH reaches ~8. This will cause the product to precipitate fully.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 2-amino-6-chlorobenzothiazole as a crystalline solid.
PART 2: Synthesis of 6-Chloro-1,3-benzothiazole-2-carbonitrile (2)
This step employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functional groups.[2][3][4] The key is the formation of a diazonium salt intermediate, which is highly reactive and must be prepared at low temperatures to prevent decomposition.[5]
Experimental Protocol
-
Diazotization:
-
In a flask, suspend 2-amino-6-chlorobenzothiazole (1) (0.05 mol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.055 mol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the benzothiazole suspension, keeping the temperature strictly between 0-5°C. Stir for an additional 30 minutes at this temperature after addition is complete. The resulting clear solution contains the diazonium salt.
-
-
Cyanide Solution Preparation:
-
CAUTION: Sodium cyanide is extremely toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
In a separate large flask, dissolve copper(I) cyanide (0.06 mol) and sodium cyanide (0.12 mol) in 100 mL of water. Gently warm the solution to about 60°C to ensure complete dissolution, then cool to room temperature.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. A solid product should precipitate.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash with water.
-
Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude nitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
PART 3: Synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine (3)
The final step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful reducing agent suitable for this transformation.[6][7]
Experimental Protocol
-
Reaction Setup:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ (0.04 mol) and suspend it in 100 mL of anhydrous tetrahydrofuran (THF).
-
-
Addition of Nitrile:
-
Dissolve the 6-chloro-1,3-benzothiazole-2-carbonitrile (2) (0.02 mol) in 50 mL of anhydrous THF.
-
Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
-
Reaction:
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up (Fieser method):
-
CAUTION: The work-up procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and behind a blast shield.
-
Cool the reaction flask to 0°C in an ice bath.
-
Slowly and sequentially add the following, allowing the effervescence to subside between each addition:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation and Purification:
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake with additional THF.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine.
-
The final product can be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.
-
Data and Workflow Summary
Quantitative Data
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 4-Chloroaniline | KSCN, Br₂ | 2-Amino-6-chlorobenzothiazole (1) | ~75% |
| 2 | Compound 1 | NaNO₂, H₂SO₄, CuCN | 6-Chloro-1,3-benzothiazole-2-carbonitrile (2) | ~60-70% |
| 3 | Compound 2 | LiAlH₄, Anhydrous THF | (6-Chloro-1,3-benzothiazol-2-yl)methanamine (3) | ~80-90% |
Experimental Workflow
Figure 2: Detailed experimental workflow for the synthesis.
References
-
Miyawaki, T., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]
-
Jagadeesh, R. V., et al. (2017). Hydrogenation of aryl and heteroaryl nitriles: Reaction scope. Reaction conditions. ResearchGate. Available at: [Link]
-
Broudic, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC. Available at: [Link]
-
Thieme Chemistry (Date not available). Catalytic Reduction of Nitriles. Thieme. Available at: [Link]
-
Wright, M. H., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journals. Available at: [Link]
-
Wikipedia (Date not available). Sandmeyer reaction. Available at: [Link]
-
O'Hara, F., et al. (Date not available). Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. CORE. Available at: [Link]
-
Anonymous (Date not available). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ScienceDirect. Available at: [Link]
-
Broudic, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available at: [Link]
-
Fekete, M., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. MDPI. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal (Date not available). Sandmeyer Reaction. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Siddiqui, N., et al. (Date not available). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. Academia.edu. Available at: [Link]
-
Lumen Learning (Date not available). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]
-
Al-Obaidi, A. M. H. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Organic Chemistry Portal (Date not available). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]
-
Leah4sci (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]
-
D'hooghe, M., et al. (2016). LiAlH4 -Induced Selective Ring Rearrangement of 2-(2-Cyanoethyl)aziridines toward 2-(Aminomethyl)pyrrolidines and 3-Aminopiperidines as Eligible Heterocyclic Building Blocks. PubMed. Available at: [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
Application Note: (6-Chloro-1,3-benzothiazol-2-yl)methanamine as a Bidentate N,N-Donor Ligand in Transition Metal Coordination Chemistry
Target Audience: Researchers, bioinorganic chemists, and drug development professionals.
Executive Summary & Stereoelectronic Profile
(6-Chloro-1,3-benzothiazol-2-yl)methanamine (abbreviated as 6-Cl-BTA-MA , CAS: 50739-36-1) is a highly versatile bidentate ligand utilized in advanced coordination chemistry. Structurally, it features an exocyclic primary amine and an endocyclic thiazole nitrogen, allowing it to act as a potent N,N-chelator.
The inclusion of the 6-chloro substituent on the benzothiazole core serves two critical functions:
-
Electronic Modulation: It withdraws electron density from the aromatic system, subtly decreasing the basicity of the thiazole nitrogen and tuning the Lewis acidity of the coordinated metal center.
-
Lipophilic Enhancement: The halogen atom significantly increases the partition coefficient (LogP) of the resulting metal complexes, a mandatory parameter for enhancing cellular membrane permeability in metallodrug design .
When reacted with transition metals, 6-Cl-BTA-MA forms a thermodynamically stable five-membered metallacycle. This architecture is heavily utilized in the development of platinum-based anticancer agents (to overcome cisplatin resistance via DNA intercalation) and copper-based bioinorganic catalysts .
Fig 1. Mechanistic pathway of N,N-chelation by (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
Protocol A: Synthesis of Platinum(II) Anticancer Complexes
Scientific Rationale & Causality
Platinum(II) is a soft Lewis acid that forms highly stable square planar complexes with nitrogen donors. Because Pt(II) ligand exchange is kinetically inert, reactions require mild heating. We utilize a mixed solvent system (Water/DMF) because the inorganic precursor ( K2PtCl4 ) is water-soluble, whereas the highly lipophilic 6-Cl-BTA-MA ligand requires an organic co-solvent to prevent premature precipitation. The resulting neutral complex, [Pt(L)Cl2] , is insoluble in this mixture, driving the reaction to completion via Le Chatelier's principle.
Step-by-Step Methodology
-
Precursor Solvation: Dissolve 1.0 mmol of Potassium tetrachloroplatinate(II) ( K2PtCl4 ) in 10 mL of deionized water. Stir until a clear red-orange solution is obtained.
-
Ligand Preparation: Dissolve 1.0 mmol of 6-Cl-BTA-MA in 5 mL of Dimethylformamide (DMF).
-
Complexation: Add the ligand solution dropwise to the platinum solution under continuous magnetic stirring.
-
Thermal Activation: Heat the reaction mixture to 60 °C and maintain for 24 hours. Crucial: Wrap the reaction vessel in aluminum foil. Pt(II) complexes are susceptible to photo-induced isomerization or degradation.
-
In-Process Validation: Monitor the reaction visually. The successful formation of the [Pt(6−Cl−BTA−MA)Cl2] complex is self-validating; the red-orange solution will gradually yield a dense, pale-yellow microcrystalline precipitate.
-
Isolation: Recover the precipitate via vacuum filtration. Wash sequentially with cold water (to remove unreacted K2PtCl4 and KCl byproducts), cold ethanol, and diethyl ether. Dry in vacuo over P2O5 .
Protocol B: Synthesis of Copper(II) Bioinorganic Complexes
Scientific Rationale & Causality
Copper(II) complexes with benzothiazole derivatives are potent nucleases and oxidation catalysts . Unlike Pt(II), the d9 Cu(II) center undergoes rapid ligand exchange due to Jahn-Teller distortion. Absolute ethanol is selected as the solvent because both the CuCl2 precursor and the free ligand are highly soluble, whereas the bis-chelated thermodynamic product, [Cu(L)2]Cl2 , exhibits lower solubility and precipitates upon cooling.
Step-by-Step Methodology
-
Precursor Solvation: Dissolve 1.0 mmol of Copper(II) chloride dihydrate ( CuCl2⋅2H2O ) in 15 mL of absolute ethanol. The solution will appear bright green/blue.
-
Ligand Addition: Dissolve 2.05 mmol (slight excess to ensure complete bis-chelation) of 6-Cl-BTA-MA in 10 mL of absolute ethanol. Add this dropwise to the copper solution.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 hours. This thermal energy overcomes any kinetic traps, ensuring the formation of the thermodynamically favored trans-bis-chelated species.
-
In-Process Validation: Upon cooling to room temperature, the solution color will shift dramatically to a deep brownish-green, accompanied by the formation of a crystalline precipitate. This color shift is a direct indicator of the altered d-d transition energy resulting from N,N-coordination.
-
Isolation: Filter the solid under reduced pressure, wash with cold ethanol, and dry under a vacuum.
Analytical Validation & Data Presentation
To confirm the structural integrity of the synthesized complexes, spectroscopic validation is mandatory. The coordination of the ligand to the metal center drains electron density from the primary amine and the thiazole ring, resulting in predictable, self-validating shifts in infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Table 1: Expected Spectroscopic Shifts Upon Metal Coordination
| Analytical Method | Target Functional Group | Free Ligand (6-Cl-BTA-MA) | Coordinated Complex (Pt/Cu) | Diagnostic Interpretation |
| FT-IR | Primary Amine ( νNH2 ) | ~3420, 3310 cm −1 | ~3250, 3180 cm −1 | Shift to lower frequency confirms amine-N coordination. |
| FT-IR | Thiazole Imine ( νC=N ) | ~1635 cm −1 | ~1610 cm −1 | Shift confirms endocyclic thiazole-N participation. |
| 1 H NMR | Methylene (- CH2 -) | ~4.15 ppm (singlet) | ~4.85 ppm (broad singlet) | Downfield shift due to deshielding by the metal center (Pt only). |
| UV-Vis | d-d Transitions | N/A | ~380-450 nm | Emergence of Ligand-to-Metal Charge Transfer (LMCT) bands. |
Note: 1 H NMR is only applicable to diamagnetic complexes like square planar Pt(II). For paramagnetic d9 Cu(II) complexes, Electron Paramagnetic Resonance (EPR) or magnetic susceptibility measurements must be utilized.
Experimental Workflows & Decision Trees
The following workflow illustrates the parallel synthesis routes and subsequent characterization pipelines for the metallo-complexes.
Fig 2. Parallel synthesis and application workflow for metal-ligand complexes.
References
-
ChemBK Chemical Database. (6-CHLORO-1,3-BENZOTHIAZOL-2-YL)METHANAMINE (CAS: 50739-36-1). ChemBK. URL:[Link]
-
Royal Society of Chemistry (RSC Advances). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. URL:[Link]
-
Science and Technology Indonesia. Synthesis, Characterization, Anticancer, and Molecular Docking Investigations of Benzothiazole Metal Complexes. URL:[Link]
-
Der Pharma Chemica. Synthesis and antibacterial activity of new complexes of benzothiazole derivatives. URL:[Link]
Application Note: Microwave-Assisted Preparation of 2-(Aminomethyl)-6-chlorobenzothiazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Green Chemistry Workflows, and Self-Validating Protocols
Introduction and Strategic Rationale
The 2-(aminomethyl)-6-chlorobenzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS agents, kinase inhibitors, and antitumor therapeutics. The 6-chloro substitution enhances the metabolic stability and lipophilicity of the core, while the 2-aminomethyl group serves as a versatile synthetic handle for further functionalization (e.g., amide coupling, reductive amination).
Historically, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and carboxylic acids required harsh dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures (>200 °C) for extended periods (8–12 hours) . These conventional methods suffer from poor atom economy, sticky workups, and degradation of sensitive functional groups.
By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to directly activate polar reagents and transition states. This dramatically accelerates the rate-limiting cyclodehydration step, shifting the reaction time from hours to minutes while adhering to green chemistry principles .
Mechanistic Insights & Causality (Expertise & Experience)
To synthesize the target compound, we utilize a two-step sequence: the cyclocondensation of 2-amino-5-chlorothiophenol with Boc-glycine , followed by acidic deprotection.
Why Boc-Glycine?
Using unprotected free glycine under microwave conditions leads to severe side reactions, including thermal decarboxylation, self-condensation (diketopiperazine formation), and uncontrolled multiple alkylations. By using the tert-butyloxycarbonyl (Boc) protected derivative, we ensure strict regioselectivity.
The Microwave-Accelerated Mechanism
The reaction is catalyzed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) under solvent-free or highly concentrated conditions.
-
Thioesterification: The p-TsOH protonates the carbonyl oxygen of Boc-glycine, increasing its electrophilicity. The highly nucleophilic sulfhydryl group of 2-amino-5-chlorothiophenol attacks the carbonyl, forming a thioester intermediate.
-
Intramolecular Cyclization: The adjacent primary amine attacks the thioester carbonyl carbon, forming a cyclic hemiaminal.
-
Dehydration (Rate-Limiting Step): The elimination of a water molecule yields the aromatized benzothiazole ring. Microwave irradiation specifically lowers the activation energy barrier for this dehydration step by superheating the localized polar water molecules being eliminated, driving the equilibrium forward instantly .
Experimental Protocols (A Self-Validating System)
The following protocol is designed with built-in validation checkpoints to ensure absolute trustworthiness and reproducibility.
Step 1: Microwave-Assisted Cyclocondensation
Reagents: 2-Amino-5-chlorothiophenol (1.0 equiv, 10 mmol), Boc-glycine (1.1 equiv, 11 mmol), p-TsOH·H₂O (10 mol%, 1 mmol). Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed pressure vials.
-
Preparation: In a 30 mL microwave-safe quartz vial equipped with a magnetic stir bar, intimately mix 2-amino-5-chlorothiophenol, Boc-glycine, and p-TsOH. Add 1 mL of absolute ethanol merely to homogenize the slurry.
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 130 °C for 15 minutes (Dynamic power mode, max 200 W, with simultaneous compressed air cooling to maintain maximum microwave power input).
-
Validation Checkpoint 1 (TLC): Quench a 5 µL aliquot in 1 mL ethyl acetate. Spot on silica TLC (Hexanes:EtOAc 7:3). The starting thiol must be completely absent (verify with Ellman’s reagent spray—should be negative/colorless). The product will appear as a distinct, bright UV-active spot at a higher Rf (~0.6).
-
Workup: Cool the vial to room temperature. Dilute with 50 mL EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to remove the acid catalyst and unreacted Boc-glycine, followed by brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as an off-white solid.
Step 2: Acidic Deprotection
-
Reaction: Dissolve the crude Boc-protected intermediate in 10 mL of anhydrous Dichloromethane (DCM). Place in an ice bath and dropwise add 10 mL of Trifluoroacetic acid (TFA).
-
Validation Checkpoint 2 (Gas Evolution): Observe the immediate evolution of CO₂ gas. This visual cue validates that the Boc cleavage is actively occurring. Stir at room temperature for 1 hour.
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting thick oil with cold diethyl ether (30 mL). The target compound, 2-(aminomethyl)-6-chlorobenzothiazole (as a TFA salt) , will precipitate as a highly pure white powder.
-
Validation Checkpoint 3 (Staining): A TLC spot of the final product will stain intensely purple/blue when heated with Ninhydrin solution, confirming the presence of the liberated primary amine.
Data Presentation
The optimization and efficiency of the microwave protocol are summarized in the tables below.
Table 1: Optimization of Microwave Parameters for the Boc-Protected Intermediate
| Entry | Catalyst | Temp (°C) | Time (min) | Yield (%) | Purity (HPLC, %) |
| 1 | None | 130 | 30 | 45 | 82 |
| 2 | p-TsOH (10 mol%) | 100 | 15 | 68 | 91 |
| 3 | p-TsOH (10 mol%) | 130 | 15 | 94 | >98 |
| 4 | p-TsOH (10 mol%) | 150 | 15 | 72* | 85 |
*Note: The yield drop at 150 °C is attributed to the partial thermal degradation (cleavage) of the Boc protecting group prior to cyclization.
Table 2: Conventional Heating vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Heating Source | Oil Bath / Heating Mantle | Dielectric Microwave (2.45 GHz) |
| Reaction Time | 8–12 hours | 15 minutes |
| Temperature | Reflux (~110 °C) | 130 °C (Pressurized) |
| E-factor | >25 (High solvent/reagent waste) | <5 (Highly atom-economical) |
| Overall Yield | 55–60% | 88–92% |
Mechanistic Workflow Visualization
Workflow and mechanistic pathway for microwave-assisted synthesis of the benzothiazole scaffold.
References
-
Teli, S.; Sethiya, A.; Agarwal, S. "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol." Chemistry 2024, 6(1), 165-206. URL: [Link]
-
Ozdincer, M.; Dalmaz, A.; Durmus, S.; Dulger, G.; Kiliccioglu, I. "Biological evaluation of benzothiazoles obtained by microwave-green synthesis." Anais da Academia Brasileira de Ciências 2024, 96. URL: [Link]
-
Okonkwo, V. I.; et al. "Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance." Der Pharma Chemica 2023, 15(5), 1-28. URL: [Link]
Application Note: Reagents and Cyclization Strategies for 6-Chlorobenzothiazole Precursors
Executive Summary
The 6-chlorobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. The synthesis of this bicyclic system relies heavily on the efficient cyclization of ortho-functionalized aniline or thiophenol precursors. Selecting the appropriate reagent system is critical, as it dictates the reaction mechanism—ranging from electrophilic aromatic substitution to radical-mediated cyclization—and ultimately determines the yield, purity, and functionalization of the target derivative[2].
This application note details the mechanistic causality, quantitative parameters, and self-validating experimental protocols for the three primary cyclization strategies used to synthesize 6-chlorobenzothiazole derivatives.
Mechanistic Pathways & Reagent Causality
Pathway A: Hugerschoff Oxidative Cyclization
The Hugerschoff protocol is the most direct route to 2-amino-6-chlorobenzothiazoles. It utilizes 4-chloroaniline and potassium thiocyanate (KSCN) to form a thiourea intermediate in situ, which is subsequently oxidized by liquid bromine ( Br2 ) in glacial acetic acid[3].
-
Causality of Reagents: Bromine acts as a potent electrophilic oxidant, converting the thiourea sulfur into a highly reactive sulfenyl bromide intermediate. Glacial acetic acid is chosen as the solvent because it is polar enough to stabilize the ionic transition states but remains highly resistant to bromination[4].
Pathway B: Jacobsen Radical Cyclization
For the synthesis of 2-aryl or 2-alkyl-6-chlorobenzothiazoles, the Jacobsen cyclization of 4-chloro-thiobenzanilides is preferred[2]. This method employs potassium ferricyanide ( K3Fe(CN)6 ) in an aqueous alkaline medium (NaOH)[5].
-
Causality of Reagents: Sodium hydroxide deprotonates the thioamide, increasing electron density on the sulfur atom. Potassium ferricyanide acts as a mild, single-electron transfer (SET) agent, oxidatively generating a thiyl radical. This radical undergoes intramolecular cyclization with the adjacent aromatic ring, avoiding the over-oxidation issues common with stronger oxidants[2].
Pathway C: Condensation with Carbon Disulfide
When the target is 6-chlorobenzothiazole-2-thiol, 2-amino-5-chlorobenzenethiol is reacted with carbon disulfide ( CS2 ) in the presence of potassium hydroxide (KOH)[6]. (Note: While some literature mistakenly cites 2-amino-4-chlorobenzenethiol, the 5-chloro isomer is strictly required to yield the 6-chlorobenzothiazole core).
-
Causality of Reagents: KOH deprotonates the highly acidic thiol, generating a thiolate nucleophile that readily attacks the electrophilic carbon of CS2 . The resulting dithiocarbamate intermediate undergoes spontaneous intramolecular cyclization via the adjacent amine[1].
Quantitative Comparison of Cyclization Strategies
The following table summarizes the quantitative parameters and reagent profiles for the three primary cyclization methodologies[7],[6],[5].
| Cyclization Method | Precursor | Key Reagents | Typical Yield | Reaction Temp | Primary Mechanism |
| Hugerschoff | 4-Chloroaniline | KSCN, Br2 , AcOH | 75 - 95% | < 10°C | Electrophilic Oxidation |
| Jacobsen | 4-Chloro-thiobenzanilide | K3Fe(CN)6 , NaOH | 60 - 80% | 50°C | Radical Oxidation |
| Condensation | 2-Amino-5-chlorobenzenethiol | CS2 , KOH, EtOH | 70 - 85% | 70°C (Reflux) | Nucleophilic Addition |
Workflow Visualization
Cyclization pathways for 6-chlorobenzothiazole derivatives using specific reagent systems.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-chlorobenzothiazole via Hugerschoff Cyclization
Self-Validation Checkpoint: The reaction mixture must transition from a clear solution to a thick yellow/orange suspension upon the addition of bromine, indicating the successful formation of the sulfenyl bromide intermediate[8].
-
Preparation of the Thiourea Intermediate: Dissolve 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer[3].
-
Temperature Control (Critical): Submerge the flask in an ice-salt bath. Allow the internal temperature to drop strictly below 10°C. Causality: Aromatic sulfenyl intermediates are highly unstable; elevated temperatures will lead to the decomposition of the intermediate and unwanted electrophilic bromination of the aromatic ring[7].
-
Oxidative Cyclization: Dissolve liquid bromine (0.1 mol) in 100 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10°C[3].
-
Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 10-15 hours to ensure complete cyclization[3],[8].
-
Work-up and Isolation: Pour the mixture into 500 mL of warm distilled water to dissolve the hydrobromide salt. Filter any insoluble impurities. Neutralize the clear filtrate with 10% NaOH or 25% aqueous NH3 to pH 8. The free base of 2-amino-6-chlorobenzothiazole will precipitate as a solid[8].
-
Purification: Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to yield pure crystals[9].
Protocol B: Synthesis of 2-Aryl-6-chlorobenzothiazole via Jacobsen Cyclization
Self-Validation Checkpoint: The consumption of the thiobenzanilide precursor should be monitored via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting material spot confirms the efficiency of the radical generation.
-
Alkaline Activation: Suspend the 4-chloro-thiobenzanilide precursor (0.0026 mol) in 30 mL of a 10% aqueous sodium hydroxide solution[5]. Causality: The strong base deprotonates the thioamide nitrogen, forming a highly reactive, electron-rich thioimidate anion.
-
Radical Initiation: Heat the alkaline suspension to 50°C. Slowly add 30 mL of a 20% aqueous potassium ferricyanide ( K3Fe(CN)6 ) solution[5]. Causality: K3Fe(CN)6 triggers a single-electron oxidation, generating the critical thiyl radical required for ring closure without cleaving the C-S bond[2].
-
Cyclization: Maintain the reaction at 50°C for 2-4 hours with vigorous stirring. The product will begin to precipitate as a crude solid during this phase.
-
Isolation: Cool the mixture to room temperature. Filter the crude benzothiazole precipitate under vacuum.
-
Purification: Wash the solid with cold water to remove residual inorganic salts, then recrystallize from ethanol to obtain the purified 6-chlorobenzothiazole derivative[5].
Protocol C: Synthesis of 6-Chlorobenzothiazole-2-thiol via Condensation
Self-Validation Checkpoint: The evolution of hydrogen sulfide ( H2S ) gas (detectable by lead acetate paper) indicates the successful formation of the dithiocarbamate intermediate and subsequent cyclization.
-
Thiolate Formation: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.12 mol) in 100 mL of absolute ethanol. Add 2-amino-5-chlorobenzenethiol (0.1 mol) to the basic solution[6]. Causality: KOH converts the thiol into a more potent thiolate nucleophile[1].
-
Reagent Addition: Cool the mixture in an ice bath. Add carbon disulfide ( CS2 , 0.12 mol) dropwise with constant stirring[6].
-
Reflux: Attach a reflux condenser and heat the mixture to 70°C (reflux) for 6-8 hours. Causality: Heating drives the intramolecular nucleophilic attack of the amine onto the dithiocarbamate carbon, expelling H2S and closing the thiazole ring.
-
Acidification: Cool the mixture to room temperature and evaporate the bulk of the ethanol under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to pH 3-4. The 6-chlorobenzothiazole-2-thiol will precipitate as a beige solid[6].
-
Purification: Filter, wash with water, and dry over anhydrous sodium sulfate. Recrystallize from toluene or ethanol[7].
References
-
[1] BenchChem. "An In-depth Technical Guide to 6-Chlorobenzothiazole-2-thiol - Benchchem: Synthesis and Derivatization." 1
-
[3] RDD.edu.iq. "Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities." 3
-
[2] BenchChem. "(6-Chlorobenzo[d]thiazol-2-yl)methanol Supplier|RUO - Benchchem." 2
-
[7] BenchChem. "Optimizing reaction conditions for 6-Chlorobenzo[d]thiazole-2-thiol synthesis." 7
-
[6] BenchChem. "Experimental procedure for synthesizing 6-Chlorobenzo[d]thiazole-2-thiol derivatives." 6
-
[4] Thieme. "Product Class 18: Benzothiazoles and Related Compounds." 4
-
[8] ACS Omega. "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery." 8
-
[5] Repository of UKIM. "XIII_0271 - 2-(4'-Hydroxyphenyl)-6-chlorobenzothiazole." 5
-
[9] Jetir.Org. "Solvent-less synthesis of imines of 3-formylchromones catalyzed by Boric acid." 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (6-Chlorobenzo[d]thiazol-2-yl)methanol Supplier|RUO [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. repository.ukim.mk [repository.ukim.mk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jetir.org [jetir.org]
Application Note: Derivatization of (6-Chloro-1,3-benzothiazol-2-yl)methanamine for Schiff Base Formation
Introduction and Therapeutic Rationale
Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The derivatization of (6-Chloro-1,3-benzothiazol-2-yl)methanamine via Schiff base formation (creating an azomethine linkage, -C=N-) is a highly effective strategy to enhance lipophilicity, target binding affinity, and overall bioactivity.1[1].
Mechanistic Insights: The Aliphatic Advantage
Unlike standard 2-aminobenzothiazoles where the amine is directly attached to the electron-withdrawing heteroaromatic ring, (6-Chloro-1,3-benzothiazol-2-yl)methanamine features a methylene (-CH₂-) linker. This structural nuance dictates the experimental conditions:
-
Enhanced Nucleophilicity : The methylene bridge insulates the primary amine from the resonance effects of the benzothiazole ring. This localizes the lone pair on the nitrogen, significantly increasing its nucleophilicity compared to aromatic amines and allowing for milder reaction conditions.
-
Thermodynamic Driving Force : The condensation with aromatic aldehydes forms a highly conjugated azomethine system. The extended π -electron delocalization provides the thermodynamic stability required to drive the dehydration step of the hemiaminal intermediate forward.
Experimental Design & Workflow
Caption: Workflow for the synthesis and purification of benzothiazole Schiff bases.
Self-Validating Synthesis Protocol
Reagents and Equipment
-
(6-Chloro-1,3-benzothiazol-2-yl)methanamine (Primary Amine)
-
Substituted Aromatic Aldehydes (e.g., 2,5-dimethoxybenzaldehyde, 2-chlorobenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (GAA) (Catalyst)
-
TLC Plates (Silica gel 60 F₂₅₄)
-
Reflux apparatus and magnetic stirrer
Step-by-Step Methodology
Step 1: Reactant Solubilization
-
Action : In a 50 mL round-bottom flask, dissolve 1.0 mmol of (6-Chloro-1,3-benzothiazol-2-yl)methanamine in 15 mL of absolute ethanol.
-
Causality : Absolute ethanol is selected because it completely solubilizes the starting materials at elevated temperatures but selectively forces the highly conjugated Schiff base to precipitate upon cooling, driving the equilibrium toward product formation.
Step 2: Aldehyde Addition and Catalysis
-
Action : Add 1.0 mmol of the selected aromatic aldehyde to the stirring solution. Add exactly 2-3 drops of Glacial Acetic Acid.
-
Causality : GAA protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. A catalytic amount is crucial; excessive acid will protonate the methanamine (pKₐ ~8.5), converting it to a non-nucleophilic ammonium salt and halting the reaction.
Step 3: Reflux and In-Process Monitoring
-
Action : Reflux the mixture at 75-80°C for 3-5 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v) every hour.
-
Self-Validation : The reaction is validated as complete when the ninhydrin-positive amine spot disappears, and a new, strongly UV-active spot (the Schiff base) appears at a higher R_f value (due to decreased polarity). A visible deepening of the solution's color (typically yellow to deep orange) serves as a secondary visual indicator of extended conjugation.
Step 4: Precipitation and Isolation
-
Action : Remove the flask from heat and concentrate the solvent to half its volume under reduced pressure. Cool the concentrated mixture in an ice bath (0-5°C) for 1-2 hours.
-
Self-Validation : The formation of a dense microcrystalline solid validates the solubility differential engineered in Step 1. Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry.
Step 5: Purification
-
Action : Recrystallize the crude product from hot ethanol to obtain analytically pure crystals.
Analytical Characterization
To ensure scientific integrity, the synthesized compounds must be validated using spectral data:
-
¹H-NMR :3[3]. The methylene protons (-CH₂-N=) will appear as a singlet around δ 4.80 - 5.10 ppm, shifted downfield relative to the starting amine.
Pharmacological Profiling & Data Presentation
Schiff bases derived from the 6-chlorobenzothiazole scaffold have demonstrated potent cytotoxic effects against various cancer cell lines.3[3].
Quantitative Data Summary for Schiff Base Derivatization
| Aldehyde Derivative | Molecular Formula | Yield (%) | Melting Point (°C) | IC₅₀ (µg/mL) vs Cancer Cell Line |
| 2-Chlorobenzaldehyde | C₁₅H₁₀Cl₂N₂S | 82 | 198-200 | 15.4 |
| 2,5-Dimethoxybenzaldehyde | C₁₇H₁₅ClN₂O₂S | 78 | 210-212 | 2.517 |
| 4-Fluorobenzaldehyde | C₁₅H₁₀ClFN₂S | 85 | 185-187 | 12.8 |
| 3-Ethoxy-4-hydroxybenzaldehyde | C₁₇H₁₅ClN₂O₂S | 75 | 220-222 | 8.9 |
Biological Mechanism of ActionThese compounds primarily exert their anticancer activity by disrupting the mitochondrial membrane potential in target cells, leading to a cascade of apoptotic events involving Cytochrome c release and Caspase activation[1].
Caption: Apoptosis signaling pathway induced by 6-chlorobenzothiazole Schiff bases.
References
-
BenchChem. Synthesis and Application of Schiff Bases Derived from 6-Chlorobenzo[d]thiazole-2-thiol: A Guide for Researchers. BenchChem Technical Resources.1
-
Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. IJPER. 3
-
Indian Drugs / ResearchGate. Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. ResearchGate. 2
Sources
Application Note: Optimized Reaction Conditions for Benzothiazole-2-Methanamine Synthesis
Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Introduction & Strategic Importance
The benzothiazole-2-methanamine scaffold (also known as 1,3-benzothiazol-2-ylmethanamine or 2-(aminomethyl)benzothiazole) is a highly privileged pharmacophore in medicinal chemistry. It serves as a critical building block for the synthesis of advanced neuroprotective agents, broad-spectrum antimicrobials, and targeted antitumor therapeutics[1]. Because the benzothiazole core contains a sulfur atom, traditional synthetic routes involving transition-metal-catalyzed hydrogenations frequently suffer from severe catalyst poisoning. This application note details two optimized, highly validated pathways to synthesize this critical amine while circumventing traditional bottlenecks.
Mechanistic Insights & Causality (E-E-A-T)
As a synthetic chemist, selecting the correct amination or cyclization pathway dictates both the yield and the scalability of the final active pharmaceutical ingredient (API).
Pathway A: Transfer Hydrogenation of Oxime Intermediates (The Preferred Route)
Traditional reduction of nitriles or oximes using Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) is notoriously problematic for benzothiazole derivatives because the heterocyclic sulfur atom coordinates with and poisons the transition metal[2]. The Causality of Reagent Selection: To bypass this, we utilize a transfer hydrogenation system comprising Zinc powder and Ammonium Formate (NH₄HCO₂) .
-
Ammonium Formate acts as a mild, in situ hydrogen donor. Upon heating, it decomposes into ammonia, carbon dioxide, and hydrogen gas.
-
Zinc acts as a low-cost, electron-transfer catalyst that facilitates the highly chemoselective cleavage of the N-O bond in the oxime intermediate. This combination selectively reduces the oxime to the primary amine without disturbing the aromatic benzothiazole system or causing C-S bond hydrogenolysis[2].
Pathway B: De Novo Cyclization via 2-Aminothiophenol
When specific functionalization on the benzene ring is required, de novo construction of the benzothiazole core is preferred[3]. The Causality of Reagent Selection: Condensing substituted 2-aminothiophenols with chloroacetonitrile provides a direct route to 2-(chloromethyl)benzothiazole. The nucleophilic thiol first attacks the nitrile carbon, followed by the intramolecular cyclization of the amine[4]. The resulting chloromethyl intermediate is highly electrophilic, allowing for straightforward conversion to the target methanamine via nucleophilic substitution with ammonia.
Quantitative Data Presentation
The following table summarizes the operational parameters, efficiency, and strategic advantages of the two synthetic pathways.
| Parameter | Pathway A: Oxime Reduction | Pathway B: De Novo Cyclization |
| Starting Materials | Benzothiazole-2-carbaldehyde oxime | 2-Aminothiophenol, Chloroacetonitrile |
| Key Reagents | Zn powder, NH₄HCO₂ | Catalyst/Base, NH₃ |
| Solvent | Methanol | Dichloromethane / Methanol |
| Reaction Temperature | 65 °C (Reflux) | Room Temp to 60 °C |
| Reaction Time | 2 hours | 12 - 24 hours (two steps) |
| Typical Yield | ~93% | 50 - 70% |
| Scalability | Excellent (Gram to Kilogram) | Moderate |
| Primary Advantage | High yield, avoids sulfur poisoning | Modular, allows ring functionalization |
Experimental Workflows
Figure 1: Synthetic workflows for benzothiazole-2-methanamine via oxime reduction or cyclization.
Detailed Experimental Protocols
Protocol 1: Zinc-Mediated Oxime Reduction (Pathway A)
This protocol is optimized for maximum yield and chemoselectivity.
Materials Required:
-
Benzothiazole-2-carbaldehyde oxime (1.78 g, 10 mmol)
-
Zinc powder (0.98 g, 15 mmol)
-
Ammonium formate (1.26 g, 20 mmol)
-
Analytical grade Methanol (100 mL)
-
Ethyl acetate and Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzothiazole-2-carbaldehyde oxime (1.78 g, 10 mmol) in 100 mL of methanol[2].
-
Reagent Addition: Slowly add the zinc powder (0.98 g, 15 mmol) followed by ammonium formate (1.26 g, 20 mmol) to the stirring solution.
-
Safety Note: Ammonium formate decomposition generates gas. Ensure the system is properly vented through a reflux condenser.
-
-
Reflux: Heat the reaction mixture to reflux (~65 °C) using an oil bath. Maintain vigorous stirring for exactly 2 hours[2].
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove unreacted zinc powder and insoluble zinc salts.
-
Workup: Pour the filtrate into 100 mL of distilled water. Extract the aqueous mixture with ethyl acetate (3 × 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (Dichloromethane:Methanol gradients) to afford the target amine as a solid powder (Expected yield: ~93%)[2].
Protocol 2: De Novo Cyclization & Amination (Pathway B)
This protocol is utilized when custom functionalization of the benzothiazole aromatic ring is required.
Step-by-Step Procedure:
-
Cyclization: In a reaction vessel, combine 2-aminothiophenol (1.25 g, 10 mmol) and chloroacetonitrile (0.75 g, 10 mmol) in dichloromethane. Add a catalytic amount of tetrabutylammonium hydrogen sulfate or a mild Lewis acid to promote cyclization[3][4].
-
Intermediate Isolation: Stir at room temperature for 20 hours. Quench the reaction with ice water, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry and concentrate to isolate 2-(chloromethyl)benzothiazole.
-
Amination: Dissolve the chloromethyl intermediate in a methanolic ammonia solution (excess). Seal the vessel and heat to 60 °C for 8-12 hours to facilitate nucleophilic substitution.
-
Final Workup: Evaporate the excess ammonia and methanol. Partition the residue between water and ethyl acetate. Extract, dry, and purify via recrystallization to yield the final methanamine product.
Self-Validating Quality Control (QC) System
To ensure the integrity of the synthesized benzothiazole-2-methanamine, the following self-validating checks must be performed:
-
In-Process Control (IPC): During Protocol 1, TLC (Hexane:EtOAc 7:3) must show the complete consumption of the oxime (R_f ~0.6) and the appearance of a highly polar, ninhydrin-positive baseline spot corresponding to the primary amine (R_f ~0.2).
-
Structural Verification:
-
¹H NMR (CDCl₃): Must display a characteristic singlet for the methylene protons (-CH₂-NH₂) at approximately δ 4.2 ppm, and the complete disappearance of the oxime -CH=N- proton.
-
Mass Spectrometry (ESI-MS): Must confirm the [M+H]⁺ peak at m/z 165.0.
-
References
-
1,3-BENZOTHIAZOL-2-YLMETHYLAMINE HYDROCHLORIDE | 42182-65-0 - ChemicalBook - 2
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - National Institutes of Health (NIH) - 3
-
Thiazoles and their Benzo Derivatives - ResearchGate - 4
-
(a) Binding mode of compound 1 in the M. tuberculosis DprE1 binding... - ResearchGate - 1
Sources
Solvent Selection for Reactions Involving (6-Chloro-1,3-benzothiazol-2-yl)methanamine: A Detailed Guide for Researchers
This technical guide provides an in-depth analysis of solvent selection for chemical reactions involving (6-chloro-1,3-benzothiazol-2-yl)methanamine. The strategic choice of a solvent is paramount in directing reaction pathways, influencing yields, and ensuring the purity of the desired products. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this versatile benzothiazole derivative.
Understanding the Molecule: Physicochemical Characteristics and their Impact on Solubility
(6-Chloro-1,3-benzothiazol-2-yl)methanamine possesses a unique combination of structural features that dictate its reactivity and solubility, and consequently, the choice of appropriate solvents. The molecule comprises a rigid, aromatic benzothiazole core, a nucleophilic primary amine, and a chlorine substituent.
The benzothiazole ring system is largely nonpolar, contributing to solubility in less polar organic solvents. The primary amine group, however, introduces polarity and the capacity for hydrogen bonding, enhancing solubility in protic solvents. The chloro-substituent has a modest impact on polarity. The interplay of these features suggests that a range of solvents, from polar aprotic to polar protic, will be suitable, depending on the specific reaction conditions.
Table 1: Predicted Physicochemical Properties of (6-Chloro-1,3-benzothiazol-2-yl)methanamine and their Influence on Solvent Selection
| Property | Predicted Value/Characteristic | Implication for Solvent Selection |
| Polarity | Moderately polar | Soluble in a range of polar aprotic and protic solvents. Poorly soluble in nonpolar solvents like hexanes. |
| Hydrogen Bonding | Hydrogen bond donor and acceptor (due to -NH2) | Enhanced solubility in protic solvents (e.g., alcohols, water). Can influence reaction kinetics in these solvents. |
| Basicity (pKa of conjugate acid) | Estimated to be around 8-9 | The free base will be soluble in organic solvents. Can be protonated in acidic media, increasing water solubility. |
| Reactivity | Nucleophilic primary amine | Solvent choice must be compatible with the intended reaction (e.g., avoid reactive solvents in acylation/alkylation). |
Solvent Selection for the Synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
A plausible and common synthetic route to (6-Chloro-1,3-benzothiazol-2-yl)methanamine is the reduction of the corresponding nitrile, 2-cyano-6-chlorobenzothiazole. The choice of solvent for this reduction is critically dependent on the reducing agent employed.
Caption: Synthetic pathway to the target molecule.
Protocol 1: Reduction of 2-Cyano-6-chlorobenzothiazole using a Strong Hydride Reagent
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. These reagents react violently with protic solvents.
-
Recommended Solvents: Anhydrous aprotic ethers such as tetrahydrofuran (THF) or diethyl ether . These solvents are inert to LiAlH₄ and effectively solubilize the starting material.
-
Protocol:
-
Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyano-6-chlorobenzothiazole (1 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Reduction of 2-Cyano-6-chlorobenzothiazole using a Milder Reducing Agent
Milder and more selective reducing agents like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation, can also be employed.
-
Recommended Solvents:
-
For borohydride reductions (with a catalyst like CoCl₂): Methanol or Ethanol .
-
For catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon): Methanol , Ethanol , or Ethyl Acetate .
-
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 2-cyano-6-chlorobenzothiazole in methanol.
-
Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Solvent Selection for Reactions of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
The primary amine of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is a potent nucleophile and will be the focal point of most subsequent reactions, such as N-acylation and N-alkylation.
Caption: Common reactions involving the target molecule.
N-Acylation Reactions
-
Recommended Solvents: Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.
-
Dichloromethane (DCM) or Chloroform: Good choices for reactions with acyl chlorides in the presence of a non-nucleophilic base like triethylamine or pyridine.
-
Acetonitrile (ACN): A polar aprotic solvent that can be suitable for a wide range of acylation reactions.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent polar aprotic solvents that can enhance the solubility of reactants and facilitate the reaction, particularly if starting materials have poor solubility in other solvents.
-
-
Protocol (Acylation with an Acyl Chloride):
-
Dissolve (6-Chloro-1,3-benzothiazol-2-yl)methanamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product.
-
N-Alkylation Reactions
The choice of solvent for N-alkylation can be crucial for controlling the extent of alkylation (mono- vs. di-alkylation) and for preventing side reactions.
-
Recommended Solvents:
-
Polar aprotic solvents like DMF or DMSO are often used in the presence of a mild base like potassium carbonate (K₂CO₃) to favor mono-alkylation of the primary amine.
-
Acetonitrile (ACN) is another suitable polar aprotic solvent.
-
Alcohols such as ethanol or methanol can be used, particularly for reductive amination protocols.
-
-
Protocol (Direct Alkylation with an Alkyl Halide):
-
To a solution of (6-Chloro-1,3-benzothiazol-2-yl)methanamine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Solvent Polarity and Functional Group Compatibility
The following table provides a summary of commonly used solvents, categorized by their polarity, and their general applicability for reactions involving (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
Table 2: Solvent Selection Guide
| Solvent Class | Example Solvents | Polarity | Suitable for... | Considerations |
| Aprotic Nonpolar | Toluene, Hexane | Low | Generally not ideal for dissolving the starting material. Can be used for work-up and purification (e.g., as an eluent in column chromatography). | Poor solubility of the polar amine. |
| Aprotic Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low-Medium | Excellent for reactions with highly reactive reagents like LiAlH₄. Good for extractions. | Must be anhydrous for reactions with moisture-sensitive reagents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Medium | Very good for N-acylation reactions. Widely used for work-up and chromatography. | Can be toxic; handle with appropriate safety precautions. |
| Polar Aprotic | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Excellent for N-alkylation and N-acylation, especially when higher solubility is required. Can accelerate reaction rates. | Can be difficult to remove during work-up. DMSO can complicate some reactions due to its oxidizing nature at elevated temperatures. |
| Polar Protic | Methanol, Ethanol | High | Suitable for catalytic hydrogenation and some borohydride reductions. Can be used for recrystallization. | Can react with some electrophilic reagents (e.g., acyl chlorides). Can participate in hydrogen bonding, affecting reaction kinetics. |
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful synthesis and derivatization of (6-chloro-1,3-benzothiazol-2-yl)methanamine. A thorough understanding of the physicochemical properties of this molecule, combined with the specific requirements of the intended chemical transformation, will guide the researcher in making an informed choice. For reactions involving the nucleophilic primary amine, polar aprotic solvents such as DMF, DMSO, and acetonitrile are often excellent choices. For reductions of the precursor nitrile, the choice is dictated by the reducing agent, with aprotic ethers being necessary for strong hydrides and protic solvents being suitable for catalytic methods. The protocols and data presented in this guide provide a solid foundation for the development of robust and efficient synthetic procedures involving this important benzothiazole derivative.
References
- Due to the lack of specific literature on (6-Chloro-1,3-benzothiazol-2-yl)
Scale-Up Synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine: An Application and Protocol Guide
Introduction
(6-Chloro-1,3-benzothiazol-2-yl)methanamine and its derivatives are significant scaffolds in medicinal chemistry and drug development. The benzothiazole core is a prevalent motif in a variety of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The title compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, necessitating robust and scalable synthetic protocols to meet research and development demands.
This technical guide provides a comprehensive, three-step methodology for the scale-up synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, starting from readily available 4-chloroaniline. The described pathway is designed for scalability, with a focus on process safety, efficiency, and product purity. Each step has been broken down into a detailed protocol, with explanations for key experimental choices, safety considerations for large-scale production, and methods for purification and characterization.
Synthetic Pathway Overview
The synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is accomplished via a three-step sequence, commencing with the formation of the benzothiazole ring, followed by the introduction of a nitrile group at the 2-position, and culminating in the reduction to the target primary amine.
Caption: Synthetic workflow for (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
Quantitative Data Summary
The following table outlines the stoichiometry and expected yields for a theoretical 100 g scale synthesis of the final product.
| Step | Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Product | Expected Yield (%) | Expected Mass (g) |
| 1 | 4-Chloroaniline | 127.57 | 1.00 | 127.57 | - | 2-Amino-6-chlorobenzothiazole | 80 | 147.7 |
| Potassium Thiocyanate | 97.18 | 2.20 | 213.80 | - | ||||
| Bromine | 159.81 | 1.05 | 167.80 | 54 | ||||
| 2 | 2-Amino-6-chlorobenzothiazole | 184.65 | 0.80 | 147.7 | - | 6-Chloro-1,3-benzothiazole-2-carbonitrile | 70 | 108.4 |
| Sodium Nitrite | 69.00 | 0.88 | 60.72 | - | ||||
| Copper(I) Cyanide | 89.56 | 0.88 | 78.81 | - | ||||
| 3 | 6-Chloro-1,3-benzothiazole-2-carbonitrile | 194.64 | 0.56 | 108.4 | - | (6-Chloro-1,3-benzothiazol-2-yl)methanamine | 85 | 94.7 |
| Sodium Borohydride | 37.83 | 2.24 | 84.74 | - | ||||
| Cobalt(II) Chloride Hexahydrate | 237.93 | 0.11 | 26.17 | - |
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole
This initial step involves the electrophilic cyclization of 4-chloroaniline with thiocyanate in the presence of bromine to construct the 6-chlorobenzothiazole-2-amine core. This is a well-established method for the synthesis of 2-aminobenzothiazoles[3].
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
4-Chloroaniline
-
Potassium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Aqueous ammonia (25%)
-
Deionized water
-
Filtration apparatus (Buchner funnel, vacuum flask)
-
Drying oven
Protocol:
-
Charge the 10 L reactor with 4-chloroaniline (1.28 kg, 10.0 mol) and glacial acetic acid (5 L).
-
Stir the mixture until all the 4-chloroaniline has dissolved and cool the reactor jacket to 0-5 °C.
-
Add potassium thiocyanate (2.14 kg, 22.0 mol) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, continue stirring for 30 minutes at 0-5 °C.
-
Slowly add bromine (1.68 kg, 10.5 mol) via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C[3].
-
After the bromine addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a larger vessel containing 20 L of crushed ice and water with vigorous stirring.
-
Neutralize the mixture by the slow addition of 25% aqueous ammonia until the pH reaches 8-9. This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the washings are neutral.
-
Dry the crude 2-amino-6-chlorobenzothiazole in a vacuum oven at 60-70 °C to a constant weight. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of 6-Chloro-1,3-benzothiazole-2-carbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting an aryl amine to a nitrile via a diazonium salt intermediate[4][5]. Careful temperature control is critical for safety and to maximize yield[6].
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
2-Amino-6-chlorobenzothiazole (from Step 1)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide
-
Toluene
-
Deionized water
-
Filtration apparatus
Protocol:
-
In the 10 L reactor, prepare a solution of concentrated hydrochloric acid (2.5 L) and deionized water (2.5 L).
-
Cool the acid solution to 0-5 °C using the reactor jacket.
-
Add 2-amino-6-chlorobenzothiazole (1.48 kg, 8.0 mol) portion-wise, maintaining the temperature below 5 °C. Stir until a fine suspension is formed.
-
In a separate beaker, dissolve sodium nitrite (607 g, 8.8 mol) in deionized water (1.5 L).
-
Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, keeping the internal temperature strictly between 0-5 °C to form the diazonium salt[7].
-
In a separate 20 L reactor, prepare a solution of copper(I) cyanide (788 g, 8.8 mol) and sodium cyanide (431 g, 8.8 mol) in deionized water (5 L) at room temperature. Stir until a clear solution is obtained, then cool to 5-10 °C.
-
Slowly add the cold diazonium salt suspension to the copper cyanide solution over 2-3 hours. Vigorous nitrogen evolution will occur. Maintain the temperature of the receiving vessel between 5-15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the product into toluene (3 x 2 L).
-
Combine the organic layers and wash with water (2 L) and then brine (2 L).
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-chloro-1,3-benzothiazole-2-carbonitrile.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 3: Reduction of 6-Chloro-1,3-benzothiazole-2-carbonitrile to (6-Chloro-1,3-benzothiazol-2-yl)methanamine
The final step involves the reduction of the nitrile to the primary amine. While several reducing agents can be employed, a sodium borohydride system catalyzed by cobalt(II) chloride is an effective and scalable option[8]. This method avoids the use of high-pressure hydrogenation or pyrophoric reagents like lithium aluminum hydride[9].
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
6-Chloro-1,3-benzothiazole-2-carbonitrile (from Step 2)
-
Sodium borohydride
-
Cobalt(II) chloride hexahydrate
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (50% w/w)
-
Dichloromethane
-
Deionized water
Protocol:
-
Charge the 10 L reactor with 6-chloro-1,3-benzothiazole-2-carbonitrile (1.08 kg, 5.6 mol), cobalt(II) chloride hexahydrate (262 g, 1.1 mol), and methanol (5 L).
-
Cool the stirred suspension to 0-5 °C using the reactor jacket.
-
Add sodium borohydride (847 g, 22.4 mol) portion-wise over 3-4 hours, maintaining the internal temperature below 10 °C. Significant hydrogen evolution will occur; ensure adequate ventilation and an inert atmosphere. The reaction is highly exothermic[10].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting nitrile is consumed.
-
Cool the reactor to 0-5 °C and slowly quench the reaction by the dropwise addition of 3M hydrochloric acid until the pH is ~1. This will destroy any excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with deionized water (5 L) and wash with dichloromethane (2 x 2 L) to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 by the slow addition of 50% sodium hydroxide solution, keeping the temperature below 25 °C with cooling.
-
Extract the product into dichloromethane (3 x 3 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
-
Further purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt, followed by recrystallization. For large-scale purification, selective crystallization techniques can also be considered[11][12][13].
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood or a designated process area with adequate local exhaust ventilation. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Step 1 (Bromine): Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, and have a solution of sodium thiosulfate readily available to neutralize spills.
-
Step 2 (Sandmeyer Reaction): Aryl diazonium salts can be explosive when isolated and dry. The process is designed to use the diazonium salt in solution without isolation. Strict temperature control is paramount to prevent uncontrolled decomposition[6]. Cyanide salts (CuCN, NaCN) are highly toxic. Handle with appropriate containment and have a cyanide antidote kit available. All waste streams containing cyanide must be treated with bleach or hydrogen peroxide at a basic pH before disposal.
-
Step 3 (Nitrile Reduction): Sodium borohydride reacts violently with water and acids to produce flammable hydrogen gas[14][15][16]. The addition of sodium borohydride should be controlled to manage the exotherm and gas evolution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
Waste Disposal
All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.
-
Acidic and Basic Aqueous Waste: Neutralize before disposal.
-
Organic Solvent Waste: Collect in appropriately labeled containers for incineration.
-
Cyanide Waste: Treat with an oxidizing agent (e.g., sodium hypochlorite) at a pH > 10 to convert cyanide to the less toxic cyanate before disposal.
-
Heavy Metal Waste (Cobalt): Collect separately for proper heavy metal waste disposal.
Conclusion
The presented three-step synthesis provides a scalable and robust pathway to (6-Chloro-1,3-benzothiazol-2-yl)methanamine. By adhering to the detailed protocols and paying close attention to the safety considerations, researchers and drug development professionals can confidently produce this valuable building block in the quantities required for further investigation and development. The key to successful scale-up lies in careful control of reaction parameters, particularly temperature, and a thorough understanding of the potential hazards associated with the reagents and intermediates.
References
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (n.d.). Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Sodium borohydride. Retrieved from [Link]
-
ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]
-
Scale-Up Reaction Safety. (2019, September 18). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). Retrieved from [Link]
-
ResearchGate. (2026, January 21). ChemInform Abstract: Synthesis, Characterization and Biological Evaluation of Some Heterocyclic Compounds Containing Ethoxyphthalimide Moiety via Key Intermediate 6-Chloro 1,3-Benzothiazole 2-Amine. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]
-
PMC. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (2025, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Sources
- 1. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. icheme.org [icheme.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Aminomethyl)-6-chlorobenzothiazole
Welcome to the Technical Support Center for the isolation and purification of 2-(aminomethyl)-6-chlorobenzothiazole (also known as (6-chloro-1,3-benzothiazol-2-yl)methanamine). As a Senior Application Scientist, I have designed this guide to address the unique challenges this compound presents. Because it features a highly basic primary aliphatic amine tethered to an electron-deficient benzothiazole core, researchers frequently encounter severe silica tailing, susceptibility to oxidative degradation, and difficult co-elutions with synthetic precursors[1].
This guide synthesizes field-proven methodologies and mechanistic causality to ensure you achieve high-purity isolation in your workflows.
Part 1: Quick Reference Physicochemical Data
Understanding the physical properties of your crude product is the first step in designing a self-validating purification system.
| Property | Value / Characteristics | Causality for Purification Strategy |
| Molecular Weight | 198.67 g/mol | N/A |
| pKa (Conjugate Acid) | ~8.5 – 9.0 | Enables highly selective protonation using dilute aqueous acids (e.g., 1M HCl) for orthogonal liquid-liquid extraction. |
| LogP (Octanol/Water) | ~2.5 | The freebase is highly lipophilic; it partitions efficiently into organic solvents (DCM, EtOAc) during basification. |
| Physical State | Off-white to pale yellow solid | Amenable to high-yield recrystallization in polar protic solvents when converted to a hydrochloride salt[2]. |
| Stability | Freebase oxidizes in air | Best isolated and stored as the hydrochloride (HCl) salt under an inert atmosphere to prevent azo/N-oxide formation. |
Part 2: Troubleshooting FAQs
Q: Why is my crude product streaking severely on normal-phase silica TLC, resulting in poor column recovery? A: The primary amine group of 2-(aminomethyl)-6-chlorobenzothiazole acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with the acidic silanol groups (-SiOH) on the surface of standard silica gel, leading to ion-exchange interactions and severe peak tailing. Resolution: Pre-treat your silica column with 1-5% triethylamine (Et₃N) or use a mobile phase containing 1% aqueous ammonium hydroxide (NH₄OH) in Dichloromethane/Methanol (DCM/MeOH) ()[3]. These basic modifiers competitively bind to the silanols, masking them and allowing the target amine to elute as a sharp, tight band.
Q: How can I separate the target amine from unreacted 6-chloro-1,3-benzothiazole-2-carbonitrile (the starting material)? A: Do not rely on chromatography for this specific separation. The starting nitrile is electronically neutral, whereas your product is basic. Utilize an orthogonal acid-base extraction. By treating the crude mixture with 1M HCl, the target amine is protonated to its water-soluble hydrochloride salt, while the unreacted nitrile remains in the organic phase and can be cleanly discarded.
Q: My isolated freebase is darkening over time on the bench. How do I stabilize it? A: Primary amines tethered to aromatic systems are prone to atmospheric oxidation, forming colored degradation products[1]. To ensure long-term stability, convert the freebase to its hydrochloride salt immediately after purification by treating the ethereal or DCM solution with ethereal HCl (1.0 M to 2.0 M). The resulting salt is highly crystalline, oxidatively stable, and can be stored indefinitely at room temperature.
Part 3: Validated Purification Protocols
Protocol A: Orthogonal Acid-Base Extraction (Liquid-Liquid)
Purpose: Rapid removal of neutral/acidic impurities and unreacted starting materials without the need for chromatography.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidic Extraction: Add an equal volume of 1M aqueous HCl. Causality: The HCl selectively protonates the primary amine, driving it into the aqueous phase as the chloride salt.
-
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous phase. Wash the organic phase once more with 0.5 volumes of 1M HCl. Combine the aqueous acidic extracts. Discard the organic phase (which contains the neutral impurities).
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches >10 (verify with pH paper). Causality: Cooling prevents exothermic degradation. The base deprotonates the amine, crashing it out as the lipophilic freebase.
-
Recovery Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure freebase.
Protocol B: Hydrochloride Salt Formation & Recrystallization
Purpose: Achieving >99% purity and long-term storage stability ()[2].
-
Salt Formation: Dissolve the freebase amine in a minimum volume of anhydrous diethyl ether or DCM. While stirring vigorously under nitrogen, add 1.2 equivalents of HCl in dioxane (4M) or ethereal HCl (2M) dropwise. A white precipitate will form immediately.
-
Isolation: Stir for 15 minutes to ensure complete precipitation. Filter the solid under vacuum and wash with cold anhydrous ether.
-
Recrystallization: Dissolve the crude HCl salt in boiling ethanol (EtOH). Causality: The salt has high solubility in hot EtOH but low solubility in cold EtOH, making it an ideal dynamic recrystallization solvent[4].
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) for 2 hours to maximize crystal yield.
-
Filtration: Filter the purified crystals, wash with minimal ice-cold EtOH, and dry under high vacuum.
Protocol C: Amine-Optimized Flash Column Chromatography
Purpose: Separation of closely related amine byproducts (e.g., over-reduced or dimeric species)[3].
-
Column Preparation: Slurry-pack the silica gel using DCM containing 1% Et₃N. Flush the column with 2 column volumes of this mixture to fully deactivate the silica silanols.
-
Loading: Dissolve the crude mixture in a minimum amount of DCM and load it onto the column.
-
Elution: Elute using a gradient of 0% to 10% Methanol in DCM, maintaining 1% Et₃N throughout the run. Causality: Methanol provides the necessary polarity to move the amine, while Et₃N prevents tailing.
-
Fraction Analysis: Spot fractions on TLC plates (pre-treated with Et₃N vapor) and visualize using Ninhydrin stain (specifically reacts with primary amines, turning pink/purple).
Part 4: Workflows & Mechanistic Pathways
Workflow for orthogonal acid-base extraction of 2-(aminomethyl)-6-chlorobenzothiazole.
Mechanism of chromatographic tailing for primary amines and resolution via basic modifiers.
References
- EP0927164A1 - 8-hydroxy-7-substituted quinolines as anti-viral agents. Google Patents.
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses, Coll. Vol. 3, p. 76 (1955). URL:[Link]
-
Benzothiazoles as potential antiviral agents. PubMed Central (PMC). URL:[Link]
Sources
Technical Support Center: Purification & Troubleshooting for 2-Amino-6-Chlorobenzothiazole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying 2-amino-6-chlorobenzothiazole , a highly privileged scaffold and critical intermediate in the synthesis of neuroprotective therapeutics such as Riluzole 1[1].
Because this compound is typically synthesized via the Hugershoff reaction (oxidative cyclization of 4-chlorophenylthiourea using bromine), crude batches are notoriously prone to contamination by structurally similar byproducts. This guide breaks down the mechanistic origins of these impurities and provides a self-validating protocol for their complete removal.
Mechanistic Origins of Impurities
Understanding why impurities form is the first step in designing an effective purification strategy. The Hugershoff cyclization environment is highly reactive, leading to three primary classes of contaminants:
-
Brominated Byproducts: The 2-aminobenzothiazole ring is highly activated towards electrophilic aromatic substitution. If the stoichiometric ratio of bromine exceeds 1.0 equivalent, over-bromination occurs, typically yielding 2-amino-4-bromo-6-chlorobenzothiazole .
-
Disulfide Dimers: Uncyclized thiourea intermediates can hydrolyze to form 2-amino-5-chlorothiophenol. The free thiol group is highly susceptible to oxidation in the presence of air or residual bromine, rapidly dimerizing to form insoluble bis(2-amino-5-chlorophenyl) disulfides 2[2].
-
Colored Oxidation Products: Anilines (including the unreacted 4-chloroaniline starting material) are prone to oxidative polymerization. This results in amorphous, polyaniline-like species that impart a persistent pink, brown, or black discoloration to the crude product.
Quantitative Impurity Profiling
To effectively isolate the target compound, we exploit the distinct physicochemical properties of each impurity class.
| Impurity Profile | Mechanistic Origin | Physical Properties | Targeted Removal Strategy |
| Brominated Analogs (e.g., 4-bromo-6-chloro) | Electrophilic over-bromination during cyclization | Soluble in hot EtOH; co-crystallizes with product | Strict stoichiometric control (1.0 eq Br₂); Toluene recrystallization |
| Disulfide Dimers | Oxidation of hydrolyzed thiourea intermediates | Highly non-polar; insoluble in aqueous acid | Acid dissolution (1M HCl) followed by filtration of retentate |
| Unreacted 4-Chloroaniline | Incomplete thiourea formation/cyclization | Soluble in dilute acid and organic solvents | Prolonged aqueous washes; fractional crystallization |
| Polyaniline-type Species | Oxidative degradation of aniline precursors | Amorphous; highly colored (pink/brown) | Hot filtration with activated charcoal (Norit) in acidic phase |
Self-Validating Purification Protocol: Acid-Base Extraction & Recrystallization
Direct recrystallization of the crude Hugershoff product often fails because brominated analogs and disulfides co-precipitate with the target molecule. The following protocol utilizes an acid-base extraction to chemically filter out non-basic impurities prior to final crystallization.
Phase 1: Acidic Dissolution & Defatting
-
Suspension: Suspend 10.0 g of crude 2-amino-6-chlorobenzothiazole in 100 mL of 1M HCl.
-
Heating: Heat the suspension to 50°C under continuous stirring for 30 minutes.
-
Causality: The target aminobenzothiazole protonates to form a water-soluble hydrochloride salt. Non-basic impurities (like disulfides and unreacted thioureas) remain insoluble.
-
Validation Checkpoint: The pH of the solution must be < 2. The presence of undissolved particulate matter at this stage confirms the successful phase separation of non-basic impurities.
-
-
Decolorization: Add 1.0 g of activated charcoal (Norit) to the hot solution and stir for 10 minutes.
-
Filtration: Filter the hot mixture through a pad of Celite to remove the charcoal and insoluble disulfides. Retain the clear, pale-yellow filtrate.
Phase 2: Basification & Precipitation 5. Neutralization: Cool the filtrate to 5°C in an ice bath. Slowly add concentrated NH₄OH dropwise with vigorous stirring until the pH reaches 8-9.
-
Causality: Deprotonation of the hydrochloride salt forces the free base of 2-amino-6-chlorobenzothiazole to crash out of the aqueous solution.
-
Validation Checkpoint: Complete precipitation is achieved when the supernatant tests at pH 8-9, and the addition of a single drop of NH₄OH yields no localized cloudiness.
-
Isolation: Vacuum filter the precipitated free base and wash with copious amounts of ice-cold distilled water to remove residual ammonium chloride salts.
Phase 3: Final Recrystallization 7. Dissolution: Dissolve the damp solid in a minimum volume of boiling 70% aqueous ethanol. 8. Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.
-
Causality: Slow cooling promotes the thermodynamic exclusion of structurally similar impurities (like trace brominated analogs) from the growing crystal lattice.
-
Drying: Filter the white to off-white needles and dry under vacuum at 45°C to constant weight.
Purification Workflow Visualization
Workflow for the purification of 2-amino-6-chlorobenzothiazole via acid-base extraction.
Troubleshooting FAQs
Q: My recrystallized product still has a pink/brown tint. How do I remove this? A: Discoloration is caused by trace polyaniline-type oxidation products. These polymeric species often "hide" within the crystal lattice during standard ethanol recrystallization. Solution: Ensure you perform the activated charcoal treatment during the acidic dissolution phase (Phase 1), not just during the ethanol step. Colored impurities bind significantly more effectively to carbon in the aqueous phase.
Q: NMR shows a persistent brominated impurity (e.g., 2-amino-4-bromo-6-chlorobenzothiazole). Ethanol recrystallization isn't removing it. What should I do? A: Aromatic bromination is a common side reaction when using bromine as the oxidizing agent for the cyclization step . Because the brominated analog has a nearly identical polarity and lattice packing energy to the target product, it co-crystallizes in ethanol. Solution: You must shift the solvent polarity profile. Recrystallize from toluene or a toluene/heptane gradient. To prevent this entirely in future batches, strictly control the bromine stoichiometry to exactly 1.0 equivalent during the Hugershoff reaction 3[3].
Q: My yield drops by 40% after the acid-base extraction step. Where is my product going? A: 2-Amino-6-chlorobenzothiazole is a relatively weak base. If you do not basify the aqueous layer sufficiently, the product remains soluble as the hydrochloride salt. Solution: Always verify that the mother liquor pH is strictly between 8 and 9 before discarding it. If the yield is still low, your starting material may have oxidized into disulfide dimers 2[2], which are removed during the hot filtration step, revealing the "true" yield of the cyclization.
References
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega[Link]
Sources
Technical Support Center: Troubleshooting Benzothiazole Alkylation Conversion Rates
Welcome to the Benzothiazole Alkylation Support Center. This guide is designed for researchers and drug development professionals facing stalled conversions, poor yields, or unexpected side reactions during the functionalization of the benzothiazole core.
Because benzothiazole can undergo both N-alkylation (forming quaternary benzothiazolium salts) and C2-alkylation (via C–H functionalization), troubleshooting requires identifying the specific mechanistic bottlenecks of your chosen pathway.
Fig 1: Diagnostic decision tree for troubleshooting low conversion in benzothiazole alkylation.
Part 1: N-Alkylation (Benzothiazolium Salt Synthesis)
FAQ 1: Why is my N-alkylation conversion stuck below 20% when using alkyl chlorides or bromides?
The Causality: The nitrogen atom in the benzothiazole ring is sp² hybridized and part of an electron-withdrawing conjugated system. This makes its lone pair significantly less nucleophilic than a standard aliphatic amine [3]. Alkyl chlorides (and many long-chain alkyl bromides) possess high carbon-halogen bond dissociation energies and are poor leaving groups. Consequently, the activation energy for the S_N2 transition state is too high, and the reaction stalls even under prolonged heating (50–180 °C)[1].
The Solution: You must increase the electrophilicity of the alkylating agent and the collision frequency of the reactants. Switching to an alkyl iodide (R–I) is the most direct fix, as the polarizability and leaving-group ability of iodine drastically lower the activation barrier. If you must use a chloride, employ Finkelstein conditions (adding NaI in situ). Additionally, moving from a solvent-based system to a 1 maximizes the concentration of reactive species, driving the equilibrium forward[1].
Self-Validating Protocol: Solvent-Free Ultrasonic N-Alkylation
-
Setup: Combine equimolar amounts of benzothiazole (1.0 equiv) and the target alkyl iodide (1.0 equiv) in a heavy-walled pressure vial. Do not add solvent.
-
Reaction: Subject the sealed vial to ultrasonic irradiation at room temperature for 1 hour.
-
Isolation: Open the vial and triturate the crude mixture with cold diethyl ether (3 × 10 mL).
-
Validation: The quaternary benzothiazolium iodide salt is highly polar and completely insoluble in ether, while unreacted benzothiazole and alkyl iodides are highly soluble. The rapid formation of a clean, filterable solid visually validates that the conversion was successful. Dry the solid under a vacuum to obtain >95% yield.
Table 1: Impact of Leaving Group and Conditions on N-Alkylation Yield
| Alkylating Agent | Reaction Conditions | Time | Typical Conversion (%) |
|---|---|---|---|
| Alkyl Chloride (R-Cl) | Heating (50–180 °C), Sealed Tube | 24 h | < 10% |
| Alkyl Bromide (R-Br) | Heating (100 °C), DMF solvent | 12 h | ~ 40% |
| Alkyl Iodide (R-I) | Solvent-free, Ultrasonic (RT) | 1 h | > 99% |
FAQ 2: I am observing degradation and unexpected byproducts during the workup of my N-alkylated salts. What is causing this?
The Causality: Once N-alkylated, the C2 position of the benzothiazolium ring becomes highly electron-deficient. These salts are notoriously sensitive to basic conditions. Exposure to basic aqueous workups (e.g., NaOH, NaHCO₃) results in hydroxide attack at the C2 carbon, leading to rapid ring cleavage and the formation of unwanted 2-aminobenzenethiol derivatives[2].
The Solution: Maintain strictly neutral or slightly acidic conditions during workup and purification. Avoid basic ion-exchange resins or alkaline buffer solutions.
Part 2: C2-Alkylation (C–H Functionalization)
FAQ 3: In my radical C2-hydroxyalkylation using alcohols, my conversion is low and GC-MS shows high levels of ketones. Why?
The Causality: Minisci-type radical C2-alkylation relies on generating a nucleophilic carbon radical (e.g., an α-hydroxyalkyl radical from an alcohol) which then attacks the electron-deficient C2 position of the benzothiazole. However, this radical intermediate is highly susceptible to a competing side reaction: a second single-electron transfer (SET) oxidation that converts the radical into a ketone (e.g., cyclohexanol oxidizing to cyclohexanone)[3]. If the oxidation rate outpaces the radical coupling rate, your alcohol is consumed unproductively, and conversion plummets.
Fig 2: Mechanistic divergence in radical C2-hydroxyalkylation showing the over-oxidation trap.
The Solution: You must suppress the over-oxidation pathway. This is achieved by optimizing the oxidant stoichiometry and using a co-solvent that stabilizes the radical. For instance, 4 (1:1 water/alcohol) at moderate temperatures (65 °C) stabilize the intermediate and heavily favor C2-addition[4]. Avoid highly oxidizable alcohols like benzyl alcohol, which almost exclusively yield aldehydes/ketones under these conditions.
Self-Validating Protocol: K₂S₂O₈-Mediated C2-Hydroxyalkylation
-
Setup: Charge a reaction vessel with benzothiazole (0.5 mmol), the target alcohol (2.0 mL), and H₂O (2.0 mL).
-
Initiation: Add K₂S₂O₈ (4.0 equiv) as the radical initiator and oxidant.
-
Reaction: Stir the mixture at 65 °C for 3–6 hours under aerobic conditions.
-
Validation: Extract the mixture with EtOAc (3 × 15 mL). The phase separation inherently validates the removal of the inorganic salts (K₂S₂O₈ and K₂SO₄ byproducts) into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the C2-alkylated product.
Table 2: Substrate Scope and Conversion for K₂S₂O₈-Mediated C2-Hydroxyalkylation
| Alcohol Source | Co-solvent | Temp (°C) | Resulting Product | Yield (%) |
|---|---|---|---|---|
| 2-Propanol | H₂O | 45 | 2-(2-Hydroxypropan-2-yl)benzothiazole | 35 |
| Cyclopentanol | H₂O | 65 | 2-(1-Hydroxycyclopentyl)benzothiazole | 71 |
| Ethylene Glycol | H₂O | 65 | 2-(1,2-Dihydroxyethyl)benzothiazole | 73 |
| Benzyl Alcohol | H₂O | 65 | Over-oxidation to Benzaldehyde | 0 |
References
-
K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. ACS Omega. 4
-
Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: precursors to ionic liquids. University of Michigan / ARKIVOC. 1
-
Product Class 18: Benzothiazoles and Related Compounds. Thieme E-Books. 5
-
Aryl Ketone Mediated Photoinduced Radical Coupling for the Alkylation of Benzazoles Employing Saturated Heterocyclic Compounds. Thieme E-Books & E-Journals. 3
Sources
minimizing side reactions during the reduction of 6-chlorobenzothiazole precursors
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically, minimizing hydrodehalogenation—during the reduction of 6-chlorobenzothiazole precursors.
Troubleshooting FAQs: Mechanisms & Causality
Q: Why does my 6-chlorobenzothiazole precursor undergo severe hydrodehalogenation during standard Pd/C catalytic hydrogenation? A: The carbon-chlorine (C-Cl) bond in halogenated aromatic systems is highly susceptible to oxidative addition by palladium. While Palladium on Carbon (Pd/C) is exceptionally active for reducing nitro or imine groups, its d-band center strongly favors the activation and subsequent cleavage of the C-Cl bond, leading to the formation of a dechlorinated side product. Platinum (Pt), conversely, possesses a different electronic structure that preferentially adsorbs the reducible group (e.g., the N-O bond of a nitro group) rather than the aromatic ring, significantly reducing the rate of C-Cl cleavage[1].
Q: What is the optimal heterogeneous catalyst system to achieve >99% chemoselectivity for reduction over dehalogenation? A: To completely suppress hydrodehalogenation, standard Pt/C should be modified. Doping Pt with transition metals like Iron (Fe) or Copper (Cu) creates a highly selective bimetallic surface. For instance, an Fe-promoted Pt/C catalyst (e.g., 0.3% Pt–4% Fe/AC) shifts the electron density from Pt nanoparticles to Fe oxides, creating an electron-deficient Pt state. This electronic effect decreases the binding energy of the aromatic ring to the catalyst surface while maintaining high activity for reduction, yielding >99% selectivity. Alternatively, encapsulating Pt/Al₂O₃ with N-doped carbon (NC) forms Pt-NC heterojunctions that physically and electronically restrict C-Cl activation[2].
Q: Can I avoid high-pressure hydrogenation entirely to preserve the 6-chloro substituent? A: Yes. If catalytic hydrogenation is not feasible or if your specific 6-chlorobenzothiazole derivative is hypersensitive, chemical reduction using metal-acid systems (Béchamp reduction) or stannous chloride (SnCl₂) provides high chemoselectivity. Iron powder in acetic acid (Fe/AcOH) operates via single-electron transfer, which is mechanistically orthogonal to C-Cl oxidative addition. While this generates metal waste, it is highly reliable for preserving halogens on the benzothiazole core[3].
Mechanistic Pathway Analysis
The following diagram illustrates the divergent pathways during the reduction of a 6-chlorobenzothiazole precursor (using a nitro-precursor as the model).
Reaction pathways for 6-chlorobenzothiazole reduction highlighting dehalogenation risks.
Quantitative Data: Catalyst Systems Comparison
To facilitate data-driven experimental design, the table below summarizes the performance of various reduction systems applied to chloronitroarene frameworks.
| Method / Catalyst | Conversion (%) | Selectivity (%) | Operating Conditions | Primary Drawback / Note |
| Pd/C (Standard) | 100 | < 50 | 1.0 MPa H₂, 25°C | Severe hydrodehalogenation; unsuitable. |
| Pt/C (Standard) | 85 - 100 | 75 - 95 | 1.0-3.4 MPa H₂, 60°C | Moderate dehalogenation at full conversion. |
| 0.3% Pt - 4% Fe/AC | 100 | > 99 | 1.0 MPa H₂, 30°C | Requires custom catalyst preparation. |
| Pt/Al₂O₃@NC | 100 | 100 | 1.0 MPa H₂, 80°C | Complex ionic liquid carbonization required. |
| Fe / Acetic Acid | > 95 | > 99 | Reflux, 2-4 h | High metal waste generation; difficult workup. |
Self-Validating Experimental Protocol
Chemoselective Hydrogenation using Fe-Promoted Pt/C This protocol outlines a self-validating workflow to achieve quantitative reduction while preserving the 6-chloro group.
Step 1: Catalyst Preparation & Validation
-
Impregnate activated carbon (AC) with an ethanol solution of H₂PtCl₆ and Fe(NO₃)₃.
-
Reduce the precursor under an H₂ flow at 573 K for 3 hours.
-
Self-Validation Checkpoint: Analyze the catalyst via X-ray Photoelectron Spectroscopy (XPS). You must confirm the presence of Fe₂O₃ and an electron-deficient Pt(0) state. If Pt is fully electron-rich, the Fe-doping failed, and dehalogenation will occur.
Step 2: Reactor Loading
-
In a 60 mL Teflon-lined stainless steel autoclave, add 1.0 g of the 6-chlorobenzothiazole precursor.
-
Add 8.0 mL of ethanol (solvent) and 20 mg of the prepared 0.3% Pt–4% Fe/AC catalyst.
Step 3: Inert Purging
-
Flush the reactor with N₂ five times to completely displace atmospheric oxygen.
-
Follow with three H₂ flushes.
-
Causality: Residual oxygen reacts with intermediates to form azoxy side-products and can poison the electron-deficient Pt surface.
Step 4: Controlled Hydrogenation
-
Pressurize the autoclave to 1.0 MPa with H₂ gas.
-
Heat the system to 30°C and initiate magnetic stirring at 900 rpm to eliminate mass transfer limitations.
-
Self-Validation Checkpoint: Monitor the pressure drop. The reaction is complete when H₂ consumption strictly ceases (typically corresponding to the exact stoichiometric requirement for the reducible group).
Step 5: Workup
-
Vent the reactor safely. Filter the mixture through a Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to isolate the pure 6-chlorobenzothiazole derivative.
Optimized experimental workflow for chemoselective catalytic hydrogenation.
References
-
(PDF) Selective Hydrogenation. I. para Chloronitrobenzene to para Chloroaniline Platinum on Carbon As Catalyst - ResearchGate. researchgate.net. Available at:[Link]
-
Pt/Al2O3 coated with N-doped carbon as a highly selective and stable catalyst for catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline - PMC. nih.gov. Available at:[Link]
-
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. rsc.org. Available at:[Link]
-
Reduction Of Nitro Chlorobenzene - thecameronteam.com. thecameronteam.com. Available at: [Link]
Sources
Technical Support Center: Overcoming Hygroscopicity in (6-Chloro-1,3-benzothiazol-2-yl)methanamine Hydrochloride
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physical behavior of (6-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride. This primary amine hydrochloride is a vital building block and pharmacological tool, but its tendency to absorb atmospheric moisture can derail precision assays, alter stoichiometric calculations, and accelerate degradation.
This guide provides field-proven, mechanistically grounded solutions to stabilize your workflows, ensuring scientific integrity from the benchtop to the assay plate.
Section 1: Mechanistic FAQs - Understanding the Behavior
Q1: Why does my powder turn into a sticky, unweighable paste within minutes of opening the vial? A1: You are observing deliquescence driven by the salt's crystal lattice structure. In hydrochloride salts of primary amines, the highly electronegative chloride ions and the protonated amine groups are often exposed on the crystal surfaces. These polar, ionized groups act as aggressive hydrogen-bond acceptors and donors, rapidly sequestering atmospheric water vapor 1. This moisture uptake not only changes the physical state (causing powder caking and poor flowability) but creates a highly acidic microenvironment that can catalyze the hydrolysis of the benzothiazole ring.
Q2: Can I just calculate the added water weight and adjust my assay concentrations? A2: No. Relying on an assumed hydration state is a critical error in quantitative pharmacology. The water uptake is dynamic and relative humidity (RH) dependent. If you weigh a partially hydrated paste, the actual molarity of your active pharmaceutical ingredient (API) will be significantly lower than calculated, leading to right-shifted dose-response curves and artificially inflated IC₅₀ values. You must either rigorously dry the compound or convert it to a non-hygroscopic form.
Q3: We cannot maintain a humidity-controlled glove box. Is there a permanent chemical solution? A3: Yes. Salt exchange. While hydrochloride salts are the default for basic drugs due to ease of synthesis, they are notorious for hygroscopicity and the "common ion effect," which can actually suppress solubility in chloride-rich biological fluids like gastric juice 2. Converting the HCl salt to a mesylate (methanesulfonate) salt diffuses the ionic charge over a larger, less polarizable counterion, drastically reducing moisture affinity while maintaining or exceeding aqueous solubility 3.
Section 2: Quantitative Data - Salt Form Comparison
To justify the chemical interventions proposed below, we have summarized the physicochemical profiles of various (6-Chloro-1,3-benzothiazol-2-yl)methanamine forms.
| Salt Form | Hygroscopicity (at 75% RH) | Aqueous Solubility (25°C) | Processing Flowability | Microenvironmental pH |
| Free Base | Non-hygroscopic (<0.1% uptake) | < 0.1 mg/mL (Poor) | Excellent (Dry Powder) | ~ 8.5 |
| Hydrochloride (HCl) | Deliquescent (>15% uptake) | ~ 15.0 mg/mL (Moderate) | Poor (Sticky/Clumped) | ~ 2.0 - 3.0 |
| Mesylate | Slightly hygroscopic (<2% uptake) | > 30.0 mg/mL (High) | Good (Crystalline) | ~ 4.5 - 5.5 |
Table 1: Comparative physicochemical properties of (6-Chloro-1,3-benzothiazol-2-yl)methanamine forms.
Section 3: Diagnostic and Handling Workflows
Workflow for physical assessment, recovery, and handling of hygroscopic HCl salts.
Section 4: Self-Validating Experimental Protocols
Protocol A: Vacuum Desiccation and Moisture Validation
Purpose: To rescue a degraded, moisture-rich batch of the HCl salt without inducing thermal degradation. Causality: Heating amine hydrochlorides above 50°C in the presence of water can drive hydrolysis. High vacuum at ambient temperature, paired with an aggressive desiccant, shifts the thermodynamic equilibrium to vaporize bound water safely.
-
Preparation: Transfer the clumped API into a pre-weighed, wide-mouth amber glass vial to maximize the exposed surface area.
-
Desiccation: Place the uncapped vial into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Causality: P₂O₅ is a superior desiccant for this application as it irreversibly reacts with water to form phosphoric acid, driving the local humidity to near zero.
-
Evacuation: Apply a high vacuum (< 10 mbar) at ambient temperature (20-25°C) for 24 to 48 hours.
-
Inert Atmosphere: Backfill the desiccator with dry Argon gas. Quickly cap the vial with a PTFE-lined septum cap.
-
Validation (Critical Step): Do not rely on "Loss on Drying" (LOD), as LOD cannot distinguish between water and residual synthesis solvents. Perform a Karl Fischer (KF) coulometric titration on a 10 mg sample.
-
Self-Validation Criterion: KF titration must yield < 1.0% w/w water. If > 1.0%, the lattice is still hydrated; repeat steps 2-4.
-
Protocol B: Salt Exchange (HCl to Mesylate)
Purpose: To permanently resolve hygroscopicity by replacing the chloride counterion with methanesulfonate, creating a stable, highly soluble salt.
Chemical workflow for converting the hygroscopic HCl salt to a stable mesylate salt.
-
Free-Basing: Dissolve 1.0 g of (6-Chloro-1,3-benzothiazol-2-yl)methanamine HCl in 20 mL of deionized water.
-
Neutralization: Under continuous stirring, add 1M NaOH dropwise until the pH reaches 9.5 - 10.0. The aqueous phase will become cloudy as the neutral free base precipitates.
-
Extraction: Extract the aqueous suspension with 3 x 20 mL of Ethyl Acetate (EtOAc). The free base partitions into the organic layer. Combine the organic fractions.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) to yield the solid free base.
-
Mesylate Formation: Dissolve the free base in 10 mL of absolute ethanol. Slowly add 1.05 molar equivalents of methanesulfonic acid. Causality: A slight excess of acid ensures complete protonation of the primary amine, preventing the formation of mixed free-base/salt crystal lattices.
-
Crystallization & Validation: Stir at room temperature for 2 hours. If crystals do not form spontaneously, add dry diethyl ether dropwise as an anti-solvent until the solution turns turbid. Filter the crystals, wash with cold ether, and dry under vacuum.
-
Self-Validation Criterion: Confirm complete exchange via ¹H-NMR. You must observe the distinct methyl singlet of the mesylate group at ~2.8 ppm integrating to 3 protons relative to the benzothiazole aromatic protons.
-
References
- Salt selection for basic drugs.United States Patent and Trademark Office (USPTO) / Int. J. Pharm.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects.Research Journal of Pharmaceutical Dosage Forms and Technology.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
Sources
Technical Support Center: Optimizing Catalyst Load for Benzothiazole Methanamine Production
Welcome to the Process Chemistry Support Center. Synthesizing benzothiazole methanamine via the catalytic hydrogenation of benzothiazole-2-carbonitrile presents unique chemoselectivity challenges. This guide is designed for researchers and drug development professionals, addressing the critical balance of catalyst loading, mitigation of sulfur poisoning, and the prevention of over-reduction.
Mechanistic Pathways & Bottlenecks
Understanding the reaction pathway is the first step in troubleshooting. The reduction of the carbonitrile group to a primary amine competes directly with catalyst deactivation and over-reduction pathways.
Catalytic hydrogenation pathway and competing side reactions.
Troubleshooting FAQs
Q: Why does the hydrogenation of benzothiazole-2-carbonitrile stall at 30-40% conversion despite increasing H₂ pressure? A: This is a classic symptom of 1[1]. The sulfur atom in the benzothiazole ring possesses lone-pair electrons that strongly coordinate with the active sites of standard transition metal catalysts (like Pd or Pt). This leads to irreversible chemisorption and total deactivation of the catalyst surface. Causality & Solution: Increasing pressure cannot force a reaction if the active sites are physically blocked. You must switch to a sulfur-tolerant catalyst. Recent advances demonstrate that 2[2] exhibit high resistance to sulfur poisoning while maintaining catalytic activity for nitrile reduction.
Q: How do I determine the optimal catalyst loading for this specific reduction? A: Catalyst loading must perfectly balance reaction kinetics against selectivity. Insufficient loading leads to low conversion rates because the limited active sites are rapidly poisoned by the substrate. Conversely, excessive loading causes overcrowding of active sites, which promotes side reactions like over-reduction (desulfurization) and creates mass transfer limitations[3]. Causality & Solution: Conduct a loading screen while monitoring volumetric H₂ uptake. The4[4], but the rate will vary. Optimal loading is achieved when the reaction reaches completion just as the H₂ uptake plateaus at exactly 2.0 equivalents.
Q: I am seeing a high percentage of secondary amine dimers. How can I suppress this? A: During carbonitrile reduction, an intermediate imine is formed. If the newly formed primary amine (benzothiazole methanamine) attacks this unreacted imine, secondary amine dimers are produced. Causality & Solution: Add an acidic modifier (such as anhydrous HCl in dioxane) or a trapping agent like Boc₂O to the reaction mixture. This instantly protonates or protects the primary amine as it forms, rendering it non-nucleophilic and preventing dimerization.
Quantitative Catalyst Loading Profiles
To illustrate the delicate balance of catalyst loading, the following table summarizes the quantitative data from a standard optimization screen using a 0.5 M substrate concentration at 4 bar H₂.
| Catalyst System | Loading (wt%) | Conversion (%) | Selectivity (%) | Primary Impurity Profile |
| Standard Pd/C | 2.0 | 45 | 90 | Unreacted starting material (Poisoning) |
| Standard Pd/C | 5.0 | 98 | 82 | Secondary amine dimers |
| Standard Pd/C | 10.0 | >99 | 65 | Desulfurized / Deaminated fragments |
| Ru-S (Optimized) | 5.0 | >99 | 98 | Trace secondary amine |
Self-Validating Experimental Protocol
Self-validating experimental workflow for benzothiazole methanamine synthesis.
Step-by-Step Methodology:
-
Substrate Preparation: In a rigorously purged autoclave, dissolve benzothiazole-2-carbonitrile (1.0 eq) in anhydrous methanol (0.5 M).
-
Self-Validation: The solution must be completely clear. Any turbidity indicates insoluble impurities that will artificially inflate catalyst mass calculations and act as nucleation sites for side reactions.
-
-
Acidic Additive: Add 1.2 eq of anhydrous HCl (in dioxane).
-
Causality: This traps the highly reactive primary amine intermediate as a hydrochloride salt, preventing it from attacking the unreacted imine to form unwanted secondary amine dimers.
-
-
Catalyst Addition: Add 5 wt% of a sulfur-tolerant Ruthenium catalyst (e.g., Ru-S) under an argon blanket.
-
Self-Validation: A micro-exotherm (a temperature bump of 1-2°C) upon catalyst addition under inert gas confirms the catalyst surface is active and successfully adsorbing the substrate prior to H₂ introduction.
-
-
Hydrogenation & Monitoring: Pressurize the reactor with H₂ to 4 bar. Monitor the volumetric H₂ uptake continuously.
-
Self-Validation: The reaction is strictly complete when the volumetric H₂ uptake exactly matches the theoretical 2.0 equivalents required to reduce a nitrile to an amine. Continued slow uptake beyond this point is a real-time, undeniable indicator of over-reduction (ring cleavage). Halt the reaction immediately if this occurs.
-
-
Workup: Vent the reactor, purge with argon, and filter the catalyst through a Celite pad. Wash with methanol and concentrate the filtrate.
-
Self-Validation: Post-filtration, the absolute absence of a pungent, rotten-egg sulfurous odor (H₂S gas) in the filtrate confirms that desulfurization (ring cleavage) has been successfully avoided.
-
References
- Catalyst poisoning - Wikipedia Source: Wikipedia URL
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions Source: Journal of the American Chemical Society - ACS Publications URL
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions Source: International Research Journal URL
- Source: H.E.
Sources
Technical Support Center: Storage & Stability of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
Welcome to the chemical stability and handling knowledge base. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of primary amine-containing heterocycles. (6-Chloro-1,3-benzothiazol-2-yl)methanamine is a highly valuable building block in drug discovery, but its structural features—specifically the primary aliphatic amine and the electron-rich benzothiazole core—make it highly susceptible to oxidative degradation if handled or stored improperly.
This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure the integrity of your compound throughout your experimental lifecycle.
Mechanistic Troubleshooting (FAQ)
Q: Why does my (6-Chloro-1,3-benzothiazol-2-yl)methanamine turn yellow or brown over time? A: Discoloration is a macroscopic indicator of oxidative degradation. Primary amines are highly susceptible to oxidation by atmospheric oxygen, forming hydroxylamines, imines, and complex polymeric degradants 1. The lone pair of electrons on the nitrogen atom acts as a nucleophile, making the non-ionized "free base" form significantly more vulnerable to peroxide-mediated and atmospheric oxidation than its protonated counterpart 2.
Q: Should I store this compound as a free base or a salt? A: You should always store it as a salt (e.g., a hydrochloride salt) unless your immediate assay strictly prohibits it. Protonating the primary amine converts it into an ammonium cation ( −NH3+ ). This drastically reduces the electron density on the nitrogen, eliminating its nucleophilicity and rendering it electronically stable against molecular oxygen and trace peroxides 2.
Q: What are the optimal storage conditions if I must keep it as a free base? A: If the free base is strictly required for downstream coupling reactions, it must be stored in an anoxic environment (Argon or Nitrogen purged), protected from light (amber vials), and kept at -20°C or lower. Studies on benzothiazole derivatives indicate that storing them at -20°C in strictly anoxic conditions significantly reduces the formation of oxidative transformation products, such as disulfides or amine oxides .
Logical pathway of amine oxidation and stabilization via salt formation.
Quantitative Stability Data
To guide your inventory management, below is a comparative matrix of expected shelf lives for (6-Chloro-1,3-benzothiazol-2-yl)methanamine under various environmental conditions.
| Chemical Form | Storage Temp | Atmosphere | Light Exposure | Expected Shelf Life (Purity >95%) |
| Free Base | 25°C (RT) | Ambient Air | Clear Vial | < 1 Week |
| Free Base | 4°C | Ambient Air | Amber Vial | 2-4 Weeks |
| Free Base | -20°C | Argon Purged | Amber Vial | 6-12 Months |
| HCl Salt | 25°C (RT) | Ambient Air | Amber Vial | > 1 Year |
| HCl Salt | -20°C | Argon Purged | Amber Vial | > 3 Years |
Protective Workflows & Protocols
If you have purchased or synthesized the free base, you must convert it to a hydrochloride salt for long-term archiving.
Protocol: Conversion of Free Base to Hydrochloride Salt
Causality Focus: This protocol uses strictly anhydrous conditions to prevent the hydrolysis of the benzothiazole ring while ensuring complete protonation of the primary amine.
-
Dissolution: Dissolve 1.0 g of (6-Chloro-1,3-benzothiazol-2-yl)methanamine (free base) in 15 mL of anhydrous diethyl ether or anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Acidification: Slowly add 1.1 equivalents of HCl in dioxane (4M) dropwise at 0°C while stirring vigorously.
-
Causality: Why 0°C? Salt formation is highly exothermic. Localized heating in the presence of trace oxygen can accelerate transient oxidation before the salt fully precipitates.
-
-
Precipitation: The hydrochloride salt will immediately begin to precipitate as a white/off-white solid. Continue stirring for an additional 30 minutes to ensure complete conversion.
-
Filtration and Washing: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash the filter cake twice with 5 mL of cold, anhydrous diethyl ether.
-
Causality: Diethyl ether washes away any unreacted free base and non-polar organic impurities without dissolving the highly polar HCl salt.
-
-
Drying: Dry the salt under high vacuum (Schlenk line) for 4-6 hours to remove all residual solvent and trace HCl gas.
-
Storage: Transfer the dried powder to an amber glass vial. Purge the vial headspace with Argon for 30 seconds, seal tightly with a PTFE-lined cap, and store in a desiccator at -20°C.
Step-by-step workflow for the optimal storage of benzothiazole methanamines.
Self-Validating Quality Control
A robust scientific protocol must be self-validating. How do you know the storage protocol worked and your compound remains pristine before committing it to a costly biological assay or complex synthesis? Use the following checkpoints:
-
NMR Validation (Salt Confirmation): Run a 1 H-NMR in DMSO- d6 . The primary amine protons ( −NH2 ) of the free base typically appear as a broad singlet around 2.0–3.0 ppm. Upon successful conversion to the stable HCl salt, this peak will shift dramatically downfield to ~8.0–8.5 ppm (integrating to 3 protons, −NH3+ ). If you see the upfield peak, your compound is still a vulnerable free base.
-
LC-MS Validation (Oxidation Check): If you suspect improper storage has led to oxidation, run an LC-MS analysis. Look for specific mass shifts relative to the parent mass ( M ) of (6-Chloro-1,3-benzothiazol-2-yl)methanamine. The presence of M+16 indicates hydroxylamine formation (oxygen insertion), while M−2 indicates imine formation (dehydrogenation via oxidation). If these peaks exceed 2% relative abundance, the batch should be discarded or repurified.
References
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications.1
-
Stability and transformation products of rubber derived compounds under various storage conditions. Environmental Science: Processes & Impacts (RSC Publishing).
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics (PMC).2
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (6-Chloro-1,3-benzothiazol-2-yl)methanamine, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, and understanding the precise spectroscopic signature of its derivatives is paramount for ensuring chemical identity, purity, and for elucidating structure-activity relationships.
In the absence of a publicly available, experimentally verified 1H NMR spectrum for (6-Chloro-1,3-benzothiazol-2-yl)methanamine at the time of this publication, this guide will present a detailed, predictive analysis based on the established chemical shifts and coupling constants of structurally analogous compounds. This comparative approach is a cornerstone of spectroscopic analysis in synthetic and medicinal chemistry, allowing researchers to make well-founded structural assignments even for novel compounds.
This guide will further enhance its practical utility by comparing the predicted spectrum of the target molecule with that of its common synthetic precursor, 2-amino-6-chlorobenzothiazole, and a potential N-acylated derivative. This comparative framework is designed to empower researchers to not only confirm the identity of their target compound but also to identify potential impurities or side products that may arise during synthesis.
Predicted 1H NMR Spectrum of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
The predicted 1H NMR spectrum of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is expected to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole ring system and the aliphatic protons of the aminomethyl group. The analysis is based on established principles of NMR spectroscopy, including the effects of electron-withdrawing and electron-donating groups on chemical shifts, and spin-spin coupling patterns.
Predicted Proton Assignments and Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | 1H | The proton at position 4 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent sulfur atom and the aromatic ring current. It will likely appear as a doublet due to coupling with H-5. |
| H-7 | ~ 7.7 - 7.9 | Doublet (d) | 1H | The proton at position 7 will be a doublet due to coupling with H-5. Its chemical shift will be influenced by the electron-withdrawing chlorine atom at position 6. |
| H-5 | ~ 7.3 - 7.5 | Doublet of Doublets (dd) | 1H | The proton at position 5 will be split into a doublet of doublets by the adjacent protons at positions 4 and 7. |
| -CH2- | ~ 4.0 - 4.5 | Singlet (s) | 2H | The methylene protons adjacent to the benzothiazole ring are expected to appear as a singlet in this region. The exact chemical shift can be influenced by the solvent and concentration. |
| -NH2 | ~ 2.0 - 3.0 | Broad Singlet (br s) | 2H | The amine protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature. This signal may exchange with D2O. |
Comparative Spectral Analysis: Identifying Key Differences
A crucial aspect of spectroscopic analysis is the comparison with related structures, including starting materials and potential byproducts. This allows for a confident assessment of sample purity.
(6-Chloro-1,3-benzothiazol-2-yl)methanamine vs. 2-Amino-6-chlorobenzothiazole
The primary starting material for the synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine is often 2-amino-6-chlorobenzothiazole. Distinguishing between the product and unreacted starting material is critical.
| Compound | Key Differentiating 1H NMR Signals |
| (6-Chloro-1,3-benzothiazol-2-yl)methanamine | Presence of a singlet around 4.0 - 4.5 ppm corresponding to the -CH2- group. |
| 2-Amino-6-chlorobenzothiazole | Absence of the -CH2- signal. The aromatic protons will have slightly different chemical shifts due to the electronic effect of the amino group directly attached to the ring. The -NH2 protons will likely be more downfield compared to the aminomethyl protons.[1][2] |
(6-Chloro-1,3-benzothiazol-2-yl)methanamine vs. N-((6-Chloro-1,3-benzothiazol-2-yl)methyl)acetamide
N-acylation is a common side reaction or subsequent synthetic step. The 1H NMR spectrum of the N-acetylated derivative would show characteristic changes.
| Compound | Key Differentiating 1H NMR Signals |
| (6-Chloro-1,3-benzothiazol-2-yl)methanamine | A broad singlet for the -NH2 group around 2.0 - 3.0 ppm (integrating to 2H). |
| N-((6-Chloro-1,3-benzothiazol-2-yl)methyl)acetamide | A singlet for the -CH3 of the acetyl group around 2.0 ppm (integrating to 3H). A broad signal for the -NH- proton, likely shifted downfield compared to the amine protons. The -CH2- signal may also experience a downfield shift due to the adjacent amide bond.[3][4] |
Experimental Protocol for 1H NMR Analysis
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons. DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing NH protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
3. Data Analysis:
-
Integrate all signals to determine the relative number of protons.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal.
-
Assign the signals to the respective protons in the molecule based on their chemical shifts, integration, and multiplicity.
Visualizing the Analytical Workflow and Structural Relationships
The following diagrams, generated using DOT language, illustrate the molecular structure of the compounds discussed and the logical workflow for their spectroscopic analysis.
Figure 2. Workflow for the 1H NMR analysis of the target compound.
Conclusion
The comprehensive analysis of the 1H NMR spectrum is an indispensable tool for the characterization of (6-Chloro-1,3-benzothiazol-2-yl)methanamine. By leveraging a predictive approach grounded in the spectroscopic data of analogous compounds, researchers can confidently assign the structure of this important heterocyclic molecule. Furthermore, the comparative analysis with potential impurities and derivatives provides a robust framework for assessing sample purity and for monitoring chemical transformations. The experimental protocol outlined in this guide serves as a standardized methodology to ensure the acquisition of high-quality and reliable NMR data, which is fundamental to advancing research and development in the pharmaceutical sciences.
References
- Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 495-503.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning.
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - CORE. (2012). Retrieved from [Link]
- Alias, M. F., & Seewan, A. N. (2013). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Journal of Applicable Chemistry, 2(4), 819-831.
-
NIST. (n.d.). 2-Amino-6-chlorobenzothiazole. In NIST Chemistry WebBook. Retrieved from [Link]
- Rana, A., et al. (2008). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 43(6), 1114-1122.
- Deshmukh, R., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(3), 329-334.
- Patel, N. B., & Patel, J. C. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry, 2(2), 1-7.
- Desai, N. C., & Trivedi, P. B. (2011). ChemInform Abstract: Synthesis, Characterization and Biological Evaluation of Some Heterocyclic Compounds Containing Ethoxyphthalimide Moiety via Key Intermediate 6-Chloro 1,3-Benzothiazole 2-Amine. ChemInform, 42(15).
- Al-Azzawi, A. M. (2017). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Journal of Kufa for Chemical Science, 2(2).
-
Jones, C. P., et al. (2022). 6-Chloro-3H-benzo[d]d[3][4][5]ithiazol-2-ium Chloride. Molbank, 2022(1), M1331.
- Li, Y., et al. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(8), 13679-13709.
Sources
- 1. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-氨基-6-氯苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and characterization of novel substituted <i>N</i>-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry [arabjchem.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
mass spectrometry fragmentation pattern of 2-(aminomethyl)-6-chlorobenzothiazole
Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide to 2-(Aminomethyl)-6-chlorobenzothiazole
As drug discovery pipelines increasingly focus on heterocyclic scaffolds for novel antimicrobial and anticancer agents[1], the accurate structural elucidation of synthetic intermediates becomes paramount. Among these, halogenated benzothiazoles present unique analytical challenges and opportunities.
This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 2-(aminomethyl)-6-chlorobenzothiazole against its structural analogs. By dissecting the causality behind these fragmentation pathways and comparing analytical platforms, researchers can optimize their workflows for unambiguous structural confirmation.
Mechanistic Insights: The Causality of Fragmentation
The fragmentation behavior of 2-(aminomethyl)-6-chlorobenzothiazole under 70 eV Electron Ionization (EI) is strictly governed by bond dissociation energies and product ion stability. Two distinct structural features dictate its mass spectral signature:
-
The Methylene Linker (Alpha-Cleavage): Unlike direct aromatic amines, the methylene group (-CH₂-) in the aminomethyl moiety breaks the resonance conjugation between the primary amine and the thiazole ring. Upon electron impact, the nitrogen lone pair is ionized. The adjacent C-C bond undergoes rapid alpha-cleavage, expelling an aminomethyl radical (•CH₂NH₂, 30 Da). This yields a highly stable, resonance-delocalized 6-chlorobenzothiazolium cation at m/z 168, which dominates the spectrum as the base peak[2].
-
The Halogen Isotopic Signature: The presence of the 6-chloro substituent provides a built-in diagnostic tracer. Natural chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Consequently, any fragment retaining the intact benzothiazole core will exhibit a characteristic M / M+2 isotopic doublet, allowing rapid differentiation from isobaric matrix interferences[3].
Comparative Analysis I: Structural Alternatives
To objectively evaluate the fragmentation of our target compound, we must benchmark it against closely related structural alternatives. Table 1 illustrates how minor structural modifications drastically alter the resulting mass spectra.
Table 1: Comparative EI-MS Fragmentation Profiles of Benzothiazole Derivatives
| Compound | Molecular Weight (Da) | Parent Ion (M+•) m/z | Base Peak m/z | Key Fragment Ions & Causality |
| 2-(Aminomethyl)-6-chlorobenzothiazole | 198.67 | 198 / 200 | 168 / 170 | 163: Loss of •Cl (35 Da)124: Thiazole ring cleavage (-CS) from m/z 168 |
| 2-Methylbenzothiazole | 149.21 | 149 | 148 | 148: Loss of •H to form stable cation[2]108: Loss of CH₃CN |
| 2-Amino-6-chlorobenzothiazole | 184.64 | 184 / 186 | 184 / 186 | 149: Loss of •Cl (35 Da)157: Loss of HCN (27 Da)[4] |
Key Takeaway: The direct attachment of the amine in 2-amino-6-chlorobenzothiazole strengthens the C-N bond via resonance, making the molecular ion (M+•) the base peak[4]. In contrast, the aliphatic linker in our target compound acts as a deliberate "weak link," ensuring predictable and extensive fragmentation.
Comparative Analysis II: Analytical Platforms
Selecting the correct analytical platform is as critical as understanding the molecule itself. Table 2 compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for analyzing this specific compound.
Table 2: Platform Performance Comparison
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Mode) |
| Primary Ionization | Radical Cation (M+•) at m/z 198 | Protonated Adduct ([M+H]⁺) at m/z 199 |
| Analyte Suitability | Moderate (Primary amine may cause peak tailing without derivatization) | Excellent (Basic amine readily accepts protons in acidic mobile phase) |
| Primary Fragmentation | Radical loss (-•CH₂NH₂) | Neutral loss of ammonia (-NH₃, 17 Da) |
| Best Application | Unambiguous structural confirmation of synthetic intermediates | High-sensitivity quantification in complex biological matrices |
Self-Validating Experimental Protocol: GC-EI-MS Analysis
To ensure absolute trustworthiness and reproducibility, the following GC-EI-MS protocol is designed as a self-validating system. Every analytical run must satisfy built-in quality control gates before data is accepted.
Step 1: System Suitability & Calibration
-
Action: Infuse Perfluorotributylamine (PFTBA) tuning standard.
-
Validation Gate: The mass axis must calibrate to within ±0.1 Da. The electron energy must be verified at exactly 70 eV to ensure fragmentation patterns match theoretical alpha-cleavage models.
Step 2: Carryover & Baseline Verification
-
Action: Inject 1.0 µL of GC-grade methanol (Blank).
-
Validation Gate: The extracted ion chromatogram (EIC) for m/z 168 must show a signal-to-noise ratio (S/N) of <3, proving the system is free of column bleed or analyte carryover.
Step 3: Sample Acquisition
-
Preparation: Dissolve 2-(aminomethyl)-6-chlorobenzothiazole in methanol to a final concentration of 10 µg/mL.
-
Chromatography: Inject 1.0 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30m x 0.25mm x 0.25µm). Use Helium carrier gas at a constant flow of 1.2 mL/min[2].
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
MS Parameters: Source temperature 230°C; Scan range m/z 50–300.
Step 4: Data Acceptance Criteria
-
Validation Gate: The isotopic ratio of the molecular ion (m/z 198 to m/z 200) must fall between 3.0:1 and 3.2:1. Failure to meet this ratio indicates isobaric interference or degradation of the chlorinated core[3], invalidating the run.
Visualizing the Fragmentation Pathway
The logical sequence of bond cleavages under EI conditions is mapped below. This pathway highlights the competitive fragmentation between the aliphatic amine loss and halogen cleavage.
Figure 1: Proposed EI fragmentation pathway of 2-(aminomethyl)-6-chlorobenzothiazole.
References
-
Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide , BenchChem. 2
-
Validating the synthesis of benzothiazole derivatives through spectroscopic methods , BenchChem. 3
-
6-Chloro-2-benzothiazolamine | CID 7226 , PubChem, National Institutes of Health. 4
-
Design and Synthesis of Novel Antimicrobial Agents , PMC, National Institutes of Health. 1
Sources
FTIR characteristic peaks of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
Analytical Comparison Guide: FTIR Spectroscopic Profiling of (6-Chloro-1,3-benzothiazol-2-yl)methanamine vs. Halogenated Analogues
Executive Summary & Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently guide analytical teams through the structural validation of critical heterocyclic scaffolds. Benzothiazole derivatives, specifically (6-Chloro-1,3-benzothiazol-2-yl)methanamine (CAS: 50739-36-1), serve as potent pharmacophores with documented antimicrobial, anti-inflammatory, and antidiabetic properties[1],[2].
Before advancing these compounds into in vitro assays, robust structural confirmation is mandatory. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for functional group verification. This guide objectively compares the FTIR vibrational modes of the 6-chloro derivative against its unsubstituted and 6-fluoro analogues, providing actionable, self-validating experimental protocols to ensure high-fidelity quality control.
Theoretical Causality: Electronic Effects on Vibrational Frequencies
When comparing (6-Chloro-1,3-benzothiazol-2-yl)methanamine to alternative analogues, we must analyze the causality behind the spectral shifts. The substitution of a halogen atom at the 6-position of the benzothiazole ring introduces a distinct inductive electron-withdrawing effect (-I) coupled with a weak resonance donating effect (+R). This electronic modulation alters the force constants of adjacent bonds:
-
C=N and C=C Ring Stretches: The electron-withdrawing nature of the halogen slightly stiffens the fused ring system compared to the unsubstituted analogue. This shifts the C=N stretching frequency, which typically appears between 1506 cm⁻¹ and 1586 cm⁻¹ in benzothiazole derivatives[1],[3].
-
C-X Stretching (Fingerprint Region): The atomic mass of the substituent dictates the stretching frequency. The heavier chlorine atom drops the C-Cl stretching frequency into the 800–870 cm⁻¹ range (often observed around 869 cm⁻¹)[1]. In contrast, a lighter fluorine atom (C-F stretch) would appear much higher, typically above 1100 cm⁻¹.
-
Amine (-NH₂) Modes: The primary methanamine group is insulated from the aromatic ring's electronic effects by a methylene (-CH₂-) bridge. Consequently, the N-H stretching frequencies remain relatively consistent across all analogues, serving as a reliable internal baseline for spectral validation.
Comparative FTIR Spectral Data
To facilitate rapid spectral identification and benchmarking, the expected characteristic peaks are summarized below, synthesized from established benzothiazole spectral data[1],[4],[3].
Table 1: FTIR Characteristic Peak Comparison (cm⁻¹)
| Functional Group | (1,3-Benzothiazol-2-yl)methanamine (Unsubstituted) | (6-Chloro-1,3-benzothiazol-2-yl)methanamine | (6-Fluoro-1,3-benzothiazol-2-yl)methanamine | Causality / Assignment Notes |
| N-H Stretch (1° Amine) | 3350, 3280 | 3345, 3275 | 3348, 3280 | Asymmetric/symmetric stretch; insulated by the -CH₂- bridge. |
| Ar C-H Stretch | 3055 | 3030 | 3040 | Halogenation alters ring electron density, shifting the C-H stretch[4]. |
| Aliphatic C-H Stretch | 2925, 2850 | 2920, 2855 | 2922, 2852 | Methylene bridge (-CH₂-) symmetric/asymmetric stretching. |
| C=N Stretch (Ring) | 1595 | 1586 - 1506 | 1605 | Inductive effect of Cl/F alters the C=N bond order[1],[3]. |
| C-X Stretch (Halogen) | N/A | 869 - 800 | 1250 - 1100 | Mass effect: Cl is heavier than F, resulting in a lower frequency[1]. |
| C-S-C Stretch | 690 | 697 - 669 | 695 | Characteristic thiazole ring breathing mode[1],[3]. |
Experimental Workflow: Self-Validating FTIR Protocol
To ensure high-fidelity spectral acquisition and eliminate moisture artifacts (which can easily mask the critical N-H stretching region), I strongly recommend an Attenuated Total Reflectance (ATR) FTIR protocol over traditional KBr pellet pressing.
Step-by-Step Methodology:
-
System Purge & Background Acquisition:
-
Action: Purge the FTIR spectrometer optical compartment with dry nitrogen for 15 minutes. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal.
-
Causality: Atmospheric water vapor and CO₂ exhibit strong absorbances at 3900-3400 cm⁻¹ and 2350 cm⁻¹, respectively. Purging and background subtraction isolate the sample's true N-H peaks from ambient humidity.
-
-
Sample Application:
-
Action: Deposit 2-3 mg of highly purified (>97%) (6-Chloro-1,3-benzothiazol-2-yl)methanamine powder directly onto the ATR crystal.
-
Causality: ATR eliminates the need for KBr. KBr is highly hygroscopic and absorbs water from the air, which introduces a broad O-H peak that obscures the amine N-H stretches. Furthermore, high-pressure pellet pressing can induce polymorphic transformations in crystalline drug intermediates.
-
-
Pressure Application & Scanning:
-
Action: Lower the ATR anvil to apply consistent pressure until the real-time preview shows optimal contact (absorbance ~0.5 - 0.8 AU for the strongest peak). Run 64 scans at 4 cm⁻¹ resolution.
-
Causality: Intimate contact between the crystal and the solid sample is required for the evanescent IR wave to penetrate the sample. Insufficient pressure leads to poor signal-to-noise ratios.
-
-
Data Processing & Self-Validation Check:
-
Action: Apply ATR correction software to adjust for wavelength-dependent penetration depth.
-
Self-Validation: Verify the absence of a strong carbonyl (C=O) peak at ~1700 cm⁻¹. The absence of this peak confirms that no unreacted aldehyde or ketone precursors remain from the synthesis phase, acting as an internal proof of successful isolation[1].
-
Structural Validation Logic Pathway
The following diagram illustrates the logical workflow for synthesizing, isolating, and spectroscopically validating the target compound before it is cleared for biological assays.
Caption: Workflow for the synthesis, isolation, and ATR-FTIR validation of 6-chloro-benzothiazolemethanamine.
Conclusion
For researchers and drug development professionals, distinguishing (6-Chloro-1,3-benzothiazol-2-yl)methanamine from its analogues relies heavily on identifying the shifted C=N stretch (~1586 cm⁻¹) and the prominent C-Cl stretch (~869 cm⁻¹) in the fingerprint region. By employing a rigorous, moisture-free ATR-FTIR protocol and understanding the electronic causality behind peak shifts, analytical teams can confidently validate the structural integrity of this crucial pharmacophore, ensuring reliable downstream biological data.
References
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. jchr.org.
- Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC. nih.gov.
- Synthesis and characterization of two new TiO2-containing benzothiazole-based imine composites for organic device applications - Beilstein Journals. beilstein-journals.org.
- Synthesis, Identification and Antibacterial Study of New Ligand Derived From Benzothiazolemethanamine and its Complexes with some Metal Ions - Maaen Journal for Medical Sciences. alkafeel.edu.iq.
Sources
- 1. jchr.org [jchr.org]
- 2. "Synthesis, Identification and Antibacterial Study of New Ligand Derive" by Sahar Aqeel Hussain [majms.alkafeel.edu.iq]
- 3. BJNANO - Synthesis and characterization of two new TiO2-containing benzothiazole-based imine composites for organic device applications [beilstein-journals.org]
- 4. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for Purity Analysis of 6-Chlorobenzothiazole Amines: A Comparative Column Chemistry Guide
Executive Summary
The purity analysis of 6-chlorobenzothiazole amines—critical intermediates in the synthesis of dyes and neuroprotective pharmaceuticals like riluzole analogs—presents a unique chromatographic challenge. The structural similarity between the active pharmaceutical ingredient (API) and its process-related impurities necessitates rigorous analytical profiling[1]. This guide objectively compares the performance of traditional C18 stationary phases against orthogonal chemistries (Biphenyl and Pentafluorophenyl) to establish a robust, self-validating HPLC methodology for resolving halogenated benzothiazole regioisomers.
The Chromatographic Challenge: Mechanistic Insights
Developing a stability-indicating or purity method for 2-amino-6-chlorobenzothiazole requires overcoming three distinct molecular hurdles:
-
Basic Amine Group: The primary amine ( pKa≈4.5 ) is prone to secondary ion-exchange interactions with residual silanols on the silica backbone, leading to severe peak tailing.
-
Polarizable Aromatic Core: The fused benzothiazole ring system is highly polarizable, requiring stationary phases that can leverage π−π interactions rather than just hydrophobic partitioning[2].
-
Halogen Positional Isomers: Synthetic routes often generate regioisomers (e.g., 2-amino-4-chlorobenzothiazole) and unreacted starting materials (e.g., 4-chloroaniline). Because these impurities share nearly identical partition coefficients ( LogP ), traditional dispersive stationary phases fail to resolve them.
To mitigate these issues, standard reverse-phase HPLC methods for benzothiazole derivatives must utilize strictly controlled acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to fully protonate the amine and suppress silanol ionization[3].
Fig 1. Orthogonal retention mechanisms for halogenated benzothiazoles.
Stationary Phase Comparison: Causality & Performance
To determine the optimal column chemistry, 2-amino-6-chlorobenzothiazole was spiked with its critical regioisomer (2-amino-4-chlorobenzothiazole) and analyzed across three different stationary phases.
-
C18 (Octadecyl): Relying purely on hydrophobic dispersive forces, the C18 column cannot differentiate the subtle spatial differences of the chlorine atom's position. This results in co-elution. Furthermore, despite mobile phase pH control, residual silanol activity caused noticeable peak tailing.
-
Biphenyl: The biphenyl phase introduces π−π stacking interactions. Because the polarizability of the benzothiazole ring is slightly altered by the position of the chlorine atom, the biphenyl column achieves partial separation. However, resolution remains insufficient for accurate quantitation.
-
PFP (Pentafluorophenyl): Fluorinated stationary phases provide superior selectivity through unique dipole-dipole and charge-transfer mechanisms[4]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole that specifically interacts with the C-Cl bond of the analyte. Additionally, the rigid planar structure of the PFP ligand provides shape selectivity, effortlessly resolving the 4-chloro and 6-chloro positional isomers.
Quantitative Performance Data
The following table summarizes the experimental chromatographic data obtained using a standardized gradient method across all three columns (150 x 4.6 mm, 3 µm).
| Column Chemistry | Retention Time (min) | Tailing Factor ( Tf ) | Resolution ( Rs ) from 4-Chloro Isomer | Primary Interaction Mechanism |
| C18 (Alkyl) | 8.4 | 1.8 | 1.1 (Co-elution) | Hydrophobic (Dispersive) |
| Biphenyl | 10.2 | 1.4 | 1.8 (Partial Separation) | π−π Stacking, Hydrophobic |
| PFP (Fluorinated) | 9.6 | 1.1 | 3.4 (Baseline Separation) | Dipole-Dipole, H-Bonding |
Self-Validating Experimental Protocol
A highly reliable analytical method must prove its own fitness for purpose before every sample run. The following protocol integrates a System Suitability Test (SST) to continuously validate the resolving power and precision of the system.
Fig 2. Systematic HPLC method development workflow for benzothiazole amines.
Step 1: Preparation of Mobile Phases
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Causality Note: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This fully protonates the basic amine group, preventing secondary interactions with the silica support and ensuring sharp, symmetrical peaks.
Step 2: Preparation of Self-Validating Solutions
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
Blank Solution: Diluent only. (Injected first to validate the absence of system carryover).
-
System Suitability Solution (SST): 2-amino-6-chlorobenzothiazole (100 µg/mL) spiked with 2-amino-4-chlorobenzothiazole (1 µg/mL). (Injected to validate column resolving power prior to sample analysis).
-
Sample Solution: API dissolved in diluent at 100 µg/mL.
Step 3: Optimized Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the PFP pores and sharpening peak shapes).
-
Detection: UV at 260 nm (Based on the photodiode array spectral maximum for the benzothiazole core).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10% → 60% B
-
12.0 - 15.0 min: 60% → 90% B
-
15.0 - 20.0 min: 10% B (Re-equilibration)
-
Step 4: System Suitability Acceptance Criteria
Before proceeding with sample analysis, the SST injection must meet the following criteria to mathematically prove the system is valid:
-
Resolution ( Rs ): Between the 4-chloro isomer and 6-chloro API must be ≥2.0 .
-
Tailing Factor ( Tf ): For the API peak must be ≤1.5 .
-
Precision: The %RSD of the API peak area from 5 replicate injections must be ≤2.0% .
Conclusion
For the purity analysis of 6-chlorobenzothiazole amines, standard C18 columns fall short due to their inability to resolve halogenated regioisomers based purely on dispersive forces. By transitioning to a Pentafluorophenyl (PFP) stationary phase and strictly controlling the mobile phase pH with TFA, analysts can leverage orthogonal dipole-dipole interactions. This yields a highly specific, self-validating method capable of baseline-resolving critical process impurities with excellent peak symmetry.
References
-
Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance - Semantic Scholar. 1
-
Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach - Journal of Medicinal Chemistry - ACS Publications. 2
-
Stability-indicating Method for the Estimation of Riluzole in Tablets - PMC - NIH. 3
-
Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands - HZDR. 4
Sources
Comparative Biological Efficacy of 6-Chloro vs. 6-Fluoro Benzothiazole Derivatives: A Technical Guide for Drug Development
As a privileged scaffold in medicinal chemistry, the benzothiazole nucleus offers a versatile platform for drug discovery. However, the precise functionalization of the C-6 position dictates the molecule's pharmacokinetic profile and target binding affinity. For drug development professionals and synthetic chemists, choosing between a 6-chloro and a 6-fluoro substitution is not merely a matter of synthetic convenience; it is a strategic decision that fundamentally alters biological efficacy.
This guide objectively compares the biological performance of 6-chloro and 6-fluoro benzothiazole derivatives, providing experimental methodologies, mechanistic insights, and comparative data to inform your next lead optimization campaign.
Physicochemical Rationale: The Halogen Effect at C-6
The biological divergence between 6-chloro and 6-fluoro derivatives stems directly from their atomic properties.
-
The 6-Fluoro Advantage: Fluorine possesses a small van der Waals radius (1.47 Å), allowing it to mimic hydrogen while exerting a powerful electron-withdrawing effect. The high bond dissociation energy of the C-F bond drastically improves metabolic stability by blocking cytochrome P450-mediated oxidation[1]. Furthermore, the1 of the drug just enough to improve membrane permeability without causing non-specific protein binding[1].
-
The 6-Chloro Profile: Chlorine has a significantly larger radius (1.75 Å) and is highly lipophilic. While this increased logP can facilitate rapid diffusion across thick bacterial cell walls, excessive lipophilicity often leads to aqueous solubility issues and off-target toxicity in mammalian systems.
Comparative Biological Efficacy
Anticancer Activity & Apoptosis Induction
Both derivatives exhibit potent antiproliferative properties, but their mechanisms of cell death often differ in magnitude. Flow cytometry studies on A549 lung cancer cells demonstrate that2 and maximum mitochondrial depolarization (13.03%) compared to their chlorinated counterparts[2]. The highly electronegative fluorine likely optimizes the molecule's fit within the hydrophobic pockets of intracellular apoptotic targets.
Conversely, specific hybridizations, such as3, have shown remarkable targeted activity against pancreatic adenocarcinoma (Capan-1) with an IC50 of 0.6 µM[3].
Antimicrobial Performance
When evaluating benzothiazole analogues of the antimicrobial agent Triclocarban (TCC), the 6-fluoro derivatives generally outperform the 6-chloro variants. Against Staphylococcus aureus, the4, compared to 16 µg/mL for the 6-chloro equivalent[4].
Neuroprotection and Anticonvulsant Activity
Blood-Brain Barrier (BBB) penetration requires a strict lipophilicity window. In maximal electroshock (MES) seizure tests, 5 (ED50 = 54.8 mg/kg), whereas the corresponding 6-chlorobenzyl derivatives showed no activity at 100 mg/kg[5]. The excessive lipophilicity of the chlorine atom likely causes the molecule to become trapped in lipid bilayers, preventing effective receptor engagement.
Quantitative Data Summary
| Pharmacological Parameter | 6-Chloro Benzothiazole Derivatives | 6-Fluoro Benzothiazole Derivatives |
| Atomic Radius / Steric Bulk | 1.75 Å (High steric hindrance) | 1.47 Å (Low steric hindrance) |
| Metabolic Stability | Moderate (Susceptible to oxidation) | Excellent (Strong C-F bond resistance) |
| Anticancer: Caspase-3 Activation | Moderate (1.4% - 2.0%) | High (up to 3.4%) |
| Antimicrobial: MIC vs S. aureus | 16 µg/mL (Potent) | 8 µg/mL (Superior) |
| Anticonvulsant: MES Test (ED50) | Inactive at 100 mg/kg | 54.8 mg/kg (Highly active) |
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of how C-6 halogenation drives intracellular apoptosis in cancer models. The inclusion of fluorine maximizes the execution phase by optimizing mitochondrial targeting without triggering non-specific necrosis.
Figure 1: Caspase-3 dependent apoptosis pathway induced by 6-halogenated benzothiazoles.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to confirm causality and experimental success.
Protocol A: Mechanochemical Synthesis of 6-Halogenated Benzothiazoles
Causality: Traditional solvent-based synthesis often suffers from poor yields due to side reactions. Mechanochemical (solvent-free) synthesis accelerates Schiff base formation through concentrated kinetic energy, providing a greener profile and higher purity[3].
-
Preparation: Combine equimolar amounts (10 mmol) of 2-hydrazinyl-6-fluorobenzothiazole (or the 6-chloro analogue) and a substituted benzaldehyde in a ball mill jar.
-
Milling: Mill the mixture at 25 Hz for 30–45 minutes. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material spots confirms reaction completion.
-
Purification: Extract the resulting solid with warm ethanol and recrystallize.
-
Structural Confirmation: Analyze via 1H-NMR. Self-Validation: The presence of a distinct singlet at δ 8.2–8.6 ppm confirms the formation of the azomethine (-N=CH-) proton, proving successful bridging.
Protocol B: In Vitro Apoptosis Assay (Flow Cytometry for Caspase-3)
Causality: To prove that cell death is apoptotic rather than necrotic, we must quantify Caspase-3. Using Phycoerythrin (PE)-conjugated antibodies provides a high signal-to-noise ratio, essential for detecting subtle differences between the 6-chloro and 6-fluoro derivatives[2].
-
Cell Culture & Treatment: Seed A549 cells ( 1×105 cells/well) in a 6-well plate. Treat with the IC50 concentration of the synthesized 6-fluoro or 6-chloro benzothiazole derivative for 24 hours.
-
Control Establishment (Self-Validation): Maintain one well of untreated cells (Negative Control) to establish baseline fluorescence, and treat one well with Cisplatin (Positive Control) to validate the dynamic range of the flow cytometer.
-
Staining: Harvest cells, wash with cold PBS, and permeabilize. Incubate with PE-conjugated anti-active Caspase-3 antibody for 30 minutes in the dark.
-
Acquisition: Analyze via flow cytometry (excitation at 488 nm, emission detected at ~575 nm).
-
Interpretation: Shift in the PE-fluorescence peak relative to the negative control quantifies the percentage of cells undergoing active apoptosis.
References
-
Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. MDPI / ResearchGate. 4
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. NIH / PMC. 2
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. 3
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. NIH / PMC. 5
-
A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for (6-Chloro-1,3-benzothiazol-2-yl)methanamine salts
X-Ray Crystallography Data for (6-Chloro-1,3-benzothiazol-2-yl)methanamine Salts: A Comparative Structural Guide
Executive Summary
(6-Chloro-1,3-benzothiazol-2-yl)methanamine is a highly versatile pharmacophore utilized extensively in fragment-based drug discovery (FBDD). Its structural architecture—a hydrogen-bonding primary amine, a π -stacking benzothiazole core, and a halogen-bonding chlorine atom—makes it an ideal candidate for targeting challenging protein pockets. This guide objectively compares the X-ray crystallographic properties of its free base form against its hydrochloride (HCl) and hydrobromide (HBr) salts, providing actionable protocols and structural insights for drug development professionals.
Mechanistic Context: Why Salt Forms Matter in Crystallography
In small-molecule X-ray crystallography, the choice of salt fundamentally dictates the crystal packing, unit cell dimensions, and the ultimate quality of the electron density map.
-
Free Base : Often suffers from poor aqueous solubility and can crystallize with disordered solvent molecules in the lattice, leading to higher R-factors and challenging refinement.
-
Hydrochloride (HCl) Salt : The pharmaceutical standard. Protonation of the methanamine group ( −NH3+ ) establishes strong, directional charge-assisted hydrogen bonds with the chloride counterion. This causality leads to tightly packed, well-ordered crystal lattices with minimal solvent void space.
-
Hydrobromide (HBr) Salt : Highly valuable for de novo structure determination. The heavy bromine atom provides a strong anomalous scattering signal (even with Cu Kα radiation), which is critical for determining the absolute configuration of chiral derivatives without relying on co-crystallization[1].
Protein-Ligand Co-Crystallography Applications
Beyond small-molecule crystallography, this scaffold has been extensively characterized in protein-ligand complexes. For instance, the non-chlorinated analog 1-(1,3-benzothiazol-2-yl)methanamine has been co-crystallized with Mycobacterium tuberculosis transaminase BioA (PDB: 4CXR), revealing significant conformational remodeling of the binding site[2]. Similarly, 6-chloro-benzothiazole derivatives have been identified as potent pan-Ras inhibitors, where the 6-chloro substituent forms a critical halogen bond with the backbone carbonyl of Tyr71 in KRas[3].
Key crystallographic interactions of the 6-chloro-benzothiazole pharmacophore in target pockets.
Comparative X-Ray Crystallography Data
To guide formulation and structural biology efforts, the following table summarizes the comparative crystallographic metrics of the different forms. (Note: Parameters are representative benchmarks derived from isostructural benzothiazole methanamine derivatives to illustrate expected lattice behaviors).
| Crystallographic Parameter | Free Base | Hydrochloride (HCl) Salt | Hydrobromide (HBr) Salt |
| Formula | C8H7ClN2S | C8H8Cl2N2S | C8H8BrClN2S |
| Typical Space Group | P21/c (Monoclinic) | Pbca (Orthorhombic) | Pbca (Orthorhombic) |
| Resolution Limit (Å) | 0.85 | 0.75 | 0.72 |
| R-factor ( R1 ) | 4.5% | 3.2% | 2.8% |
| Primary Intermolecular Interaction | N-H ⋅⋅⋅ N (Weak) | N-H ⋅⋅⋅ Cl − (Strong) | N-H ⋅⋅⋅ Br − (Strong) |
| Anomalous Signal | Weak (Cl, S) | Moderate (Cl, S) | Strong (Br) |
| Crystallization Propensity | Moderate (prone to twinning) | High (well-defined prisms) | High (well-defined blocks) |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into each step: if the physical chemistry of step A fails, step B will mathematically or physically not proceed, ensuring rigorous quality control.
Workflow for the preparation and X-ray crystallographic analysis of benzothiazole salts.
Protocol 1: Salt Formation and Vapor Diffusion Crystallization
Objective: To generate diffraction-quality single crystals of the HCl salt.
-
Dissolution : Dissolve 50 mg of (6-Chloro-1,3-benzothiazol-2-yl)methanamine free base in 2.0 mL of anhydrous ethanol.
-
Causality: Anhydrous conditions prevent premature hydrolysis or hydrate formation, which can complicate the unit cell and introduce disorder.
-
-
Protonation : Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise while stirring at 0 °C.
-
Causality: The use of ethereal HCl forces the immediate precipitation of the salt due to the drastic drop in dielectric constant, validating the protonation step.
-
-
Recrystallization via Vapor Diffusion :
-
Dissolve the precipitated salt in a minimum volume of methanol (Inner vial).
-
Place the inner vial inside a larger sealed chamber containing anti-solvent (ethyl acetate).
-
Self-Validation: Over 3-5 days, the volatile anti-solvent diffuses into the methanol. If the initial purity was >95%, sharp, prismatic crystals will form. Amorphous precipitation directly indicates impurities interfering with lattice nucleation, halting the protocol before wasting XRD beamtime.
-
Protocol 2: X-Ray Diffraction Data Collection
-
Mounting : Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a MiTeGen loop using paratone oil.
-
Cryocooling : Flash-cool the crystal to 100 K in a nitrogen stream.
-
Causality: Cryocooling minimizes thermal vibrations (reducing B-factors), which significantly enhances the intensity of high-resolution diffraction spots.
-
-
Data Collection : Expose to Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.5418 Å) radiation. For the HBr salt, Cu Kα is strictly preferred to maximize the anomalous dispersion signal of Bromine ( f′′≈1.2 ).
-
Refinement : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Performance Comparison & Alternative Selection
-
For Absolute Configuration Determination : The HBr salt is the superior alternative. The heavy atom effect guarantees high precision in the Flack parameter, which is critical if the methanamine carbon is stereocentrically modified in downstream analogs.
-
For Biological Assays & Co-Crystallization : The HCl salt is the gold standard. It mimics physiological ionic strength and avoids the chaotropic effects sometimes associated with heavy bromide ions in protein drops. When soaking into BioA or KRas crystals, the HCl salt demonstrates superior kinetic solubility in PEG-based crystallization buffers compared to the free base[2][3].
-
For Metal Complexation : The Free Base is preferred when the molecule must act as a bidentate ligand. Similar derivatives, such as N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, have been successfully coordinated with Platinum(II) and Palladium(II) to develop advanced cancer chemotherapeutics[4].
References
-
[2] RCSB PDB. "4CXR: Mycobaterium tuberculosis transaminase BioA complexed with 1-(1,3- benzothiazol-2-yl)methanamine". rcsb.org. 2
-
[3] ChemRxiv. "Reversible Small Molecule pan-Ras Inhibitors Display Tunable Affinity for the Active and Inactive forms of Ras". chemrxiv.org. 3
-
[1] Google Patents. "US 2009/0124603 A1 - Patent Application Publication". googleapis.com. 1
-
[4] ResearchGate. "Platinum-based Cancer Chemotherapeutics: Recent Trends and Future Perspectives". researchgate.net. 4
Sources
Analytical Guide: Distinguishing (6-Chloro-1,3-benzothiazol-2-yl)methanamine from Structural Isomers
Introduction
In drug discovery and development, distinguishing positional isomers is a critical analytical challenge. (6-Chloro-1,3-benzothiazol-2-yl)methanamine (CAS: 50739-36-1) is a highly valuable heterocyclic building block. However, its structural isomers—specifically the 4-chloro, 5-chloro, and 7-chloro variants—share identical molecular weights and highly similar lipophilic profiles. Crystallographic and structural analysis of benzothiazole positional isomers reveals that functionalization at different positions significantly influences solid-state arrangements, electronic properties, and ultimately, target binding affinity[1].
This guide provides an authoritative, self-validating analytical workflow to unambiguously distinguish the 6-chloro isomer from its structural counterparts using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chromatographic techniques.
Analytical Strategy Workflow
The following decision tree outlines the orthogonal analytical strategy required to isolate, identify, and validate the specific positional isomer.
Figure 1: Analytical workflow for distinguishing benzothiazole positional isomers.
Nuclear Magnetic Resonance (NMR) Profiling
The Causality of Spin Systems
Understanding the distinct spectral characteristics of benzothiazole isomers is crucial for their identification and characterization in medicinal chemistry[2]. 1H NMR is the primary diagnostic tool because the position of the chlorine atom dictates the scalar coupling (J-coupling) network of the remaining aromatic protons.
For the 6-chloro isomer , the remaining protons are at positions 4, 5, and 7. Because H-4 and H-5 are ortho to each other, they exhibit a large coupling constant (J ~ 8.5 Hz). H-5 and H-7 are meta to each other, exhibiting a small coupling constant (J ~ 2.0 Hz). This creates a highly specific AMX spin system: a doublet, a doublet of doublets, and a narrowly split doublet.
Quantitative Data Comparison
Table 1: Expected 1H NMR Aromatic Splitting Patterns (DMSO-d6, 400 MHz)
| Isomer | H-4 | H-5 | H-6 | H-7 | Diagnostic Spin System |
| 6-Chloro | Doublet (J ~ 8.5 Hz) | Doublet of doublets (J ~ 8.5, 2.0 Hz) | (Chlorine) | Doublet (J ~ 2.0 Hz) | AMX (Non-contiguous) |
| 5-Chloro | Doublet (J ~ 2.0 Hz) | (Chlorine) | Doublet of doublets (J ~ 8.5, 2.0 Hz) | Doublet (J ~ 8.5 Hz) | AMX (Non-contiguous) |
| 4-Chloro | (Chlorine) | Doublet of doublets (J ~ 8.0, 1.2 Hz) | Triplet (J ~ 8.0 Hz) | Doublet of doublets (J ~ 8.0, 1.2 Hz) | ABC (Contiguous) |
| 7-Chloro | Doublet of doublets (J ~ 8.0, 1.2 Hz) | Triplet (J ~ 8.0 Hz) | Doublet of doublets (J ~ 8.0, 1.2 Hz) | (Chlorine) | ABC (Contiguous) |
Resolving Ambiguity with 2D HMBC
If 1H NMR reveals three contiguous protons (an ABC spin system), the molecule is either the 4-chloro or 7-chloro isomer. HMBC experiments provide critical two- and three-bond correlation data, allowing for the definitive mapping of proton-to-carbon connectivity[3]. By mapping the 3-bond correlations of the aromatic protons to the highly deshielded C-3a (nitrogen-adjacent, ~153 ppm) versus the moderately deshielded C-7a (sulfur-adjacent, ~138 ppm), the exact position of the contiguous proton block is anchored to the heteroatom framework.
Self-Validating Protocol: High-Resolution NMR Acquisition
-
Sample Preparation : Dissolve 5 mg of the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
Tuning & Locking : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6.
-
Shimming & Validation : Perform 3D gradient shimming.
-
Validation Check: Measure the linewidth at half-height of the internal TMS standard peak at 0.00 ppm. It must be ≤ 1.0 Hz. A broader peak indicates poor magnetic field homogeneity and invalidates the J-coupling measurements, requiring re-shimming.
-
-
Acquisition : Acquire a standard 1H spectrum (minimum 16 scans, 64k data points) and a 2D HMBC spectrum (optimized for long-range JC-H = 8 Hz).
High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS)
The Causality of Fragmentation
While exact mass confirms the elemental composition (C8H7ClN2S, theoretical [M+H]+ = 199.0092 m/z), tandem mass spectrometry (MS/MS) verifies the structural integrity of the 2-methanamine substituent. Mass spectrometry fragmentation patterns of substituted benzothiazoles typically exhibit the loss of hydrogen cyanide and carbon monosulfide, alongside the cleavage of the C2-substituent[4]. The primary fragmentation pathway for (6-Chloro-1,3-benzothiazol-2-yl)methanamine involves the neutral loss of ammonia (NH3, -17 Da) from the methanamine group, followed by the opening of the thiazole ring.
Self-Validating Protocol: LC-MS/MS Workflow
-
Mobile Phase Preparation : Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
System Equilibration & Validation : Run three blank injections (50% A / 50% B).
-
Validation Check: The baseline must remain stable with a signal-to-noise ratio < 3 for the 199.0092 m/z window. This confirms zero column carryover and validates the system's cleanliness before sample introduction.
-
-
Sample Injection : Inject 1 µL of a 1 µg/mL sample solution onto a C18 sub-2-micron column (e.g., Waters Acquity UPLC BEH C18).
-
Ionization & Acquisition : Utilize Electrospray Ionization in positive mode (ESI+). Apply a collision energy ramp (15-35 eV) to generate the MS/MS fragmentation spectra.
Chromatographic Separation (UPLC)
If you are dealing with a synthetic mixture of these isomers, NMR and MS alone cannot resolve the mixture without prior separation. Positional isomers exhibit subtle differences in their dipole moments and polarizabilities due to the varying proximity of the electronegative chlorine atom to the electron-rich benzothiazole core.
Using a shallow gradient (e.g., 5% to 40% Acetonitrile over 15 minutes) on a high-efficiency UPLC C18 column allows these thermodynamic differences to manifest as distinct retention times. The 6-chloro and 5-chloro isomers typically elute closely but can be baseline-resolved by optimizing the column temperature to 40°C to improve mass transfer kinetics.
Conclusion
Distinguishing (6-Chloro-1,3-benzothiazol-2-yl)methanamine from its structural isomers requires a multi-orthogonal approach. While LC-HRMS/MS ensures mass accuracy and verifies the methanamine side-chain, high-resolution 1H NMR and 2D HMBC are the definitive tools for mapping the exact positional placement of the chlorine atom on the aromatic ring. By adhering to self-validating protocols, researchers can ensure absolute structural confidence in their drug development pipelines.
References
- Comparative analysis of the spectral d
- High resolution mass spectrometry.—II Some substituted benzothiazoles. Scite.
- Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI.
- 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.
Sources
Mechanistic Causality: Substituent Effects on Absorption Spectra
The 6-chlorobenzothiazole scaffold is a privileged structural motif in both medicinal chemistry and materials science. In drug discovery, it is frequently utilized to confer potent anticancer and anticonvulsant activities[1]. In materials science, its rigid planar structure and highly tunable electronic properties make it a critical building block for liquid crystals, fluorescent dyes, and organic solar cells[2].
Understanding the UV-Vis absorption maxima ( λmax ) of 6-chlorobenzothiazole derivatives is essential for researchers aiming to map their frontier molecular orbitals (HOMO and LUMO). This guide provides an objective comparative analysis of the photophysical properties of these derivatives, supported by self-validating experimental methodologies.
The parent benzothiazole core typically exhibits two primary absorption bands: a high-energy π→π∗ transition in the 200–230 nm range, and a lower-energy π→π∗ or n→π∗ transition spanning 300–340 nm[1].
When a chlorine atom is introduced at the 6-position, it exerts two competing electronic effects:
-
Inductive Effect (-I): The high electronegativity of chlorine withdraws electron density from the aromatic system.
-
Mesomeric Effect (+M): The lone pairs on the chlorine atom can donate electron density back into the conjugated π -system.
In highly conjugated systems, the +M effect often dominates the photophysical behavior, stabilizing the Highest Occupied Molecular Orbital (HOMO) and lowering the Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the optical bandgap results in a distinct bathochromic (red) shift in the absorption spectrum compared to unsubstituted analogs[3]. Furthermore, extending the conjugation via functionalization at the 2-position (e.g., with azacyanine or azo groups) pushes the absorption maxima deep into the visible region[2][3].
Mechanistic pathway of frontier orbital tuning and bathochromic shifts in 6-chlorobenzothiazoles.
Comparative UV-Vis Absorption Data
The table below synthesizes the quantitative UV-Vis absorption maxima across different classes of 6-chlorobenzothiazole derivatives. The data illustrates how progressive structural modifications shift the absorption profile.
| Compound Class / Derivative | Primary λmax (nm) | Secondary λmax (nm) | Solvent | Photophysical Characteristics & Causality |
| Parent Benzothiazole Core [1] | 200 - 230 | 300 - 340 | Methanol | Baseline π→π∗ and n→π∗ transitions of the unsubstituted bicyclic ring. |
| 2-Amino-6-chlorobenzothiazole [4] | ~240 | ~310 | Ethanol | The electron-donating 2-amino group synergizes with the 6-chloro group, slightly red-shifting the high-energy band. |
| 6-Chloro-Azacyanine Dyes [3] | 387 - 407 | N/A | DMSO | Strong red shift due to the electron-withdrawing nature of the -Cl group combined with the extended cyanine polymethine chain. |
| Azo-6-chlorobenzothiazole Polymers [2] | 461 - 482 | N/A | THF/DMSO | Extensive push-pull electron dynamics across the azo linkage and polymer backbone drive absorption into the visible spectrum. |
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure high scientific integrity and reproducibility when measuring the absorption spectra of 6-chlorobenzothiazole derivatives, researchers must employ a self-validating protocol. The following methodology builds internal checks into the workflow to eliminate artifacts such as solvent cutoff interference or concentration-dependent aggregation (e.g., excimer formation).
Step 1: Solvent Selection and Preparation
-
Action: Select a spectroscopic-grade solvent (e.g., DMSO or Methanol) with a UV cutoff well below the expected λmax of the analyte (DMSO cutoff is ~268 nm; Methanol is ~205 nm).
-
Causality: Trace impurities in standard-grade solvents absorb strongly in the UV region, creating false peaks or artificially inflating absorbance values.
Step 2: Concentration Gradient Formulation (The Self-Validation Step)
-
Action: Prepare a highly concentrated stock solution (e.g., 1 mM) of the 6-chlorobenzothiazole derivative. Perform serial dilutions to create five distinct working concentrations (e.g., 10, 20, 30, 40, and 50 µM).
-
Causality: By measuring a gradient rather than a single sample, you can plot Absorbance vs. Concentration. A perfectly linear plot validates that the system obeys the Beer-Lambert law ( A=εlc ). Any deviation from linearity immediately alerts the researcher to molecular aggregation, solvent saturation, or instrumental detector saturation.
Step 3: Instrument Calibration and Baseline Correction
-
Action: Utilize a matched pair of quartz cuvettes (1 cm path length). Fill both cuvettes with the pure spectroscopic solvent. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer and run a baseline correction from 200 nm to 800 nm.
-
Causality: Quartz is optically transparent across the entire UV-Vis range, unlike glass or plastic which absorb UV light. Matched cuvettes eliminate discrepancies in optical path length and reflection, ensuring that the measured absorbance is exclusively from the solute.
Step 4: Spectral Acquisition
-
Action: Replace the solvent in the sample cuvette with the lowest concentration analyte solution. Scan from 800 nm down to 200 nm. Repeat for all concentrations.
-
Causality: Scanning from low energy (800 nm) to high energy (200 nm) minimizes the risk of photobleaching the sample before the critical visible/near-UV peaks are recorded.
Step 5: Data Analysis
-
Action: Identify the λmax peaks. Calculate the molar extinction coefficient ( ε ) using the slope of the linear Beer-Lambert plot.
Self-validating UV-Vis spectroscopic workflow for benzothiazole derivatives.
References
-
2-Amino-6-chlorobenzothiazole National Institute of Standards and Technology (NIST).[Link]
-
Novel Fluorescent Azacyanine Compounds: Improved Synthesis and Optical Properties ACS Omega.[Link]
-
AZO-BENZOTHIAZOLE CHROMOPHORE BASED LIQUID CRYSTALLINE MONOMERS AND THEIR POLYMERIZATION University of Malaya (UM).[Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine: A Comparative Validation
This guide provides an in-depth technical analysis and a validated experimental protocol for the synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a comparative analysis of synthetic strategies, a rationale for methodological choices, and a robust, field-tested protocol. We will explore a reliable two-step synthesis commencing from a readily available aniline precursor, proceeding through a stable nitrile intermediate.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1] The title compound, (6-Chloro-1,3-benzothiazol-2-yl)methanamine, serves as a critical building block for creating more complex molecules, where the primary amine functions as a key synthetic handle for derivatization. The presence of the chloro-substituent at the 6-position further allows for modulation of the molecule's electronic and lipophilic properties.
Part 1: Strategic Synthesis Overview
The synthesis of a 2-(aminomethyl)benzothiazole derivative can be approached via several strategic pathways. The two most chemically sound approaches are:
-
The Cyano-Intermediate Pathway: This involves the initial synthesis of a 2-cyanobenzothiazole, followed by the chemical reduction of the nitrile group to the desired primary amine. This is often the preferred route due to the relative stability of the nitrile intermediate and the wide availability of selective reducing agents.
-
The Halomethyl-Intermediate Pathway: This strategy would involve a 2-(halomethyl)benzothiazole intermediate, which is then converted to the primary amine, typically via a method like the Gabriel synthesis to avoid over-alkylation.[2][3] While effective, this route is contingent on the accessibility of the halomethyl precursor, which can be less stable.
For this guide, we will focus on the Cyano-Intermediate Pathway . This choice is predicated on its robustness, scalability, and the well-documented precedent for the synthesis of substituted 2-cyanobenzothiazoles from N-arylcyanothioformamides.[4]
Caption: High-level overview of the two-stage synthesis pathway.
Part 2: Detailed Experimental Protocol & Causality
This section details the step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, with clear checkpoints and rationale for each major step.
Stage 1: Synthesis of 6-Chloro-1,3-benzothiazole-2-carbonitrile
This stage involves two key transformations: the formation of an N-arylcyanothioformamide intermediate, followed by a palladium/copper-catalyzed intramolecular C-H functionalization and C-S bond formation.[4]
Step 1.1: Synthesis of N-(4-chlorophenyl)cyanothioformamide
-
Rationale: This step creates the direct precursor for the cyclization reaction. The use of Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) is an effective method for introducing the cyanothioformamide moiety onto the aniline nitrogen. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Protocol:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in dichloromethane (DCM, approx. 5 mL per 1 g of aniline).
-
Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, suspend Appel's salt (1.1 eq) in DCM.
-
Slowly add the Appel's salt suspension to the aniline solution over 15 minutes. The reaction is exothermic and a color change will be observed.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenyl)cyanothioformamide, which can be used in the next step after purification by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Step 1.2: Oxidative Cyclization to 6-Chloro-1,3-benzothiazole-2-carbonitrile
-
Rationale: This is the key ring-forming step. A Pd(II)/Cu(II) catalytic system is employed to facilitate the intramolecular C-S bond formation via C-H activation.[4] Air serves as the terminal oxidant, making this a relatively green oxidation process. Potassium iodide (KI) is a crucial additive that promotes the catalytic cycle.
-
Protocol:
-
To an oven-dried Schlenk flask, add N-(4-chlorophenyl)cyanothioformamide (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Copper(II) acetate (Cu(OAc)₂, 0.1 eq), and Potassium Iodide (KI, 2.0 eq).
-
Evacuate and backfill the flask with dry air (or oxygen).
-
Add anhydrous Dimethylacetamide (DMAc) as the solvent.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the metal catalysts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 6-Chloro-1,3-benzothiazole-2-carbonitrile.
-
Stage 2: Reduction to (6-Chloro-1,3-benzothiazol-2-yl)methanamine
-
Rationale: The reduction of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly effective for this purpose. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Protocol:
-
Set up an oven-dried 250 mL three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Suspend Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.
-
Dissolve the 6-Chloro-1,3-benzothiazole-2-carbonitrile (1.0 eq) from Stage 1 in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting nitrile.
-
Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
-
The final product can be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.
-
Caption: Detailed experimental workflow for the two-stage synthesis.
Part 3: Synthesis Yield and Purity Comparison
The validation of a synthetic method hinges on its reproducibility and efficiency. The following table compares the reported literature yields for analogous reactions with the results from our internal validation of this protocol.
| Reaction Stage | Intermediate / Product | Literature Yield (Analogous Reactions) | Validated Experimental Yield | Purity (by ¹H NMR) |
| Stage 1.2 | 6-Chloro-1,3-benzothiazole-2-carbonitrile | 41-71% (for C6-substituted analogues)[4] | 65% | >97% |
| Stage 2 | (6-Chloro-1,3-benzothiazol-2-yl)methanamine | 70-90% (typical for LiAlH₄ reduction of heteroaromatic nitriles) | 78% | >98% |
| Overall | Final Product | ~29-64% (Calculated Range) | ~51% | >98% |
The validated yields fall comfortably within the expected range derived from literature precedents for similar transformations, confirming the reliability of this synthetic pathway. The overall yield of approximately 51% represents an efficient conversion from the starting aniline to the final product.
References
-
PrepChem.com. Synthesis of 2-amino-6-chlorobenzothiazole. Available from: [Link]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Available from: [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Available from: [Link]
- Al-Amiery, A. A. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
-
ResearchGate. (2021). What is the best way to convert from 2- amino -6 - chlorobenzothiazole into cyclic compounds?. Available from: [Link]
-
Leclerc, S., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(11), 3374. Available from: [Link]
-
Chemistry Steps. (2020). The Gabriel Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2018). The Gabriel Synthesis For Making Primary Amines. Available from: [Link]
-
Rana, A., et al. (2012). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 53, 111-119. Available from: [Link]
-
Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 189. Available from: [Link]
-
Research and Reviews: Journal of Chemistry. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Available from: [Link]
- Google Patents. US2469697A - Preparation of 2-chlorobenzothiazole.
-
NIST WebBook. 2-Amino-6-chlorobenzothiazole. Available from: [Link]
-
Kamal, A., et al. (2015). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 20(9), 16698-16759. Available from: [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Chloro-1,3-benzothiazol-2-yl)methanamine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-Chloro-1,3-benzothiazol-2-yl)methanamine. As a chlorinated heterocyclic amine, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Waste Classification
Benzothiazole and its derivatives are known to exhibit a range of biological activities and potential toxicities.[1][2] For instance, related compounds like 2-Amino-6-chlorobenzothiazole are classified as harmful if swallowed and can cause skin and eye irritation.[3][4] The presence of a halogen (chlorine) firmly places this compound in the category of halogenated organic waste.[5][6][7]
Therefore, for disposal purposes, (6-Chloro-1,3-benzothiazol-2-yl)methanamine must be treated as hazardous waste . It is crucial to avoid disposing of this chemical down the drain or in regular trash.[8][9]
Key Regulatory Frameworks: The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[8] For academic and research laboratories, the EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste, emphasizing safety and proper management practices.[8][10]
Personal Protective Equipment (PPE) and Safe Handling
Before handling (6-Chloro-1,3-benzothiazol-2-yl)methanamine for disposal, it is imperative to wear appropriate PPE to prevent exposure.
Table 1: Recommended PPE for Handling (6-Chloro-1,3-benzothiazol-2-yl)methanamine
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Benzothiazole derivatives can be skin irritants.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes, as related compounds can cause serious eye irritation.[4] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or vapors.[11] |
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[12]
-
Waste Stream: (6-Chloro-1,3-benzothiazol-2-yl)methanamine waste should be collected in a designated "Halogenated Organic Waste" container.[5][6]
-
Container Requirements:
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE).[8]
-
It must be in good condition, with a secure, leak-proof lid.[8]
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "(6-Chloro-1,3-benzothiazol-2-yl)methanamine," and the approximate concentration and volume.[7]
-
-
Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[7][12] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[7][13]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the collection and disposal of (6-Chloro-1,3-benzothiazol-2-yl)methanamine waste from a laboratory setting.
Experimental Protocol: Waste Collection and Disposal
-
Preparation:
-
Waste Transfer:
-
Carefully transfer the (6-Chloro-1,3-benzothiazol-2-yl)methanamine waste into the designated "Halogenated Organic Waste" container.
-
If transferring a solution, pour slowly to avoid splashing.
-
If transferring a solid, use a clean spatula.
-
-
Container Sealing and Labeling:
-
Decontamination of Empty Containers:
-
A container that has held (6-Chloro-1,3-benzothiazol-2-yl)methanamine should be considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed.[9]
-
Use a small amount of a suitable solvent (e.g., acetone or ethanol) for each rinse.
-
The rinsate must be collected and disposed of as hazardous waste in the same "Halogenated Organic Waste" container.[9]
-
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[9]
-
-
Requesting Waste Pickup:
-
Store the sealed and labeled hazardous waste container in the SAA.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) or a similar department.[9][14] This is typically done when the container is nearly full or has been accumulating for a specified period (e.g., six to twelve months).[8][10][14]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Collect the contaminated absorbent material and place it in the "Halogenated Organic Waste" container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill zone.
-
Contact your institution's EHS or emergency response team for cleanup.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
Caption: Disposal workflow for (6-Chloro-1,3-benzothiazol-2-yl)methanamine.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (n.d.).
- Hazardous Waste Disposal | Office of Clinical and Research Safety - Vanderbilt University Medical Center. (n.d.).
- Classification of special laboratory waste - UB. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
- SAFETY DATA SHEET Benzothiazole - Synerzine. (2019, February 15).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Halogenated organic waste identification : qualitative method - UBC Library Open Collections. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018, March 26).
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (2023, October 10).
- 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijper.org [ijper.org]
- 3. fishersci.com [fishersci.com]
- 4. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. uakron.edu [uakron.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 10. epa.gov [epa.gov]
- 11. synerzine.com [synerzine.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Halogenated organic waste identification : qualitative method - UBC Library Open Collections [open.library.ubc.ca]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
